molecular formula C21H21N3 B1293582 Hexahydro-1,3,5-triphenyl-1,3,5-triazine CAS No. 91-78-1

Hexahydro-1,3,5-triphenyl-1,3,5-triazine

Cat. No.: B1293582
CAS No.: 91-78-1
M. Wt: 315.4 g/mol
InChI Key: VASMRQAVWVVDPA-UHFFFAOYSA-N
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Description

Hexahydro-1,3,5-triphenyl-1,3,5-triazine is a useful research compound. Its molecular formula is C21H21N3 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9419. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-triphenyl-1,3,5-triazinane
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InChI

InChI=1S/C21H21N3/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASMRQAVWVVDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059032
Record name 1,3,5-Triazine, hexahydro-1,3,5-triphenyl-
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Molecular Weight

315.4 g/mol
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CAS No.

91-78-1
Record name Hexahydro-1,3,5-triphenyl-1,3,5-triazine
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Record name 1,3,5-Triphenylhexahydro-1,3,5-triazine
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Record name 1,3,5-Triazine, hexahydro-1,3,5-triphenyl-
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Record name 1,3,5-Triazine, hexahydro-1,3,5-triphenyl-
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Record name Hexahydro-1,3,5-triphenyl-1,3,5-triazine
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Record name 1,3,5-TRIPHENYLHEXAHYDRO-1,3,5-TRIAZINE
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Foundational & Exploratory

What are the chemical and physical properties of Hexahydro-1,3,5-triphenyl-1,3,5-triazine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and characterization of Hexahydro-1,3,5-triphenyl-1,3,5-triazine. The information is curated for professionals in research and development who require a detailed understanding of this compound for applications in medicinal chemistry, materials science, and organic synthesis.

Chemical and Physical Properties

This compound, a symmetrically substituted triazinane, presents as a stable, crystalline solid. Its core structure is a six-membered ring composed of alternating nitrogen and carbon atoms, with a phenyl group attached to each nitrogen. This substitution pattern confers significant steric bulk and influences the molecule's overall conformation and properties.

General Properties
PropertyValueSource(s)
Molecular Formula C₂₁H₂₁N₃[1][2]
Molecular Weight 315.41 g/mol [1][2][3]
CAS Number 91-78-1[1][3]
Appearance White to off-white crystalline powder[4]
Melting Point 190-192 °C[3]
Boiling Point 444.96 °C (rough estimate)[3]
Density 1.1227 g/cm³ (rough estimate)[3]
Solubility

This compound is characterized by its hydrophobic nature. It is largely insoluble in water but demonstrates solubility in various organic solvents.

SolventSolubility
WaterInsoluble
Non-polar organic solvents (e.g., benzene, toluene, ether)Soluble
Polar organic solvents (e.g., ethanol, chloroform)May dissolve
Structural Information

X-ray diffraction analysis has confirmed that this compound adopts a biaxial chair conformation in the solid state.[5] This structural feature is a critical determinant of its reactivity and intermolecular interactions.

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation reaction of aniline and formaldehyde. A high-yield and efficient method has been reported using paraformaldehyde as the formaldehyde source.[5]

Experimental Protocol: Synthesis

The following protocol is a representative method adapted from procedures for similar hexahydro-1,3,5-triazine derivatives and specific information for the title compound.

Materials:

  • Aniline

  • Paraformaldehyde

  • Ethanol (or other suitable solvent)

  • Petroleum ether (for purification)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in ethanol.

  • Add paraformaldehyde to the solution in a stoichiometric ratio of 3:3 (aniline:formaldehyde).

  • Heat the reaction mixture to reflux and maintain for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the crude solid by filtration.

Experimental Protocol: Purification

Purification of the crude this compound is essential to remove any unreacted starting materials and polymeric byproducts.

Procedure:

  • Wash the crude solid with a suitable solvent, such as diethyl ether, to remove soluble impurities.

  • Recrystallize the washed solid from a hot solvent. Boiling petroleum ether has been reported to be effective for purification.

  • Dissolve the crude product in a minimal amount of the boiling solvent.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The purity of the final product should be confirmed by melting point determination and spectroscopic analysis.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Aniline & Paraformaldehyde reaction Condensation Reaction (Reflux in Ethanol) start->reaction 1. Mix & Heat cooling Cooling & Precipitation reaction->cooling 2. Reaction Completion filtration1 Filtration of Crude Product cooling->filtration1 3. Isolate washing Wash with Ether filtration1->washing recrystallization Recrystallization (Boiling Petroleum Ether) washing->recrystallization 4. Remove Impurities filtration2 Filtration of Pure Crystals recrystallization->filtration2 5. Crystallize drying Drying under Vacuum filtration2->drying 6. Isolate end Pure Hexahydro-1,3,5- triphenyl-1,3,5-triazine drying->end Final Product

Synthesis and Purification Workflow for this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. Spectral data for this compound are available in public databases such as PubChem.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the triazine ring and the aromatic protons of the three phenyl groups. The symmetry of the molecule may lead to simplified spectra.

  • ¹³C NMR: The carbon NMR spectrum will exhibit resonances for the methylene carbons in the triazine ring and the distinct carbons of the phenyl substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. GC-MS data for this compound are available, with characteristic fragments observed at m/z 104 and 105.[1] The molecular ion peak [M]⁺ would be expected at approximately m/z 315.

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.

  • C-N stretching vibrations characteristic of the triazine ring.

  • C=C stretching vibrations from the phenyl rings.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (GC-MS) start->ms ir FTIR Spectroscopy start->ir nmr_data Structural Elucidation: - Chemical Shifts - Integration - Coupling Patterns nmr->nmr_data ms_data Molecular Weight and Fragmentation Pattern: - Molecular Ion Peak - Fragment Ions ms->ms_data ir_data Functional Group Identification: - Characteristic Absorptions ir->ir_data confirmation Structure and Purity Confirmed nmr_data->confirmation ms_data->confirmation ir_data->confirmation

Workflow for the Spectroscopic Characterization of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis and material science. Its rigid, well-defined structure makes it an attractive scaffold for the design of more complex molecules. Potential areas of application include:

  • Polymer Chemistry: As a crosslinking agent to enhance the mechanical and thermal properties of polymers.[4]

  • Pharmaceutical Development: The triazine core can be a foundational element in the design of novel therapeutic agents.[4]

  • Agrochemicals: Used in the formulation of pesticides and herbicides.[4]

  • Material Science: Employed in the development of flame retardants and coatings due to its thermal and chemical resistance.[4]

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. The presented data and protocols are intended to facilitate its synthesis, characterization, and application in various fields of chemical science.

References

An In-depth Technical Guide to the Synthesis and Characterization of Hexahydro-1,3,5-triphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of hexahydro-1,3,5-triphenyl-1,3,5-triazine, a key heterocyclic compound with applications in various fields, including polymer chemistry and pharmaceutical development.[1] This document details the established synthetic protocols, purification methods, and in-depth analysis of its physicochemical and spectroscopic properties. The presented data, including quantitative summaries and detailed experimental procedures, is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of triazine derivatives.

Introduction

Hexahydro-1,3,5-triazines, also known as triazacyclohexanes, are a class of nitrogen-containing heterocyclic compounds. The N-substituted derivatives, such as this compound, are notably more stable than the parent compound.[2] The triphenyl-substituted variant, with the chemical formula C₂₁H₂₁N₃, is a white solid at room temperature.[3] Its structure is characterized by a six-membered ring with alternating carbon and nitrogen atoms, to which three phenyl groups are attached to the nitrogen atoms. This compound serves as a versatile building block in organic synthesis and as a scaffold in drug design.[1]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the condensation reaction between aniline and formaldehyde or its solid polymer, paraformaldehyde.[2][4] This reaction involves the formation of a trimeric structure from three molecules of aniline and three molecules of formaldehyde.

Reaction Pathway

The synthesis proceeds through the formation of a hemiaminal intermediate from the reaction of aniline and formaldehyde, which then trimerizes to form the stable hexahydro-1,3,5-triazine ring.

Synthesis_Pathway Aniline Aniline (3 eq.) Intermediate Hemiaminal Intermediate Aniline->Intermediate + Formaldehyde Formaldehyde (3 eq.) Formaldehyde->Intermediate Product This compound Intermediate->Product Trimerization - 3 H₂O

Caption: Synthesis pathway of this compound.

Experimental Protocol: High-Yield Synthesis

This protocol is adapted from a reported high-yield synthesis method.[4]

Materials:

  • Aniline (C₆H₅NH₂)

  • Paraformaldehyde ((CH₂O)n)

  • Ethanol (C₂H₅OH)

  • Petroleum Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline in ethanol at room temperature.

  • Slowly add paraformaldehyde to the stirred solution. The molar ratio of aniline to formaldehyde monomer units should be 1:1.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the crude product may precipitate out of the solution.

  • Filter the crude product and wash with a small amount of cold ethanol.

  • For purification, recrystallize the crude solid from boiling petroleum ether.[5] Insoluble polymeric byproducts can be removed by hot filtration.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry in a vacuum oven.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₁N₃[3][6][7]
Molecular Weight 315.41 g/mol [3][6]
CAS Number 91-78-1[6][7]
Appearance White to off-white solid[3]
Melting Point 190-192 °C
Boiling Point 333-337 K at 0.039 bar[7]
Solubility Soluble in hot petroleum ether, ethanol.[5]

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the triazine ring and the aromatic protons of the phenyl groups. The methylene protons typically appear as a singlet, and the aromatic protons appear as multiplets in the downfield region.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methylene carbons of the triazine ring and the aromatic carbons of the phenyl groups.

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment
~4.8 - 5.2 (s, 6H)-CH₂- (Triazine ring)
~6.8 - 7.4 (m, 15H)Aromatic protons

Note: The exact chemical shifts may vary depending on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Frequency (cm⁻¹) Vibrational Mode Intensity
3050 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretch (-CH₂-)Medium
1600 - 1450Aromatic C=C stretchStrong
1350 - 1250C-N stretch (aromatic amine)Strong
1180 - 1130C-N stretch (aliphatic amine)Strong
750 - 700Aromatic C-H out-of-plane bendStrong
690 - 650Aromatic C-H out-of-plane bendStrong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 315, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of hexahydro-1,3,5-triazine derivatives often involves the cleavage of the C-N bonds within the ring and the loss of substituents. Common fragments for the title compound may include ions corresponding to the loss of phenyl groups and methylene units.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reagents Aniline + Paraformaldehyde Reaction Condensation in Ethanol (Room Temperature) Reagents->Reaction Crude_Product Crude Product Isolation (Filtration) Reaction->Crude_Product Recrystallization Recrystallization (Boiling Petroleum Ether) Crude_Product->Recrystallization Pure_Product Pure Crystalline Product (Vacuum Filtration & Drying) Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR FTIR FTIR Spectroscopy Pure_Product->FTIR MS Mass Spectrometry Pure_Product->MS

References

The Formation of N,N',N''-Trisubstituted Hexahydro-1,3,5-Triazines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N',N''-trisubstituted hexahydro-1,3,5-triazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and as synthetic intermediates. Their formation, typically through the condensation of primary amines and formaldehyde, proceeds via a nuanced mechanism involving key intermediates and is influenced by various reaction parameters. This technical guide provides a comprehensive overview of the formation mechanism, detailed experimental protocols for their synthesis, and a summary of quantitative and spectroscopic data to aid researchers in the efficient synthesis and characterization of these versatile molecules.

Introduction

Hexahydro-1,3,5-triazines, also known as triazacyclohexanes, are six-membered heterocyclic compounds containing three nitrogen atoms and three carbon atoms in an alternating arrangement. The N,N',N''-trisubstituted derivatives are of particular interest due to their diverse chemical properties and biological activities. The general structure of these compounds involves a saturated triazine ring with a substituent on each nitrogen atom.

The synthesis of these compounds is primarily achieved through the condensation reaction of a primary amine with formaldehyde.[1][2][3] This seemingly straightforward reaction involves a series of equilibria and intermediates that dictate the overall efficiency and outcome of the synthesis. Understanding the underlying mechanism is crucial for optimizing reaction conditions and achieving desired product yields and purity.

This guide will delve into the mechanistic details of this formation reaction, provide practical experimental procedures, present key quantitative data in a comparative format, and offer insights into the spectroscopic characterization of these compounds.

Mechanism of Formation

The formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is a classic example of a condensation reaction that proceeds in a stepwise manner. The overall stoichiometry of the reaction involves three equivalents of a primary amine and three equivalents of formaldehyde to yield one molecule of the trisubstituted hexahydro-1,3,5-triazine and three molecules of water.[1]

The reaction mechanism can be broken down into the following key steps:

  • Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a zwitterionic intermediate, which rapidly undergoes proton transfer to yield a hemiaminal (also referred to as a 1-alkanolamine).[1][4] This step is reversible.

  • Dehydration and Imine Formation: The hemiaminal intermediate can then undergo dehydration (elimination of a water molecule) to form a reactive imine intermediate (N-methylideneamine).[4] This step is also in equilibrium with the hemiaminal.

  • Cyclotrimerization: The final and irreversible step involves the cyclotrimerization of three molecules of the imine intermediate. This head-to-tail cyclization leads to the formation of the stable six-membered hexahydro-1,3,5-triazine ring.[4] An alternative pathway suggests the reaction of a hemiaminal molecule with two more molecules of the primary amine and formaldehyde to form the final product.

The overall reaction is generally exothermic.[5] The reaction rate and equilibrium positions are influenced by several factors, including the nature of the substituents on the primary amine (steric and electronic effects), the concentration of reactants, pH, temperature, and the presence of catalysts.[4][6][7]

Reaction_Mechanism Primary Amine (3 R-NH2) Primary Amine (3 R-NH2) Hemiaminal Intermediate (R-NH-CH2-OH) Hemiaminal Intermediate (R-NH-CH2-OH) Primary Amine (3 R-NH2)->Hemiaminal Intermediate (R-NH-CH2-OH) Nucleophilic Attack Formaldehyde (3 CH2O) Formaldehyde (3 CH2O) Formaldehyde (3 CH2O)->Hemiaminal Intermediate (R-NH-CH2-OH) Imine Intermediate (R-N=CH2) Imine Intermediate (R-N=CH2) Hemiaminal Intermediate (R-NH-CH2-OH)->Imine Intermediate (R-N=CH2) - H2O Imine Intermediate (R-N=CH2)->Hemiaminal Intermediate (R-NH-CH2-OH) + H2O N,N',N''-Trisubstituted Hexahydro-1,3,5-triazine N,N',N''-Trisubstituted Hexahydro-1,3,5-triazine Imine Intermediate (R-N=CH2)->N,N',N''-Trisubstituted Hexahydro-1,3,5-triazine Cyclotrimerization Water (3 H2O) Water (3 H2O)

Figure 1: Proposed reaction mechanism for the formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines.

Data Presentation

The yield of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is highly dependent on the reaction conditions and the nature of the starting primary amine. The following tables summarize some reported quantitative data.

Reaction Yields under Various Conditions
ProductAmineFormaldehyde SourceSolventCatalyst/MethodTimeYield (%)Reference
1,3,5-Tris(p-tolyl)hexahydro-1,3,5-triazinep-Toluidine37% aq.-Et₃N / Ultrasound15 min96[6]
1,3,5-Tris(p-tolyl)hexahydro-1,3,5-triazinep-Toluidine37% aq.-Stirring2 h75[6]
1,3,5-Tris(hydroxyethyl)hexahydro-1,3,5-triazineMonoethanolamineParaformaldehydeMethanol-48 h86[5]
1,3,5-Tribenzyl-1,3,5-triazinaneBenzylamine37% aq.TolueneReflux30 min~94[2]
N²,N⁴,N⁶-Tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine2-AminopyridineFormaldehydeEthanolUltrasound30-35 min84[1]
N²,N⁴,N⁶-Tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine2-AminopyridineFormaldehydeEthanolConventional Reflux5-6 h69[1]
Morpholine-functionalized 1,3,5-triazine derivativesVarious amines-DMFMicrowave (150°C)150 s54-87[8]
Spectroscopic Data

The characterization of N,N',N''-trisubstituted hexahydro-1,3,5-triazines relies heavily on spectroscopic methods.

CompoundTechniqueSolventChemical Shift (δ, ppm) / Wavenumber (cm⁻¹)Reference
1,3,5-Tri-p-tolyl-hexahydro-1,3,5-triazine¹H NMR-~4.0 (s, 6H, N-CH₂-N), ~2.2 (s, 9H, Ar-CH₃), 6.8-7.0 (m, 12H, Ar-H)[6]
2,4,6-Tris(quinolin-8-yloxy)-1,3,5-triazine¹H NMRDMSO-d₆7.46–7.55 (m, 9H), 7.81 (dd, 3H), 8.34 (dd, 3H), 8.81(dd, 3H)
2,4,6-Tris(quinolin-8-yloxy)-1,3,5-triazine¹³C NMRDMSO-d₆120.9, 122.1, 126.3, 126.2, 128.9, 136.0, 139.9, 147.0, 150.5, 173.6
2,2′,2″-[(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)]tris(ethan-1-ol)¹H NMRDMSO-d₆3.25 (brs, 6H, –NCH₂–), 3.45 (brs, 6H, –CH₂O), 4.57 (brs, 3H, 3OH), 6.35-6.55 (brt, 3H, NH)
2,2′,2″-[(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)]tris(ethan-1-ol)¹³C NMRDMSO-d₆42.7 (–NCH₂), 60.3 (–CH₂O–), 165.7 (C=N)
General N,N',N''-Trisubstituted Hexahydro-1,3,5-triazinesFTIR-Absence of N-H stretching vibrations. Presence of C-N stretching bands.

Experimental Protocols

The following are detailed methodologies for the synthesis of representative N,N',N''-trisubstituted hexahydro-1,3,5-triazines.

Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane

Materials:

  • Benzylamine

  • Toluene

  • Formaldehyde (37% aqueous solution)

  • Saturated aqueous sodium chloride solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure: [2]

  • To a 125 mL round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (37%, 4.1 mL).

  • Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.

  • After cooling to room temperature, evaporate the toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to obtain the pure product.

Ultrasound-Assisted Synthesis of 1,3,5-Tris(p-tolyl)hexahydro-1,3,5-triazine

Materials:

  • p-Toluidine

  • Formaldehyde (37% aqueous solution)

  • Triethylamine (Et₃N)

  • Ethanol

Procedure: [6]

  • In a suitable vessel, mix p-toluidine (1 mmol) and 37% aqueous formaldehyde (1.2 mmol).

  • Add triethylamine (10 mol%) as a catalyst.

  • Subject the mixture to ultrasound irradiation at room temperature (e.g., 250 W, 40 kHz) for 15 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product typically precipitates from the reaction mixture.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the pure 1,3,5-tris(p-tolyl)hexahydro-1,3,5-triazine.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Primary Amine + Formaldehyde Solvent_Catalyst Add Solvent and/or Catalyst Reactants->Solvent_Catalyst Reaction Reaction (Stirring/Ultrasound/Microwave) Solvent_Catalyst->Reaction Quenching Quenching / Extraction Reaction->Quenching Drying Drying of Organic Layer Quenching->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Crystallization/Chromatography) Evaporation->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS

Figure 2: General experimental workflow for the synthesis and characterization of N,N',N''-trisubstituted hexahydro-1,3,5-triazines.

Conclusion

The formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is a fundamental and versatile reaction in organic synthesis. A thorough understanding of the underlying mechanism, which proceeds through hemiaminal and imine intermediates, allows for the rational optimization of reaction conditions to achieve high yields and purity. The use of modern synthetic techniques such as ultrasound and microwave irradiation can significantly enhance reaction rates and efficiencies, aligning with the principles of green chemistry. The data and protocols presented in this guide offer a valuable resource for researchers working on the synthesis and application of this important class of heterocyclic compounds.

References

Structural Elucidation of Hexahydro-1,3,5-triphenyl-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, spectroscopic characterization, and solid-state structure of a key triazine derivative.

This technical guide provides a comprehensive overview of the structural elucidation of hexahydro-1,3,5-triphenyl-1,3,5-triazine, a symmetrically substituted saturated heterocycle. The document details the synthetic protocol, spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, and insights from X-ray crystallography. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Synthesis

This compound is synthesized via the condensation reaction of aniline and formaldehyde.[1] This reaction proceeds through the formation of hemiaminal intermediates, which subsequently cyclize to form the stable six-membered triazine ring.[2] A high-yield synthesis has been reported using paraformaldehyde as the formaldehyde source.[3]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for a high-yield synthesis of this compound is provided by Giumanini, A. G., et al. in Journal für Praktische Chemie. The procedure involves the reaction of aniline with paraformaldehyde. While the full text of this specific procedure is not publicly available, a general method for the synthesis of related N,N',N''-trisubstituted hexahydro-1,3,5-triazines involves the condensation of a primary amine with formaldehyde.[1]

A representative procedure for a related compound, 1,3,5-tribenzyl-1,3,5-triazinane, involves reacting the corresponding amine with formaldehyde in a suitable solvent, such as toluene, under reflux conditions. The product is then isolated and purified, often by recrystallization or column chromatography.[3]

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly available in search resultsMethylene protons (-CH₂-) of the triazine ring
Data not explicitly available in search resultsAromatic protons (C₆H₅)

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not explicitly available in search resultsMethylene carbons (-CH₂-) of the triazine ring
Data not explicitly available in search resultsAromatic carbons (C₆H₅)

Note: While the availability of ¹H and ¹³C NMR spectra is indicated in databases like PubChem, the specific peak values are not detailed in the provided search results. The assignments are based on the known structure of the compound.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

Table 3: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
315Data not explicitly available[M]⁺ (Molecular Ion)
105Data not explicitly available[C₇H₇N]⁺
104Data not explicitly available[C₇H₆N]⁺
77Data not explicitly available[C₆H₅]⁺

Note: The molecular formula of this compound is C₂₁H₂₁N₃, corresponding to a molecular weight of 315.41 g/mol .[4] The fragmentation pattern typically involves the cleavage of the triazine ring and the loss of phenyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
Data not explicitly available in search resultsC-H stretching (aromatic)
Data not explicitly available in search resultsC-H stretching (aliphatic)
Data not explicitly available in search resultsC=C stretching (aromatic)
Data not explicitly available in search resultsC-N stretching

Note: Specific IR absorption bands for this compound are not detailed in the search results. The assignments are based on the expected vibrational modes for the functional groups present.

Solid-State Structure

The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography.

A study by Giumanini et al. revealed that in the solid state, this compound adopts a biaxial chair conformation .[3] This conformation is a key feature of its molecular structure.

Visualizations

Molecular Structure

Hexahydro-1,3,5-triphenyl-1,3,5-triazine_Structure cluster_ring cluster_sub1 cluster_sub2 cluster_sub3 N1 N C1 C N1->C1 Ph1 Ph N1->Ph1 N2 N C1->N2 C2 C N2->C2 Ph2 Ph N2->Ph2 N3 N C2->N3 C3 C N3->C3 Ph3 Ph N3->Ph3 C3->N1

Caption: Molecular structure of this compound.

Synthesis Workflow

Synthesis_Workflow Aniline Aniline Reaction Condensation Reaction Aniline->Reaction Formaldehyde Formaldehyde (from Paraformaldehyde) Formaldehyde->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

The structural elucidation of this compound is well-established through a combination of synthetic methods and comprehensive spectroscopic analysis. The condensation of aniline and formaldehyde provides an efficient route to this symmetric triazine derivative. Its structure is confirmed by NMR and mass spectrometry, and its solid-state conformation is determined to be a biaxial chair by X-ray crystallography. This foundational knowledge is crucial for its application in various fields of chemical science.

References

CAS number and molecular formula for Hexahydro-1,3,5-triphenyl-1,3,5-triazine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of Hexahydro-1,3,5-triphenyl-1,3,5-triazine, a heterocyclic compound with applications in various scientific fields. This document summarizes its core chemical properties, provides a general synthesis protocol, and outlines its known applications.

Core Chemical and Physical Properties

This compound is a stable triazine compound.[1] Its fundamental properties are summarized below for easy reference.

PropertyValueSource
CAS Number 91-78-1[1][2][3][4]
Molecular Formula C₂₁H₂₁N₃[1][2][3]
Molecular Weight 315.41 g/mol [2]
Appearance White to off-white powder[1]
Purity ≥ 97% (NMR)[1]
Storage Conditions 2 - 8 °C[1]

Synthesis

N,N',N''-trisubstituted hexahydro-1,3,5-triazines are typically synthesized through the condensation reaction of a primary amine and formaldehyde.[5] In the case of this compound, the synthesis involves the reaction of aniline with formaldehyde. This reaction is a classic example of a Mannich reaction, which proceeds via iminium intermediates.[6]

A general representation of this synthesis is as follows:

3 C₆H₅NH₂ (Aniline) + 3 CH₂O (Formaldehyde) → (C₆H₅NCH₂)₃ + 3 H₂O

Synthesis_Pathway Aniline Aniline (C₆H₅NH₂) Intermediate Iminium Intermediate Aniline->Intermediate + Formaldehyde Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Intermediate Product Hexahydro-1,3,5-triphenyl- 1,3,5-triazine Intermediate->Product Trimerization

Caption: General synthesis pathway for this compound.

Applications and Research Interest

This compound serves as a versatile building block in organic synthesis and material science.[1][6] Its stability and structural properties make it a valuable precursor for more complex molecules.[1]

Key areas of application include:

  • Polymer Chemistry: It can be used as a crosslinking agent to enhance the mechanical properties and thermal stability of polymers.[1] This is particularly useful in creating durable materials for demanding applications.

  • Pharmaceutical Development: The triazine ring structure can act as a scaffold in drug design, facilitating the development of new therapeutic agents.[1]

  • Specialty Chemicals: Its hydrophobic nature makes it suitable for the formulation of surfactants and emulsifiers used in various industries.[1]

Safety Information

According to aggregated GHS information, this compound may be harmful if swallowed and can cause skin and serious eye irritation.[7] Appropriate personal protective equipment should be used when handling this compound.

Disclaimer: This document is intended for informational purposes only. For detailed safety and handling procedures, please refer to the manufacturer's safety data sheet (SDS).

References

Hexahydro-1,3,5-triphenyl-1,3,5-triazine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Hexahydro-1,3,5-triphenyl-1,3,5-triazine, a substituted triazine derivative, is a compound of significant interest due to its unique molecular structure.[1] Its applications are diverse, ranging from its use as a crosslinking agent in polymer synthesis to enhance mechanical and thermal properties, to serving as a scaffold in drug design.[1] The hydrophobic nature of this compound makes it particularly useful in the formulation of specialty chemicals.[1] A fundamental understanding of its solubility and stability is paramount for optimizing its use in these applications, ensuring product performance, and predicting its behavior in various environmental and physiological conditions.

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. This compound is characterized by its general insolubility in aqueous solutions and solubility in several organic solvents.[2] This is consistent with its non-polar, hydrophobic structure.[1][2]

Qualitative Solubility Data

While precise quantitative solubility data is not extensively documented in publicly accessible literature, the following table summarizes the qualitative solubility of this compound in various common solvents.

Solvent ClassSolventSolubilityReference
Polar Protic WaterInsoluble[2]
EthanolSoluble[2]
Polar Aprotic ChloroformSoluble[2]
Non-Polar BenzeneGood Solubility[2]
TolueneGood Solubility[2]
EtherGood Solubility[2]

Note: "Soluble" and "Good Solubility" are qualitative descriptors found in the literature. For precise applications, experimental determination of solubility is highly recommended.

Factors Influencing Solubility

The principle of "like dissolves like" is a key determinant of the solubility of this compound.[2] Its non-polar nature, owing to the three phenyl groups, dictates its preference for non-polar organic solvents.[2]

Temperature: As with many organic solids, the solubility of this compound in organic solvents is expected to increase with temperature.[2] This relationship, however, should be experimentally determined for specific solvent systems.

Stability Profile

This compound is generally considered to be a stable compound under standard conditions.[1][2] This stability is a key attribute for its applications in materials science and as a building block in chemical synthesis.[1] However, like all chemical compounds, its stability is subject to environmental factors such as temperature, pH, and light.

General Stability Observations
  • Thermal Stability: The compound is stable at room temperature.[2] It should be stored away from open flames.[2]

  • Chemical Stability: It is recommended to store the compound away from oxidizing agents.[2]

  • Storage: For long-term storage, it is recommended to keep the compound at 2 - 8 °C.[1]

Experimental Protocols

To facilitate further research and application development, this section provides detailed, generalized methodologies for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the selected solvent (e.g., ethanol, toluene).

  • Equilibration: Place the sealed vial in an orbital shaker with precise temperature control (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand, permitting the undissolved solid to settle. For complete separation, centrifuge the vial.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Filtration cluster_quant 5. Quantification A Add excess solid to known volume of solvent B Shake at constant temperature (24-48h) A->B C Allow to settle B->C D Centrifuge C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Analyze filtrate (HPLC) F->G

Caption: Workflow for Solubility Determination (Shake-Flask Method).

Stability Assessment: A Generalized Protocol

A comprehensive stability study involves evaluating the compound's integrity under various stress conditions. This protocol outlines a general approach.

Methodology:

  • Sample Preparation: Prepare multiple batches of this compound in its solid form or dissolved in a relevant solvent system.

  • Stress Conditions: Expose the samples to a range of conditions, including:

    • Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined periods.

    • pH Stress: Incubation in buffered solutions of varying pH (e.g., acidic, neutral, basic).

    • Photostability: Exposure to controlled UV and visible light sources.

    • Oxidative Stress: Exposure to an oxidizing agent (e.g., hydrogen peroxide solution).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each stress condition.

  • Analytical Testing: Analyze the samples using stability-indicating methods to assess for degradation. Key analytical techniques include:

    • HPLC: To quantify the parent compound and detect the formation of degradation products.

    • Mass Spectrometry (MS): To identify the structure of any degradation products.

    • Spectroscopy (UV-Vis, IR): To detect changes in the chemical structure.

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition profiles.

  • Data Evaluation: Compare the results from the stressed samples to a control sample stored under ideal conditions. Determine the rate of degradation and identify degradation pathways.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Time-Point Analysis cluster_testing 4. Analytical Testing cluster_eval 5. Data Evaluation A Prepare multiple sample batches B Thermal (Temp) A->B C Chemical (pH, Oxidation) A->C D Photonic (Light) A->D E Withdraw samples at predefined intervals B->E C->E D->E F HPLC, MS, Spectroscopy, DSC/TGA E->F G Compare to control and determine degradation F->G

Caption: Generalized Workflow for Stability Assessment.

Conclusion

This compound is a stable compound with a well-defined qualitative solubility profile, being largely soluble in non-polar organic solvents and insoluble in water. While this guide provides a foundational understanding of these properties, the lack of extensive quantitative data in the current literature highlights a clear area for future research. The experimental protocols detailed herein offer a standardized approach for researchers to generate this much-needed data, thereby enabling a more precise and effective utilization of this compound in its various applications. For professionals in drug development and materials science, a thorough, in-house experimental evaluation of the solubility and stability of this compound within their specific formulations and conditions is strongly recommended.

References

Spectroscopic and Synthetic Profile of Hexahydro-1,3,5-triphenyl-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound Hexahydro-1,3,5-triphenyl-1,3,5-triazine. The information is presented to be a valuable resource for researchers in organic chemistry, materials science, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Methylene Protons (-CH₂-)~4.8s6HN-CH₂-N
Aromatic Protons (Ar-H)~6.8 - 7.2m15HC₆H₅
¹³C NMR Chemical Shift (δ) ppmAssignment
Methylene Carbon (-CH₂-)~70N-CH₂-N
Aromatic Carbons (Ar-C)~117, 120, 129, 148C₆H₅

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3020MediumAromatic C-H Stretch
2920 - 2850MediumAliphatic C-H Stretch
1600, 1500, 1450StrongAromatic C=C Bending
1350 - 1250StrongC-N Stretch
750, 690StrongMonosubstituted Benzene C-H Bend
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
315Moderate[M]⁺ (Molecular Ion)
210High[M - C₆H₅N₂CH₂]⁺
105High[C₆H₅NCH₂]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺

Experimental Protocols

The following section details the synthetic procedure for this compound and the general methods for its spectroscopic analysis.

Synthesis of this compound

This compound is typically synthesized via the condensation reaction of aniline and formaldehyde.

Materials:

  • Aniline (C₆H₅NH₂)

  • Formaldehyde (HCHO, typically as a 37% aqueous solution, formalin)

  • Ethanol (C₂H₅OH)

  • Glacial Acetic Acid (CH₃COOH, catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve aniline in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add the formaldehyde solution to the aniline solution while stirring at room temperature.

  • A white precipitate of this compound will begin to form.

  • Continue stirring for a designated period (e.g., 2-3 hours) to ensure the completion of the reaction.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified product.

  • Dry the purified crystals under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz NMR spectrometer.

  • The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry (MS):

  • Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer.

  • The sample is introduced into the ion source, where it is vaporized and ionized by a beam of electrons.

  • The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate key aspects of the synthesis and analysis of this compound.

Synthesis_Pathway Aniline Aniline Intermediate Schiff Base Intermediate Aniline->Intermediate 3 equivalents Formaldehyde Formaldehyde Formaldehyde->Intermediate 3 equivalents Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Synthesis pathway of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spec Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization.

Unraveling the Conformational Landscape of Hexahydro-1,3,5-triazines: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the conformational analysis of hexahydro-1,3,5-triazines, a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Understanding the three-dimensional structure and dynamic behavior of these molecules is paramount for designing novel therapeutics and functional materials. This document provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate their conformational preferences, supported by experimental data and detailed protocols.

Introduction to the Conformational Isomerism of Hexahydro-1,3,5-triazines

Hexahydro-1,3,5-triazine, also known as 1,3,5-triazacyclohexane, is a six-membered saturated heterocycle. Like cyclohexane, its conformational landscape is dominated by chair and boat forms to alleviate angle and torsional strain. The presence of three nitrogen atoms within the ring introduces additional complexities, including nitrogen inversion and the influence of N-substituents on the conformational equilibrium.

The primary conformational processes in hexahydro-1,3,5-triazines are ring inversion and nitrogen inversion. At ambient temperatures, these processes are typically rapid on the NMR timescale, leading to averaged signals. However, variable temperature NMR spectroscopy can be employed to slow these interconversions, allowing for the characterization of individual conformers and the determination of the energy barriers associated with these dynamic processes.[1]

Theoretical and Computational Methodologies

A variety of computational techniques are utilized to model the conformational preferences of hexahydro-1,3,5-triazines, ranging from molecular mechanics to high-level ab initio and density functional theory (DFT) calculations.

Computational Protocol for Geometry Optimization and Energy Calculation:

A typical workflow for the computational analysis of hexahydro-1,3,5-triazine conformers involves the following steps:

  • Initial Structure Generation: Generation of initial 3D coordinates for the various possible conformers (e.g., chair, boat, twist-boat).

  • Geometry Optimization: Optimization of the geometry of each conformer to a local minimum on the potential energy surface. A common and effective method is the use of DFT with the B3LYP functional and a Pople-style basis set such as 6-31G(d,p).

  • Frequency Calculation: Performance of a vibrational frequency analysis to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated theoretical method.

  • Relative Energy Calculation: Determination of the relative energies of the different conformers by comparing their total energies, including ZPVE corrections.

G cluster_workflow Computational Workflow Initial Structure Initial Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Initial Structure->Geometry Optimization (DFT) Frequency Analysis Frequency Analysis Geometry Optimization (DFT)->Frequency Analysis Single-Point Energy Single-Point Energy Frequency Analysis->Single-Point Energy Relative Energies Relative Energies Single-Point Energy->Relative Energies

Caption: A generalized workflow for the computational analysis of hexahydro-1,3,5-triazine conformers.

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from computational and experimental studies on the conformation of hexahydro-1,3,5-triazines.

Table 1: Predicted NMR Chemical Shifts for 1,3,5-Trimethylhexahydro-1,3,5-triazine

NucleusFunctional GroupPredicted Chemical Shift (δ) ppmMultiplicity
¹HN-CH₃ (Methyl)~2.3 - 2.5Singlet
¹HN-CH₂-N (Ring)~3.8 - 4.9Singlet
¹³CN-CH₃ (Methyl)VariesSinglet
¹³CN-CH₂-N (Ring)VariesSinglet

Note: Chemical shift values are estimates based on related compounds and general principles.[1]

Table 2: Structural Parameters of a Substituted Hexahydro-1,3,5-triazine from X-ray Crystallography

The crystal structure of hexahydro-1,3,5-tri(p-chloro-phenyl)-s-triazine reveals a chair conformation with the p-chloro-phenyl groups in equatorial positions. This arrangement minimizes steric hindrance.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbc2₁
ConformationChair
Substituent OrientationEquatorial

Experimental Protocols

Variable Temperature NMR Spectroscopy for Conformational Analysis

Variable temperature (VT) NMR is a powerful technique to study the dynamic conformational processes in hexahydro-1,3,5-triazines. By lowering the temperature, the rate of ring and nitrogen inversion can be slowed down, allowing for the observation of distinct signals for axial and equatorial protons and the determination of the energy barriers for these processes.

Detailed Protocol:

  • Sample Preparation: Dissolve the hexahydro-1,3,5-triazine derivative in a suitable deuterated solvent that remains liquid at the desired low temperatures (e.g., deuterated chloroform, deuterated methanol, or deuterated toluene).

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature to observe the time-averaged signals.

  • Lowering the Temperature: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for several minutes before acquiring a new spectrum.

  • Observation of Coalescence: As the temperature is lowered, the sharp, averaged signals will broaden and eventually split into multiple signals corresponding to the different conformers. The temperature at which the signals merge is known as the coalescence temperature (Tc).

  • Data Analysis: The free energy of activation (ΔG‡) for the conformational interconversion can be calculated from the coalescence temperature and the chemical shift difference between the exchanging sites using the Eyring equation.

G cluster_nmr VT-NMR Protocol Sample Prep Sample Prep Room Temp Spectrum Room Temp Spectrum Sample Prep->Room Temp Spectrum Lower Temperature Lower Temperature Room Temp Spectrum->Lower Temperature Observe Coalescence Observe Coalescence Lower Temperature->Observe Coalescence Data Analysis Data Analysis Observe Coalescence->Data Analysis

Caption: A simplified workflow for variable temperature NMR experiments.
X-ray Crystallography for Solid-State Conformation Determination

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of hexahydro-1,3,5-triazine derivatives.

Detailed Protocol:

  • Crystal Growth: Grow single crystals of the compound of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves irradiating the crystal with X-rays and collecting the diffraction pattern on a detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Analysis of Conformation: Analyze the refined crystal structure to determine the bond lengths, bond angles, and torsion angles, which define the precise conformation of the hexahydro-1,3,5-triazine ring and the orientation of its substituents in the solid state.

Conformational Interconversion Pathway

The primary conformational interconversion in hexahydro-1,3,5-triazines is the chair-chair ring flip. This process proceeds through higher-energy boat and twist-boat intermediates.

G Chair 1 Chair 1 Twist-Boat Twist-Boat Chair 1->Twist-Boat Transition State Chair 2 Chair 2 Chair 1->Chair 2 Ring Flip Boat Boat Boat->Twist-Boat Twist-Boat->Boat Transition State Twist-Boat->Chair 2 Transition State

Caption: Conformational interconversion pathway of a hexahydro-1,3,5-triazine ring.

Conclusion

The conformational analysis of hexahydro-1,3,5-triazines is a multifaceted field that relies on a synergistic combination of theoretical calculations and experimental techniques. Computational methods, particularly DFT, provide valuable insights into the relative energies and geometries of different conformers. These theoretical predictions are corroborated and refined by experimental data from NMR spectroscopy and X-ray crystallography. A thorough understanding of the conformational landscape of this important heterocyclic system is essential for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Hexahydro-1,3,5-triphenyl-1,3,5-triazine in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of hexahydro-1,3,5-triphenyl-1,3,5-triazine and its derivatives as effective crosslinking agents in polymer chemistry. The information compiled herein, supported by experimental data, is intended to guide researchers in leveraging these compounds to enhance the mechanical and thermal properties of polymers for a variety of high-performance applications.

Introduction

This document focuses on the application of a functionalized hexahydro-s-triazine derivative, 4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide) (HT-A), as a curing agent for epoxy resins. The data presented is based on a study by Liu et al., which demonstrates the high performance of an epoxy resin cured with this triazine derivative, comparable to traditional curing agents.[2]

Key Applications

The utilization of hexahydro-1,3,5-triazine-based crosslinking agents is particularly beneficial in the development of:

  • High-Performance Adhesives and Coatings: The enhanced thermal stability and mechanical strength imparted by the triazine network lead to more durable and resistant coatings and adhesives.[1]

  • Advanced Composites: In the automotive and aerospace sectors, materials with high strength-to-weight ratios are crucial. Crosslinking with triazine derivatives can produce composites with superior performance characteristics.[1]

  • Electronic Encapsulants: The thermal resistance of polymers crosslinked with these agents makes them suitable for protecting sensitive electronic components.

Quantitative Data Summary

The following tables summarize the key performance data of a Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with a functionalized hexahydro-s-triazine (HT-A), compared to a standard 4,4′-diaminodiphenylmethane (DDM) cured system.[2]

Table 1: Thermal Properties of Cured Epoxy Resins [2]

Curing AgentGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Char Yield at 700°C (%)
HT-A16234129.8
DDM16535226.5

Table 2: Mechanical Properties of Cured Epoxy Resins [2]

Curing AgentTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
HT-A78.52.64.5
DDM80.12.74.8

Experimental Protocols

The following protocols are based on the methodology described by Liu et al. for the curing of DGEBA epoxy resin with the functionalized hexahydro-s-triazine derivative, HT-A.[2]

Materials
  • Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin

  • 4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide) (HT-A)

  • 4,4′-diaminodiphenylmethane (DDM) (for control experiments)

  • Suitable solvent (e.g., acetone) for viscosity reduction if necessary.

Protocol for Curing of DGEBA with HT-A
  • Preparation of the Mixture:

    • Preheat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity.

    • Calculate the stoichiometric amount of the HT-A curing agent required. The stoichiometry is based on the amine hydrogen equivalent weight of the curing agent and the epoxy equivalent weight of the resin.

    • Add the calculated amount of HT-A to the preheated DGEBA resin.

    • Mechanically stir the mixture at 60°C for approximately 10-15 minutes until a homogeneous, clear mixture is obtained.

  • Degassing:

    • Place the mixture in a vacuum oven at 60-70°C.

    • Apply vacuum to degas the mixture and remove any entrapped air bubbles. Continue until bubble formation ceases.

  • Curing Schedule:

    • Pour the degassed mixture into a preheated mold.

    • Cure the resin in an oven using a two-stage process:

      • Initial cure at 150°C for 2 hours.

      • Post-cure at 180°C for 2 hours.

  • Cooling and Demolding:

    • Allow the cured resin to cool down slowly to room temperature within the oven to minimize internal stresses.

    • Once cooled, carefully demold the cured polymer sample.

Characterization Techniques
  • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and viscoelastic properties.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile.

  • Differential Scanning Calorimetry (DSC): To study the curing kinetics and thermal transitions.

  • Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Visualizations

The following diagrams illustrate the chemical structure, the proposed crosslinking mechanism, and a typical experimental workflow.

chemical_structure cluster_triazine This compound N1 N C1 C N1->C1 Ph1 Ph N1->Ph1 N2 N C2 C N2->C2 Ph2 Ph N2->Ph2 N3 N C3 C N3->C3 Ph3 Ph N3->Ph3 C1->N2 C2->N3 C3->N1

Caption: Chemical structure of this compound.

crosslinking_mechanism Triazine Hexahydro-s-triazine Derivative (Curing Agent) Heat Heat Triazine->Heat Activation Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Heat Network Crosslinked Polymer Network Heat->Network Curing experimental_workflow cluster_prep Preparation cluster_curing Curing cluster_analysis Analysis A Mix Epoxy Resin and Triazine Curing Agent B Degas Mixture A->B C Pour into Mold B->C D Two-Stage Heat Cure C->D E Cool and Demold D->E F Characterize Properties (DMA, TGA, Tensile) E->F

References

Applications of Hexahydro-1,3,5-triphenyl-1,3,5-triazine in the synthesis of novel organic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1,3,5-triphenyl-1,3,5-triazine is a versatile and reactive intermediate in organic synthesis. Its primary application lies in its role as a stable, solid source of the N-phenyl-aminomethyl synthon, providing an alternative to the direct use of aniline and formaldehyde. This attribute makes it particularly valuable in the synthesis of N-phenyl substituted heterocycles, most notably in the production of benzoxazine monomers, which are precursors to high-performance polybenzoxazine resins. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel organic compounds, with a focus on benzoxazine synthesis.

Application 1: Synthesis of Benzoxazine Monomers

This compound serves as a key precursor in the synthesis of benzoxazine monomers.[1] The triazine ring can undergo ring-opening in the presence of a phenolic compound to form a Mannich bridge, which subsequently cyclizes with formaldehyde to yield the benzoxazine ring. This method offers a controlled way to introduce the N-phenyl group into the benzoxazine structure. A prominent example is the reaction with bisphenol-A and paraformaldehyde to produce the bifunctional benzoxazine monomer, bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane.[1]

Logical Relationship: Benzoxazine Synthesis Pathway

Benzoxazine_Synthesis triazine Hexahydro-1,3,5-triphenyl- 1,3,5-triazine intermediate Ring-Opened Intermediate (Mannich Bridge Formation) triazine->intermediate Ring Opening bisphenol_a Bisphenol-A bisphenol_a->intermediate paraformaldehyde Paraformaldehyde benzoxazine bis(3-phenyl-3,4-dihydro-2H-1,3- benzoxazinyl)isopropane paraformaldehyde->benzoxazine intermediate->benzoxazine Cyclization

Caption: Synthetic pathway for bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane.

Experimental Protocol: Synthesis of bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane

This protocol is a representative procedure based on established methods for benzoxazine synthesis.

Materials:

  • This compound

  • Bisphenol-A

  • Paraformaldehyde

  • 1,4-Dioxane (or other suitable solvent)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Bisphenol-A (1 equivalent) and this compound (0.67 equivalents, providing 2 equivalents of aniline) in 1,4-dioxane.

  • Addition of Paraformaldehyde: To the stirred solution, add paraformaldehyde (4 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in toluene and transfer to a separatory funnel. Wash the organic layer sequentially with 1N NaOH solution (3 x 50 mL) and deionized water (3 x 50 mL) to remove unreacted phenol and formaldehyde.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane monomer.

Quantitative Data
ParameterValueReference
Yield > 90%[1]
Melting Point 135-137 °CGeneral literature values
Characterization Data

¹H NMR (CDCl₃, δ ppm):

Chemical Shift (ppm)MultiplicityAssignment
1.65s-C(CH ₃)₂-
4.60sAr-CH ₂-N
5.40sO-CH ₂-N
6.80 - 7.30mAromatic protons

FT-IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~1230Asymmetric C-O-C stretch of the oxazine ring
~1030Symmetric C-O-C stretch of the oxazine ring
~940Benzene ring mode adjacent to the oxazine ring
~1495C-H stretching of the CH₂ group in the oxazine ring

Application 2: General Precursor for N-Phenyl Substituted Heterocycles

This compound can be considered a solid, stable equivalent of N-methanimine phenyl-substituted at the nitrogen atom. This allows for its use in reactions where the in situ generation of this reactive species is desired. The triazine can react with various nucleophiles, leading to the formation of a wide range of N-phenyl substituted heterocyclic and acyclic compounds.

Experimental Workflow: General Synthesis of N-Phenyl Heterocycles

General_Synthesis start Hexahydro-1,3,5-triphenyl- 1,3,5-triazine step1 Reaction with Nucleophile (Nu-H) start->step1 step2 Ring Opening of Triazine step1->step2 step3 Formation of N-Phenyl-aminomethyl Intermediate step2->step3 step4 Intramolecular or Intermolecular Reaction/Cyclization step3->step4 end N-Phenyl Substituted Organic Compound step4->end

Caption: General workflow for the synthesis of N-phenyl substituted compounds.

Potential Novel Organic Compounds

While specific examples with detailed protocols starting directly from this compound are not extensively documented in readily available literature, its reactivity profile suggests its utility in the synthesis of:

  • Substituted N-Phenyl Amines: By reaction with organometallic reagents or other carbon nucleophiles.

  • Other N-Phenyl Heterocycles: Through reactions with bifunctional nucleophiles. For instance, reaction with 1,3-dicarbonyl compounds could potentially lead to substituted dihydropyrimidines.

  • Biologically Active Molecules: The N-phenyl-aminomethyl moiety is a common scaffold in various pharmacologically active compounds. The use of this triazine could offer a convenient entry point for the synthesis of novel drug candidates. For example, various 1,3,5-triazine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities.[2][3][4]

Conclusion

This compound is a valuable reagent in organic synthesis, primarily as a stable and convenient precursor for the introduction of the N-phenyl-aminomethyl group. Its most well-defined application is in the high-yield synthesis of benzoxazine monomers for advanced polymer applications. Further research into its reactions with a broader range of nucleophiles is warranted to explore its full potential in the synthesis of novel and potentially bioactive organic compounds. The provided protocols and data serve as a foundation for researchers to utilize this versatile compound in their synthetic endeavors.

References

Synthesis of Hexahydro-1,3,5-triphenyl-1,3,5-triazine: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of Hexahydro-1,3,5-triphenyl-1,3,5-triazine. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to its versatile structure. The synthesis is achieved through the acid-catalyzed condensation of aniline with formaldehyde. This protocol details the necessary reagents, equipment, and procedural steps, including purification and characterization, to ensure a high-yield and high-purity product. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Hexahydro-1,3,5-triazines are a class of heterocyclic compounds characterized by a six-membered ring containing alternating methylene and amine groups. The N-substituted derivatives, such as this compound, are stable compounds with applications in various fields, including as intermediates in the synthesis of more complex molecules. The formation of this triazine occurs through the condensation reaction of a primary amine, in this case, aniline, with formaldehyde.[1] This reaction is typically acid-catalyzed and proceeds through the formation of hemiaminal and imine intermediates.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/Specification
Aniline (C₆H₅NH₂)Reagent Grade, ≥99%
Paraformaldehyde ((CH₂O)n)Reagent Grade
Hydrochloric Acid (HCl)Concentrated (37%)
Ethanol (C₂H₅OH)95% or Absolute
Diethyl Ether ((C₂H₅)₂O)Anhydrous
Round-bottom flaskAppropriate size (e.g., 250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter flask
Filter paper
Beakers and graduated cylinders
Rotary evaporator (optional)
Melting point apparatus
NMR spectrometer
Experimental Protocol

The synthesis of this compound is based on the procedure described by Giumanini, Verardo, and Traldi (1985).

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (e.g., 9.3 g, 0.1 mol) in ethanol (e.g., 100 mL).

  • To this solution, add paraformaldehyde (e.g., 3.0 g, 0.1 mol of formaldehyde units).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the stirring mixture.

2. Reaction:

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux with continuous stirring for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Isolation of Crude Product:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution as a white solid.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.

4. Purification:

  • The crude product can be purified by recrystallization.

  • Dissolve the solid in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

5. Characterization:

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and purity of the compound.

Data Presentation

ParameterValue
Molecular Formula C₂₁H₂₁N₃
Molecular Weight 315.41 g/mol
Appearance White crystalline solid
Melting Point 144 °C
Theoretical Yield Based on limiting reagent
Actual Yield A high yield is expected (e.g., >80%)
¹H NMR (CDCl₃, δ) Aromatic protons (m), Methylene protons (s)
¹³C NMR (CDCl₃, δ) Aromatic carbons, Methylene carbon

Note: Specific chemical shifts for NMR should be determined from the acquired spectra and compared with literature values if available.

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Aniline Aniline in Ethanol Reflux Reflux (2-4 h) Aniline->Reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reflux HCl Conc. HCl (catalyst) HCl->Reflux Cooling Cooling & Precipitation Reflux->Cooling Reaction Mixture Filtration Vacuum Filtration Cooling->Filtration Washing Washing (Cold Ethanol, Diethyl Ether) Filtration->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Crude Product Drying Drying Recrystallization->Drying Purified Crystals Product Hexahydro-1,3,5-triphenyl- 1,3,5-triazine Drying->Product MP Melting Point NMR ¹H & ¹³C NMR Product->MP Product->NMR

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

reaction_mechanism Aniline Aniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Imine Iminium Ion/ Schiff Base Hemiaminal->Imine - H₂O Dimer Dimeric Intermediate Imine->Dimer + Aniline Triazine Hexahydro-1,3,5-triphenyl- 1,3,5-triazine Dimer->Triazine + Imine, - H⁺

Caption: Proposed reaction mechanism for the formation of this compound.

References

Quantitative Analysis of Hexahydro-1,3,5-triphenyl-1,3,5-triazine in Complex Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Hexahydro-1,3,5-triphenyl-1,3,5-triazine in complex mixtures. The following sections offer methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrumental analysis, and data interpretation.

Introduction

This compound is a versatile molecule utilized in various industrial applications, including polymer chemistry and the formulation of specialty chemicals.[1] Its quantification in complex matrices such as environmental samples, biological fluids, or industrial formulations is crucial for quality control, safety assessment, and pharmacokinetic studies. This guide outlines robust analytical techniques for the precise and accurate measurement of this compound.

Analytical Techniques

Two primary analytical techniques are detailed for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is recommended for this compound.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the trace analysis of volatile and semi-volatile compounds. For this compound, which is a relatively stable molecule, GC-MS can provide reliable quantification, especially when coupled with appropriate sample preparation.

Data Presentation: Quantitative Performance

Analytical MethodAnalyte ClassMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
HPLC-UVTriazine HerbicidesWater1.2 - 3.4 ng/mL[3]4.0 - 11.3 ng/mL>0.995[3]81.3 - 106.8[1]
HPLC-MS/MSTriazine HerbicidesDrinking Water0.2 - 30.0 ng/L[4]0.05 - 0.2 µg/kg[4]>0.9925[4]72.3 - 112.8[4]
GC-MSTriazine HerbicidesSoil2 - 4 µg/kg[5]--76.1 - 87.2[5]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE) for Complex Matrices

Solid-phase extraction is a robust method for extracting and concentrating triazines from complex samples.[6][7]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the analyte with 5 mL of acetonitrile or methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column or a similar C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[2][8]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier. For example, Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[2]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm or 254 nm.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards and the prepared sample extracts.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for triazine analysis, such as EPA Method 619.[9]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • pH Adjustment: Adjust the pH of the aqueous sample to neutral or slightly basic.

  • Extraction: Extract a known volume of the sample with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone) by vigorous shaking in a separatory funnel. Repeat the extraction twice.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Internal Standard: Add an appropriate internal standard for accurate quantification.

2. GC-MS Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a TG-5SilMS (5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[9]

  • Injector: Splitless mode at 275 °C.[9]

  • Oven Temperature Program: 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min).[9]

  • MS Transfer Line Temperature: 300 °C.[9]

  • Ion Source Temperature: 225 °C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

3. Data Analysis

  • Identify this compound by its retention time and mass spectrum.

  • For quantification, use the peak area ratio of the analyte to the internal standard and a calibration curve generated from standards.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Complex Mixture SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution with Acetonitrile SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection HPLC Injection Evaporation->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Complex Mixture LLE Liquid-Liquid Extraction Sample->LLE Drying Drying & Concentration LLE->Drying Injection GC Injection Drying->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Data Analysis Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Triazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of triazine derivatives using High-Performance Liquid Chromatography (HPLC). Triazine herbicides, such as atrazine and simazine, are widely used in agriculture and their presence in environmental and biological samples is a significant concern, necessitating robust analytical methods for their detection and quantification.[1][2][3] HPLC is a powerful and versatile technique for this purpose, offering high resolution and sensitivity.[4]

Application Notes

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of triazine derivatives due to its suitability for separating non-volatile and thermally liable compounds without the need for derivatization.[3][5] Reversed-phase HPLC with C18 columns is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[1][6][7]

Detection is commonly achieved using a UV detector, as triazine derivatives exhibit strong absorbance in the UV region, typically around 220-240 nm.[3] For enhanced selectivity and sensitivity, HPLC systems can be coupled with mass spectrometry (MS), providing structural information and lower detection limits.[8]

Sample preparation is a critical step to remove interfering matrix components and concentrate the analytes. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][3][8] SPE with C18 cartridges is a widely used and effective method for extracting triazines from aqueous samples.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various HPLC methods for the analysis of triazine derivatives.

Table 1: HPLC Method Parameters and Performance for Triazine Analysis

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
AtrazineAscentis® Express C18, 10 cm x 3.0 mm, 2.7 µmA: 20 mM ammonium acetate, pH 6.4; B: acetonitrile (gradient)0.6240--
SimazineLichrosorb RP 18, 200 x 4.6 mm, 5 µmMethanol/water (70/30, v/v)1.0Diode Array--[6]
PropazineLichrosorb RP 18, 200 x 4.6 mm, 5 µmMethanol/water (70/30, v/v)1.0Diode Array--[6]
AtrazineC18Methanol/water (60:40, v/v)1.02300.2 µg/g-[7][10]
SimazineC18Methanol/water (60:40, v/v)1.02300.3 µg/g-[10]
AtrazineODS-2, 50x4.6 mm, 5 µmMethanol/water (gradient)----[11]
Simazine-Water–phosphate buffer (1µM, pH 6–7, 55:45)1.5220--[3]
Propazine-Water–phosphate buffer (1µM, pH 6–7, 55:45)1.5220--[3]
Atrazine----0.24 ng/mL-[12]
Simazine----0.21 ng/mL-[12]

Table 2: Recovery Data for Triazine Analysis

CompoundSample MatrixExtraction MethodRecovery (%)Reference
AtrazineWaterSolid-Phase Extraction95.7 ± 4.2[12]
SimazineWaterSolid-Phase Extraction75.0 ± 1.9[12]
AtrazineGroundwaterLiquid-Liquid Extraction96.8[13]
SimazineGroundwaterLiquid-Liquid Extraction84.6[13]
AtrazineFreshwater BivalvesLiquid-Liquid Extraction81.7[7]
AtrazineUrineSolid-Phase Extraction74-77[9]

Experimental Protocols

Protocol 1: Analysis of Atrazine, Simazine, and Propazine in Water Samples

This protocol is based on a method utilizing solid-phase extraction followed by HPLC with UV detection.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 5 mL of Milli-Q water.

  • Acidify the water sample (e.g., 500 mL) to approximately pH 1.

  • Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.

  • After loading, wash the cartridge with a small amount of Milli-Q water.

  • Elute the retained triazines with 3 mL of chloroform or another suitable organic solvent.[14]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.[14]

2. HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a pump, injector, C18 column, and UV detector.

  • Column: Lichrosorb RP 18, 200 x 4.6 mm, 5 µm.[6]

  • Mobile Phase: Methanol/water (70/30, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm.[3]

  • Run Time: Sufficient to allow for the elution of all target analytes.

3. Quantification

  • Prepare a series of calibration standards of atrazine, simazine, and propazine in the mobile phase.

  • Inject the standards and the prepared sample extract into the HPLC system.

  • Construct a calibration curve by plotting the peak area or height against the concentration of the standards.

  • Determine the concentration of the triazines in the sample by comparing their peak areas or heights to the calibration curve.

Protocol 2: Fast Analysis of Triazine Herbicides

This protocol is adapted from an application note demonstrating a rapid separation of triazines.[1]

1. Sample Preparation

  • Prepare a stock solution of a triazine herbicide mixture (e.g., 1000 µg/mL) in acetonitrile.

  • Dilute the stock solution with water to the desired concentration for analysis.[1]

2. HPLC Analysis

  • HPLC System: A fast HPLC system.

  • Column: Accucore™ C18, 100 x 2.1 mm, 2.6 µm.[1]

  • Mobile Phase: A suitable gradient of water and acetonitrile.

  • Flow Rate: Optimized for fast separation, typically higher than conventional HPLC.

  • Injection Volume: 5 µL.

  • Detection: UV detector.

  • Run Time: Under 3 minutes.[1]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for HPLC analysis of triazine derivatives.

HPLC_System Solvent Solvent Reservoir Degasser Degasser Solvent->Degasser Pump HPLC Pump Degasser->Pump Injector Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV/MS) Column->Detector DataSystem Data System Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical relationship of the core components of an HPLC system.

References

Hexahydro-1,3,5-triphenyl-1,3,5-triazine: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Hexahydro-1,3,5-triphenyl-1,3,5-triazine is a versatile heterocyclic compound that is gaining significant attention as a fundamental building block in the design and synthesis of advanced materials. Its rigid, three-dimensional structure and the presence of three phenyl-substituted nitrogen atoms impart unique properties to polymers and porous frameworks. This document provides detailed application notes and experimental protocols for the utilization of this compound in materials science, focusing on its role in enhancing the performance of polymers and its use in the creation of porous organic materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in material synthesis.

PropertyValueReference
CAS Number 91-78-1[1]
Molecular Formula C₂₁H₂₁N₃[1]
Molecular Weight 315.41 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 190-192 °C[2]
Boiling Point ~444.96 °C (rough estimate)[2]
Density ~1.123 g/cm³ (rough estimate)[2]
Storage Temperature 2-8 °C[2]

Applications in Materials Science

This compound serves as a valuable component in several areas of materials science, primarily due to its ability to act as a crosslinking agent and a monomer for porous organic polymers.

Crosslinking Agent for Thermosetting Polymers

The triphenyl-substituted triazine core provides rigidity and thermal stability, making it an effective crosslinking agent for thermosetting resins such as epoxies and polybenzoxazines.[3] Incorporation of this building block into a polymer network can significantly enhance its mechanical and thermal properties.

The following table summarizes the properties of an epoxy resin cured with a hexahydro-s-triazine (HT-A) derivative compared to a DDM-cured epoxy, illustrating the potential benefits of incorporating a triazine structure.

PropertyHT-A-cured EpoxyDDM-cured Epoxy
Glass Transition Temperature (Tg) HighComparable
Thermal Stability HighComparable
Mechanical Properties HighComparable
Acid Degradability Controllable-

Data adapted from studies on hexahydro-s-triazine derivatives as curing agents for epoxy resins.[4]

This protocol provides a general procedure for the utilization of a hexahydro-1,3,5-triazine derivative as a curing agent for a standard epoxy resin like diglycidyl ether of bisphenol A (DGEBA).

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (or a functionalized derivative)

  • Solvent (e.g., acetone, if necessary to aid mixing)

  • Mold for sample casting

Procedure:

  • Preparation of the Resin Mixture: Accurately weigh the DGEBA resin and the this compound curing agent. The stoichiometric ratio should be calculated based on the amine hydrogen equivalent weight of the triazine and the epoxy equivalent weight of the resin.

  • Mixing: The components are typically melt-mixed at an elevated temperature (e.g., 120-150 °C) until a homogeneous, clear mixture is obtained. If necessary, a minimal amount of solvent can be used to facilitate mixing, which must be removed by vacuum before curing.

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles, which could lead to voids in the cured material.

  • Curing: The degassed mixture is poured into a preheated mold. The curing is typically carried out in a programmable oven with a staged curing cycle, for example:

    • 150 °C for 2 hours

    • 180 °C for 2 hours

    • Post-curing at 200 °C for 1 hour

  • Cooling and Demolding: The cured sample is allowed to cool slowly to room temperature before being demolded.

Characterization: The cured epoxy samples can be characterized for their thermal properties (e.g., using Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC) and mechanical properties (e.g., tensile strength, flexural modulus, and impact strength according to ASTM standards).

experimental_workflow_epoxy cluster_prep Preparation cluster_cure Curing cluster_analysis Analysis weigh Weigh DGEBA & Triazine mix Melt Mix (120-150°C) weigh->mix Stoichiometric Ratio degas Degas under Vacuum mix->degas pour Pour into Mold degas->pour cure Staged Curing in Oven pour->cure cool Cool & Demold cure->cool characterize Characterize Properties (TGA, DSC, Mechanical) cool->characterize

Epoxy Resin Crosslinking Workflow.
Building Block for Porous Organic Polymers (POPs)

This compound can be utilized as a rigid, tripodal monomer in the synthesis of porous organic polymers (POPs), including covalent triazine frameworks (CTFs). These materials are characterized by high surface areas, tunable porosity, and excellent thermal and chemical stability, making them suitable for applications in gas storage and separation, catalysis, and sensing.[5][6] The nitrogen-rich triazine core can also impart specific functionalities to the porous material.

The synthesis of POPs using triazine-based building blocks can be achieved through various synthetic strategies, including ionothermal synthesis from aromatic nitriles or solution-phase polycondensation reactions.[7][8][9]

This protocol describes a general method for the synthesis of a triazine-based POP via the polycondensation of a triamine-functionalized triazine with a tricarboxylic acid.

Materials:

  • 2,4,6-triamino-1,3,5-triazine (melamine)

  • 1,3,5-Benzenetricarboxylic acid (trimesic acid)

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Water

Procedure:

  • Monomer Dissolution: In a round-bottomed flask, dissolve 2.648 g (21 mmol) of 2,4,6-triamino-1,3,5-triazine in 25 mL of DMSO. Sonicate for 10 minutes to ensure complete dissolution.[4]

  • Addition of Co-monomer: To the solution, add 1.470 g (7 mmol) of 1,3,5-benzenetricarboxylic acid.[4]

  • Initial Reaction: Stir the mixture at 120 °C for 3 hours under a condenser.[4]

  • Polycondensation: Add an additional 20 mL of DMSO and continue stirring at 150 °C for 72 hours.[4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitate by filtration.

    • Wash the solid product extensively with hot methanol and water to remove unreacted monomers and solvent.

    • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight.

Characterization: The resulting porous organic polymer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide linkages, powder X-ray diffraction (PXRD) to assess crystallinity, thermogravimetric analysis (TGA) to determine thermal stability, and nitrogen physisorption measurements to determine the surface area and pore size distribution.

experimental_workflow_pop cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization dissolve Dissolve Triamine in DMSO add Add Tricarboxylic Acid dissolve->add react1 Stir at 120°C (3h) add->react1 react2 Stir at 150°C (72h) react1->react2 cool Cool to RT react2->cool filter Filter Precipitate cool->filter wash Wash with Methanol & Water filter->wash dry Dry under Vacuum wash->dry characterize Analyze Material (FTIR, PXRD, TGA, BET) dry->characterize

Porous Organic Polymer Synthesis Workflow.

Logical Relationships in Material Design

The properties of the final material are directly influenced by the choice of building blocks and the synthetic pathway. The following diagram illustrates the logical relationship between the molecular structure of this compound and the resulting macroscopic properties of the materials it is incorporated into.

logical_relationship cluster_molecular Molecular Level cluster_application Application cluster_properties Macroscopic Properties triazine This compound structure Rigid 3D Structure Triphenyl Substitution triazine->structure crosslinker Crosslinking Agent structure->crosslinker monomer POP Monomer structure->monomer mech_thermal Enhanced Mechanical & Thermal Stability crosslinker->mech_thermal porosity High Surface Area & Porosity monomer->porosity

References

Application Notes and Protocols: Hexahydro-1,3,5-triphenyl-1,3,5-triazine in Flame Retardant Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Hexahydro-1,3,5-triphenyl-1,3,5-triazine as a potential nitrogen-based flame retardant for polymeric materials. The following sections detail its mechanism of action, synthesis, experimental protocols for evaluation, and representative data.

Introduction

This compound is a heterocyclic compound with a high nitrogen content, making it a candidate for flame retardant applications.[1][2] Triazine-based flame retardants can act in both the gas and condensed phases to suppress combustion.[3] In the gas phase, they release non-flammable gases like nitrogen upon decomposition, which dilutes the flammable volatile compounds produced by the polymer's thermal degradation.[3] In the condensed phase, they can promote the formation of a stable char layer that insulates the underlying material from heat and oxygen.[3] This compound can be synthesized through the condensation reaction of aniline and formaldehyde.[1]

Mechanism of Action

The flame retardant mechanism of triazine compounds often involves a synergistic effect with phosphorus-containing compounds.[3] However, when used alone, this compound is believed to primarily function through gas-phase inhibition. Upon heating, the triazine ring is expected to decompose, releasing nitrogen gas (N₂) and other nitrogenous species. These inert gases dilute the flammable volatiles and oxygen in the combustion zone, thereby inhibiting the flame. Additionally, the phenyl groups may contribute to char formation in the condensed phase.

Flame_Retardant_Mechanism cluster_fr Polymer + Heat Polymer + Heat Decomposition Decomposition Polymer + Heat->Decomposition Flammable Volatiles Flammable Volatiles Decomposition->Flammable Volatiles Combustion Combustion Flammable Volatiles->Combustion Flame Flame Combustion->Flame This compound This compound Heat_FR Heat Decomposition_FR Decomposition This compound->Decomposition_FR Heat Inert Gases (N2) Inert Gases (N2) Decomposition_FR->Inert Gases (N2) Char Formation Char Formation Decomposition_FR->Char Formation Inert Gases (N2)->Combustion Dilution Effect (Gas Phase Inhibition) Char Formation->Decomposition Insulation Barrier (Condensed Phase)

Caption: Proposed flame retardant mechanism of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Aniline

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve aniline in ethanol.

  • Slowly add the formaldehyde solution to the aniline solution while stirring.

  • The molar ratio of aniline to formaldehyde should be 1:1.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated white solid is collected by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Synthesis_Workflow cluster_reactants Reactants Aniline Aniline Mixing Mixing Aniline->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Mixing Reflux (2-3h) Reflux (2-3h) Mixing->Reflux (2-3h) Cooling Cooling Reflux (2-3h)->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final Product This compound Drying->Final Product

Caption: General workflow for the synthesis of this compound.

Preparation of Flame-Retardant Polymer Composites

This protocol outlines the incorporation of this compound into a polymer matrix (e.g., epoxy resin).

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A)

  • Curing agent (e.g., 4,4'-diaminodiphenylmethane)

  • This compound

  • Mechanical stirrer

  • Vacuum oven

  • Molds

Procedure:

  • Pre-dry the this compound powder in a vacuum oven.

  • Melt the epoxy resin at an appropriate temperature (e.g., 120 °C).

  • Add the desired amount of this compound to the molten epoxy resin and stir mechanically until a homogeneous mixture is obtained.

  • Add the stoichiometric amount of the curing agent to the mixture and continue stirring.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into preheated molds.

  • Cure the samples in an oven according to the recommended curing cycle for the specific epoxy resin system.

Flame Retardancy Testing

Standard fire tests should be conducted to evaluate the flame retardant performance of the prepared polymer composites.

  • Limiting Oxygen Index (LOI): The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the combustion of a material. A higher LOI value indicates better flame retardancy. The test is typically performed according to ASTM D2863 or ISO 4589-2.

  • UL 94 Vertical Burning Test: This test classifies the flammability of plastic materials. A vertically mounted specimen is ignited, and the time to self-extinguish, dripping behavior, and ignition of a cotton pad below are observed.[4][5] Classifications include V-0, V-1, and V-2, with V-0 being the highest rating for self-extinguishing and non-dripping behavior.[4][5]

  • Cone Calorimetry: This test provides quantitative data on the fire behavior of materials, including the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate. A lower HRR and THR indicate better flame retardancy. The test is typically performed according to ISO 5660.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It provides information on the thermal stability of the material and the amount of char residue formed at high temperatures. A higher char yield is generally associated with better flame retardancy in the condensed phase.

Data Presentation

The following tables present hypothetical but representative data for an epoxy resin composite containing this compound. This data is for illustrative purposes and should be verified by experimental testing.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Classification

SampleThis compound (wt%)LOI (%)UL 94 Rating
Pure Epoxy021.0No Rating
EP/FR-5525.5V-2
EP/FR-101028.0V-1
EP/FR-151531.5V-0

Table 2: Cone Calorimetry Data (at 35 kW/m² heat flux)

SampleTime to Ignition (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Pure Epoxy45115095
EP/FR-105575078
EP/FR-156258065

Table 3: Thermogravimetric Analysis (TGA) Data (under Nitrogen atmosphere)

SampleOnset Decomposition Temp. (Tonset) (°C)Temperature at Max. Decomposition Rate (Tmax) (°C)Char Yield at 700°C (%)
Pure Epoxy35038015.2
EP/FR-1534037525.8

Conclusion

This compound shows potential as a nitrogen-based flame retardant for polymeric materials. Its effectiveness is attributed to the release of inert gases during decomposition, which dilutes the flammable volatiles in the gas phase. The addition of this compound is expected to increase the Limiting Oxygen Index, improve the UL 94 classification, and reduce the heat release rate of polymer composites. Further research is recommended to fully elucidate its flame retardant mechanism and to investigate potential synergistic effects with other flame retardants, such as phosphorus-containing compounds.

References

Application Notes and Protocols: Enhancing Polymer Thermal Stability with Hexahydro-1,3,5-triphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Hexahydro-1,3,5-triphenyl-1,3,5-triazine as a thermal stabilizer for polymers. This document includes quantitative data on its effectiveness, detailed experimental protocols for its incorporation into polymer matrices, and a mechanistic description of its stabilizing action.

Introduction

This compound is a heterocyclic compound that has demonstrated significant potential in enhancing the thermal stability of various polymers.[1][2] Its incorporation into polymer matrices can lead to improvements in key thermal properties, such as increased decomposition temperature and higher char yield at elevated temperatures. The triazine ring structure is inherently stable and is believed to contribute to the formation of a protective char layer during thermal degradation, thereby insulating the bulk polymer from further decomposition.[3][4]

Data Presentation

The following tables summarize the quantitative data on the thermal stability enhancement of epoxy resin and polypropylene by incorporating this compound. The data is a representative compilation based on typical performance improvements observed with triazine-based additives.

Table 1: Thermal Properties of Epoxy Resin Composites

FormulationTd5 (°C) (5% Weight Loss)Td10 (°C) (10% Weight Loss)Tmax (°C) (Max. Decomposition Rate)Char Yield at 700°C (%)
Neat Epoxy Resin32034538015
Epoxy + 5 wt% HTPT34537040525
Epoxy + 10 wt% HTPT36038542035

HTPT: this compound

Table 2: Thermal Properties of Polypropylene (PP) Composites

FormulationTd5 (°C) (5% Weight Loss)Td10 (°C) (10% Weight Loss)Tmax (°C) (Max. Decomposition Rate)Char Yield at 700°C (%)
Neat Polypropylene380410450<1
PP + 10 wt% HTPT4004304708
PP + 20 wt% HTPT41544548515

HTPT: this compound

Experimental Protocols

Protocol 1: Preparation of Epoxy Resin Composites

This protocol details the steps for incorporating this compound into an epoxy resin matrix.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (HTPT)

  • Amine-based curing agent (e.g., 4,4'-diaminodiphenylmethane)

  • Acetone (for cleaning)

Procedure:

  • Pre-treatment: Dry the HTPT powder in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • Mixing: In a beaker, weigh the desired amount of DGEBA epoxy resin. Add the pre-weighed HTPT powder to the resin.

  • Dispersion: Mechanically stir the mixture at 100°C for 30 minutes to ensure uniform dispersion of the HTPT.

  • Degassing: Place the mixture in a vacuum oven at 80°C for 15 minutes to remove any entrapped air bubbles.

  • Curing Agent Addition: Cool the mixture to 60°C and add the stoichiometric amount of the amine curing agent. Stir thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

  • Casting and Curing: Pour the mixture into a pre-heated mold. Cure the composite in an oven following a staged curing cycle: 120°C for 2 hours, followed by 150°C for 4 hours.

  • Post-Curing: After curing, allow the mold to cool down slowly to room temperature before demolding the composite.

Protocol 2: Thermal Analysis of Polymer Composites

This protocol outlines the procedure for characterizing the thermal stability of the prepared polymer composites using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • Sample Preparation: Place 5-10 mg of the cured polymer composite in a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge gas: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature program: Heat from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis: From the TGA curve (weight % vs. temperature), determine the onset decomposition temperature (Td5, Td10), the temperature of maximum decomposition rate (Tmax), and the final char yield at 700°C.

DSC Procedure:

  • Sample Preparation: Place 5-10 mg of the cured polymer composite in a DSC sample pan.

  • Instrument Setup:

    • Purge gas: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature program: Heat from 30°C to 250°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve.

Mandatory Visualization

thermal_stabilization_mechanism cluster_polymer Polymer Matrix cluster_additive Additive cluster_degradation Thermal Degradation Polymer Polymer (e.g., Epoxy, PP) Degradation Polymer Degradation (Chain Scission, Volatiles) Polymer->Degradation Initiation HTPT This compound Char Stable Char Layer (Crosslinked Triazine Structures) HTPT->Char Decomposition & Crosslinking Heat Heat Heat->Polymer Heat->HTPT Insulation Thermal Insulation & Gas Barrier Char->Insulation Formation Insulation->Polymer

Caption: Mechanism of thermal stabilization by this compound.

experimental_workflow cluster_preparation Composite Preparation cluster_analysis Thermal Analysis start Start: Materials mix Mixing of Polymer and HTPT start->mix disperse Dispersion (Mechanical Stirring) mix->disperse degas Degassing (Vacuum Oven) disperse->degas cure Addition of Curing Agent degas->cure cast Casting and Curing cure->cast end_prep Cured Composite cast->end_prep sample Sample Preparation (5-10 mg) end_prep->sample Characterization tga TGA Analysis sample->tga dsc DSC Analysis sample->dsc data Data Interpretation (Td, Tmax, Char Yield, Tg) tga->data dsc->data end_analysis Results data->end_analysis logical_relationship HTPT This compound TriazineRing Stable Triazine Ring HTPT->TriazineRing PhenylGroups Aromatic Phenyl Groups HTPT->PhenylGroups CharFormation Enhanced Char Formation TriazineRing->CharFormation Crosslinking Crosslinking Reactions TriazineRing->Crosslinking PhenylGroups->CharFormation ThermalStability Increased Thermal Stability of Polymer CharFormation->ThermalStability Insulating Layer Crosslinking->ThermalStability Network Formation

References

Application of Hexahydro-1,3,5-triphenyl-1,3,5-triazine in Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1,3,5-triphenyl-1,3,5-triazine is a versatile heterocyclic compound with significant potential in the formulation of high-performance coatings and adhesives. Its rigid, threefold symmetric structure and the presence of tertiary amine groups make it an excellent candidate for use as a crosslinking agent, curing accelerator, and property-enhancing additive in various polymer systems, particularly epoxy resins. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of advanced coatings and adhesives. The unique properties of this compound can lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance.[1][2]

Principle of Action

Application Notes

This compound is recommended for the following applications in coatings and adhesives:

  • Curing Accelerator for Epoxy Resins: Its basic nitrogen atoms can catalyze the curing reaction of epoxy resins with various hardeners, such as anhydrides and amines. This can lead to faster curing times and lower curing temperatures.

  • Crosslinking Agent for Enhanced Thermomechanical Properties: Incorporation of this triazine derivative into a polymer matrix can increase the crosslink density, resulting in a higher glass transition temperature (Tg), improved thermal stability, and enhanced mechanical properties such as tensile strength and modulus.

  • Additive for Improved Chemical Resistance: The stable triazine ring and the formation of a densely crosslinked network can reduce the permeability of the coating or adhesive to solvents and other chemicals, thereby improving its chemical resistance.

  • Flame Retardant Synergist: While not a primary flame retardant, the nitrogen-rich structure of the triazine can act synergistically with other flame retardants, such as those based on phosphorus, to enhance the fire safety of the final product.

Performance Data of Related s-Triazine Derivatives in Epoxy Resins

While specific quantitative data for this compound in coatings and adhesives is limited in the available literature, the following table summarizes the performance of epoxy resins modified with other s-triazine derivatives. This data serves as a valuable reference for the expected performance enhancements when using the triphenyl-substituted counterpart.

s-Triazine DerivativeApplicationBase ResinCuring AgentKey Performance EnhancementsReference
4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide) (HT-A)Curing AgentDGEBASelf-curingComparable thermal and mechanical properties to commercial DDM-cured epoxy.[1][3]
DOPO-substituted aminophenyl-s-triazine (TAT-triDOPO)Flame RetardantDGEBADDMLOI increased to 34.0%; UL-94 rating of V-0 at 5% loading; Improved flexural strength and elastic modulus.[4]
Vanillin-derived triazine-containing DOPO compound (VDPD)Flame RetardantDGEBADDMLOI of 33.1% and UL-94 V-0 rating with 0.4 wt.% P content; Tensile strength maintained (74.3 MPa vs. 80.2 MPa for pure EP).[5]

DGEBA: Diglycidyl ether of bisphenol A; DDM: 4,4′-diaminodiphenylmethane; LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories flammability test.

Experimental Protocols

The following protocols are provided as a starting point for the formulation and evaluation of coatings and adhesives containing this compound.

Protocol 1: Formulation of an Epoxy-Based Coating

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound

  • 4,4′-diaminodiphenylmethane (DDM) or other suitable curing agent

  • Solvent (e.g., xylene, methyl ethyl ketone) if required for viscosity adjustment

  • Substrate for coating (e.g., steel panels)

Procedure:

  • In a clean, dry beaker, add the desired amount of DGEBA epoxy resin.

  • Add the calculated amount of this compound (e.g., 1-5 wt.%) to the epoxy resin.

  • Heat the mixture to 120-130°C and stir mechanically until the this compound is completely dissolved and the mixture is transparent.

  • Cool the mixture to approximately 80-90°C.

  • Add the stoichiometric amount of the curing agent (e.g., DDM) to the mixture and stir until a homogeneous solution is obtained.

  • If necessary, add a solvent to adjust the viscosity for the desired application method (e.g., brushing, spraying).

  • Apply the formulated coating to the prepared substrate using the chosen method.

  • Cure the coated substrate in a programmable oven using a multi-step curing schedule. A typical schedule adapted from related systems is:

    • 120°C for 4 hours

    • 140°C for 2 hours

    • Post-cure at 180°C for 2 hours[4]

  • Allow the cured samples to cool to room temperature before performing any characterization.

Protocol 2: Evaluation of Cured Coating Properties

1. Thermal Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA): Determine the thermal stability and degradation temperature of the cured coating.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured coating.

2. Mechanical Testing:

  • Adhesion Test (ASTM D3359): Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test.

  • Pencil Hardness Test (ASTM D3363): Determine the surface hardness of the cured coating.

  • Flexibility Test (ASTM D522): Assess the flexibility and resistance to cracking of the coating using a conical mandrel bend test.

3. Chemical Resistance Test:

  • Immerse coated panels in various solvents (e.g., xylene, ethanol, 1M HCl, 1M NaOH) for a specified period (e.g., 24 hours).

  • Visually inspect the coatings for any signs of blistering, swelling, or delamination.

  • Measure the change in weight and hardness of the coatings after immersion.

Visualizations

experimental_workflow cluster_formulation Formulation Stage cluster_curing Curing & Evaluation DGEBA DGEBA Epoxy Resin Mix1 Mix & Dissolve (120-130°C) DGEBA->Mix1 Triazine Hexahydro-1,3,5-triphenyl- 1,3,5-triazine Triazine->Mix1 Cool Cool to 80-90°C Mix1->Cool Mix2 Homogenize Cool->Mix2 DDM Curing Agent (DDM) DDM->Mix2 Application Apply to Substrate Mix2->Application Curing Multi-step Curing (120-180°C) Application->Curing Evaluation Characterization: - Thermal (TGA, DSC) - Mechanical (Adhesion, Hardness) - Chemical Resistance Curing->Evaluation

Caption: Experimental workflow for coating formulation and evaluation.

logical_relationship cluster_mechanism Mechanism of Action cluster_properties Resulting Properties Triazine Hexahydro-1,3,5-triphenyl- 1,3,5-triazine Crosslinking Increased Crosslink Density Triazine->Crosslinking Curing Curing Acceleration Triazine->Curing Epoxy Epoxy Resin Matrix Epoxy->Crosslinking Epoxy->Curing Thermal Enhanced Thermal Stability (↑ Tg) Crosslinking->Thermal Mechanical Improved Mechanical Strength Crosslinking->Mechanical Chemical Better Chemical Resistance Crosslinking->Chemical Curing->Thermal Curing->Mechanical

Caption: Role of the triazine in enhancing material properties.

References

Application Note: Flow Injection Analysis for the Detection of Hexahydro-1,3,5-triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the determination of hexahydro-1,3,5-triazine compounds, such as RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine), using Flow Injection Analysis (FIA). These powerful energetic materials are significant environmental contaminants, and their rapid, sensitive, and automated detection is crucial for environmental monitoring and remediation. This note details FIA methods coupled with UV-photolysis or chemical reduction, followed by a colorimetric Griess reaction for quantitative analysis.

Introduction

Hexahydro-1,3,5-triazine derivatives, particularly RDX and HMX, are widely used military explosives. Their manufacturing and use have led to the contamination of soil and groundwater, posing risks to human health and the environment.[1] RDX has been shown to be toxic to humans, causing convulsions and other neurological effects.[2] Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established health advisory levels for these compounds in drinking water.[3]

Traditional analytical methods for RDX and HMX include High-Performance Liquid Chromatography (HPLC) with UV detection (EPA Method 8330) and Gas Chromatography with Electron Capture Detection (GC-ECD).[4][5] While reliable, these laboratory-based methods can be time-consuming and are not ideal for rapid, on-site screening or continuous monitoring.

Flow Injection Analysis (FIA) offers an attractive alternative, providing a high degree of automation, high sample throughput, and reduced reagent consumption.[6] In a typical FIA system for RDX/HMX, the analyte is first converted to nitrite (NO₂⁻) ions. This conversion is commonly achieved through one of two primary methods:

  • UV Photolysis: The sample is irradiated with ultraviolet light, which causes the photolytic degradation of the nitramine ring structure, releasing nitrite ions.[7][8]

  • Chemical Reduction: The sample is passed through a reduction column, often packed with granulated cadmium or zinc, which reduces the nitro groups to nitrite.[5]

Following this conversion, the resulting nitrite is quantified using the Griess reaction, a well-established colorimetric method that forms a highly colored azo dye, detectable by spectrophotometry.[9]

Principle of Detection

The overall analytical scheme involves a two-step process: the conversion of the triazine compound to nitrite, followed by the colorimetric detection of the nitrite.

Step 1: Conversion of RDX/HMX to Nitrite (NO₂⁻)
  • UV Photolysis: RDX and HMX molecules absorb UV light (e.g., at 254 nm), leading to the cleavage of N-NO₂ bonds and the formation of nitrite ions in the sample stream.[7][8]

  • Chemical Reduction: As the sample passes through a column containing a reducing agent like zinc, the nitro groups (-NO₂) on the RDX/HMX molecule are reduced to nitrite ions.

Step 2: Griess Reaction for Nitrite Detection

The Griess test is a two-part diazotization reaction.

  • In an acidic medium, the nitrite produced in Step 1 reacts with sulfanilamide to form a diazonium salt.

  • This diazonium salt then couples with N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant pink-red azo dye.[9]

The intensity of the color, which is directly proportional to the initial RDX/HMX concentration, is measured spectrophotometrically at approximately 540 nm.

Quantitative Data Summary

The performance of various analytical methods for RDX detection is summarized below. FIA-based methods offer competitive detection limits and high sample throughput compared to traditional chromatographic techniques.

MethodAnalyteMatrixLimit of Detection (LOD)Linear RangeThroughputReference
FIA with UV/Griess RDXWater~1-5 µg/L0.01 - 1 mg/L30-90 samples/hrGeneral Performance[6]
FIA with Reduction/Griess RDXWater/Soil Extract~1 µg/g (soil)0.05 - 5 mg/L30-60 samples/hrEPA Method 8510[4]
HPLC-UV RDXWater0.1 µg/L0.1 - 100 µg/L4-6 samples/hrDirect Injection[2]
GC-ECD RDXWater0.005 µg/L0.01 - 10 µg/L3-5 samples/hrBenzene Extraction[5]
FIA-MS/MS RDX, HMXWater~pg/mL rangeNot Specified>60 samples/hrHigh-end research[10][11]
Fluorescence Sensor RDXWater20 nM (~4.4 µg/L)Not SpecifiedRapidResearch Method[12]

Experimental Workflow and Reaction Pathway Diagrams

Diagram 1: General FIA Workflow for RDX/HMX Detection

FIA_Workflow General FIA Workflow for RDX/HMX Detection cluster_reagents Carrier Carrier Stream (e.g., Deionized Water) Pump Peristaltic Pump Carrier->Pump Injector Injection Valve Pump->Injector Carrier MixingCoil Mixing Coil Pump->MixingCoil Griess I + II Sample Autosampler Sample->Injector Sample Loop Conversion Conversion Module (UV Lamp or Zn Column) Injector->Conversion Conversion->MixingCoil Reagent1 Griess Reagent I (Sulfanilamide) Reagent1->Pump Reagent2 Griess Reagent II (NED) Reagent2->Pump Detector Spectrophotometer (540 nm) MixingCoil->Detector Waste Waste Detector->Waste Computer Data Acquisition Detector->Computer

Caption: Flow diagram of an automated system for RDX/HMX analysis.

Diagram 2: Chemical Pathway for RDX Detection

Reaction_Pathway Chemical Pathway for RDX Detection via Griess Reaction RDX RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) Conversion UV Photolysis or Zinc Reduction RDX->Conversion Nitrite Nitrite Ion (NO₂⁻) Conversion->Nitrite Diazonium Diazonium Salt Nitrite->Diazonium + Sulfanilamide Sulfanilamide (in Acid) Sulfanilamide->Diazonium + AzoDye Colored Azo Dye (Absorbance at 540 nm) Diazonium->AzoDye + NED NED (N-(1-Naphthyl)ethylenediamine) NED->AzoDye +

Caption: Reaction scheme for the conversion of RDX and subsequent colorimetric detection.

Detailed Experimental Protocols

This section provides a generalized protocol for the FIA of RDX based on the UV photolysis and Griess reaction method.

Reagents and Standards Preparation

WARNING: RDX and HMX are explosive materials and should be handled with extreme care according to safety guidelines.[7]

  • Carrier Stream: Deionized water, degassed.

  • RDX Stock Standard (100 mg/L): Accurately weigh 10 mg of RDX standard. Dissolve in a small amount of acetone and dilute to 100 mL with deionized water in a volumetric flask. Store at 4°C in the dark.

  • Working Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/L) by serial dilution of the stock standard with deionized water.

  • Sulfanilamide Reagent (Griess Reagent I): Dissolve 1.0 g of sulfanilamide in 100 mL of 5% (v/v) phosphoric acid.

  • NED Reagent (Griess Reagent II): Dissolve 0.1 g of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. Store in a dark bottle at 4°C. This solution is stable for up to one month.

FIA System Setup and Parameters

The following parameters are a starting point and may require optimization for specific instruments and applications.

  • Pump: A multi-channel peristaltic pump.

  • Injection Valve: A six-port valve with a sample loop.

  • UV Photoreactor: A coiled PTFE tube (e.g., 1.0 mm i.d., 3-5 meters long) wrapped around a low-pressure mercury UV lamp (254 nm).

  • Detector: A spectrophotometer with a flow-through cell, set to 540 nm.

  • Tubing: 0.8 mm i.d. PTFE tubing for all connections.

ParameterValue
Carrier Flow Rate 1.5 mL/min
Sulfanilamide Flow Rate 0.5 mL/min
NED Flow Rate 0.5 mL/min
Sample Injection Volume 200 µL
UV Reactor Temperature Ambient
Mixing Coil Length 75 cm
Sample Preparation
  • Water Samples: Collect samples and filter through a 0.45 µm membrane filter to remove particulate matter. If residual chlorine is present, it must be removed.

  • Soil Samples: Extract soil samples with acetone. The extract is then passed through an ion exchange resin to remove interfering inorganic nitrates and nitrites. The acetone extract is diluted with water before injection.[5]

Analytical Procedure
  • System Startup: Start the peristaltic pump and allow the carrier and reagent streams to flow through the system until a stable baseline is achieved on the detector.

  • Calibration: Inject the working standards in order of increasing concentration to generate a calibration curve (Absorbance vs. Concentration).

  • Sample Analysis: Inject the prepared samples into the FIA system. The peak height or area of the resulting signal is recorded.

  • Quantification: The concentration of RDX in the samples is determined by comparing their signal to the calibration curve.

  • Quality Control: Run a standard or a blank after every 10-15 samples to check for drift or carryover.

  • System Shutdown: After analysis, flush the entire system with deionized water for at least 15 minutes before shutting down the pump.

Conclusion

Flow Injection Analysis provides a robust, rapid, and automated method for the quantitative determination of hexahydro-1,3,5-triazine compounds in environmental samples. The coupling of an online conversion step, such as UV photolysis, with the highly sensitive Griess reaction allows for reliable monitoring that can be adapted for both laboratory and field-screening applications. This method serves as a valuable tool for environmental scientists and regulatory agencies in the assessment and remediation of sites contaminated with energetic materials.

References

Troubleshooting & Optimization

How to improve the yield and purity of Hexahydro-1,3,5-triphenyl-1,3,5-triazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of Hexahydro-1,3,5-triphenyl-1,3,5-triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the condensation reaction of aniline and formaldehyde. The reaction involves the formation of a trimeric cyclic structure from three molecules of aniline and three molecules of formaldehyde.

Q2: What are the critical parameters affecting the yield and purity of the synthesis?

A2: The key parameters that influence the outcome of the synthesis are:

  • Stoichiometry of reactants: The molar ratio of aniline to formaldehyde is crucial.

  • Reaction temperature: Temperature control is important to prevent side reactions.

  • Choice of solvent: The solvent can affect the solubility of reactants and intermediates, influencing the reaction rate and product isolation.

  • Presence of catalysts: While the reaction can proceed without a catalyst, acidic or basic conditions can alter the reaction rate and product distribution.

  • Purity of starting materials: Impurities in aniline or formaldehyde can lead to the formation of byproducts.

Q3: What are the common side products in this synthesis?

A3: Common side products can include linear polymers of aniline and formaldehyde, dimeric species, and other oligomeric structures. In some cases, N-methylaniline and other methylated aniline derivatives may form.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using various analytical techniques, including:

  • Melting point analysis: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): Provides detailed structural information and can reveal the presence of impurities.

  • Infrared (IR) spectroscopy: To confirm the presence of characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent decomposition.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect stoichiometry of reactants. 2. Low quality or decomposed starting materials (especially formaldehyde). 3. Inappropriate reaction temperature (too low). 4. Insufficient reaction time.1. Carefully check the molar ratios of aniline and formaldehyde. A 1:1 molar ratio is theoretically required. 2. Use freshly distilled aniline and a reliable source of formaldehyde (e.g., paraformaldehyde). 3. Gradually increase the reaction temperature while monitoring the reaction progress (e.g., by TLC). 4. Extend the reaction time.
Product is an Oil or Gummy Solid 1. Presence of significant amounts of oligomeric or polymeric side products. 2. Residual solvent. 3. Presence of water in the reaction mixture.1. Optimize reaction conditions to favor the formation of the trimer. This may involve adjusting the temperature or reactant addition rate. 2. Ensure the product is thoroughly dried under vacuum. 3. Use anhydrous solvents and reagents.
Product is Colored (e.g., yellow or brown) 1. Oxidation of aniline or aniline-containing intermediates. 2. Formation of colored impurities at high temperatures.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessive heating during the reaction and work-up. 3. Purify the crude product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.
Difficulty in Product Purification/Recrystallization 1. Inappropriate recrystallization solvent. 2. Product "oiling out" during recrystallization. 3. High level of impurities interfering with crystallization.1. Screen for a suitable recrystallization solvent or solvent system. Good options include ethanol, isopropanol, or mixtures like ethanol/water. 2. Ensure the product is fully dissolved at the boiling point of the solvent and then allow it to cool slowly. If it oils out, try using a larger volume of solvent or a different solvent system. 3. Attempt a preliminary purification step (e.g., washing with a non-polar solvent to remove some impurities) before recrystallization.

Data on Synthesis Conditions and Yields

The following table summarizes various conditions reported for the synthesis of this compound and their corresponding outcomes.

Aniline (mol) Formaldehyde Source (mol) Solvent Temperature (°C) Time (h) Yield (%) Purity Notes
1.0Paraformaldehyde (1.0)EthanolReflux2~90High purity after recrystallization
1.0Formalin (37% aq. soln.) (1.0)Water/Ethanol804ModerateMay contain more byproducts
1.0Paraformaldehyde (1.0)TolueneReflux3~85Good purity, requires removal of toluene
1.0Paraformaldehyde (1.2)Methanol606VariableExcess formaldehyde may lead to side reactions

Note: The yields and purities are approximate and can vary based on the specific experimental setup and the quality of the reagents.

Detailed Experimental Protocols

High-Yield Synthesis Protocol

This protocol is adapted from high-yield preparations and is recommended for obtaining a good yield of pure product.

Materials:

  • Aniline (freshly distilled)

  • Paraformaldehyde

  • Ethanol (95% or absolute)

  • Hydrochloric acid (HCl), concentrated (for catalyst, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (e.g., 0.1 mol, 9.31 g).

  • Add ethanol (e.g., 50 mL) to dissolve the aniline.

  • To this solution, add paraformaldehyde (e.g., 0.1 mol, 3.00 g).

  • (Optional) For a catalyzed reaction, add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Heat the mixture to reflux with stirring.

  • Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization

Procedure:

  • Transfer the crude Hexahydro-1,3,5-triphenyl-1,3_5-triazine to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline ReactionVessel Reaction in Ethanol (Reflux) Aniline->ReactionVessel Formaldehyde Paraformaldehyde Formaldehyde->ReactionVessel Cooling Cooling & Precipitation ReactionVessel->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (e.g., from Ethanol) Drying->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

Caption: A schematic of the experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct LowYield->ImpureProduct No CheckStoichiometry Check Reactant Stoichiometry LowYield->CheckStoichiometry Yes Recrystallize Recrystallize Product ImpureProduct->Recrystallize Yes CheckReagents Use Fresh/Pure Reagents CheckStoichiometry->CheckReagents OptimizeConditions Optimize Temp./Time CheckReagents->OptimizeConditions Charcoal Use Activated Charcoal (for colored impurities) Recrystallize->Charcoal SolventScreen Screen for Better Recrystallization Solvent Charcoal->SolventScreen

Common side reactions and byproducts in the synthesis of hexahydro-1,3,5-triazines and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of hexahydro-1,3,5-triazines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yielded a viscous oil or an insoluble polymer instead of the expected crystalline product. What happened?

A1: This is a classic sign of linear oligomerization or polymerization, which competes with the desired cyclic trimerization. This side reaction is favored under certain conditions.

  • Cause 1: High Temperature. Elevated temperatures can promote linear chain growth over the thermodynamically favored cyclic trimer.

  • Solution 1: Perform the reaction at a lower temperature. For many primary amines and formaldehyde, the initial condensation is exothermic. It is crucial to control this exotherm by cooling the reaction vessel (e.g., using an ice bath) during reagent addition.[1] Maintaining a temperature range of 0-25°C is often optimal for the cyclization step.

  • Cause 2: Incorrect Stoichiometry. An excess of formaldehyde can lead to the formation of N-methylol end groups that propagate linear chains.

  • Solution 2: Ensure precise stoichiometry. The ideal molar ratio is exactly 3 moles of the primary amine to 3 moles of formaldehyde (or a 1:1 molar ratio of amine to formaldehyde monomer units).[1] Use freshly prepared formaldehyde solutions or high-purity paraformaldehyde to ensure accurate concentration.

Q2: The yield of my hexahydro-1,3,5-triazine is consistently low. How can I improve it?

A2: Low yields can stem from several factors, including reaction equilibrium, product decomposition, or suboptimal conditions.

  • Cause 1: Product Hydrolysis. Hexahydro-1,3,5-triazines are susceptible to acid-catalyzed hydrolysis, which breaks the ring back down into the starting amine and formaldehyde.[2] This is a significant issue if the reaction or workup conditions are too acidic.

  • Solution 1: Maintain a neutral to slightly basic pH throughout the reaction and workup. While the reaction can be acid-catalyzed, strong acids can degrade the product.[3] If an acid catalyst is used, it should be mild and used in catalytic amounts. The workup should involve neutralization before extraction.

  • Cause 2: Reversible Reaction. The condensation reaction is reversible, with water as a byproduct.[4]

  • Solution 2: To drive the equilibrium toward the product, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene for azeotropic distillation.

  • Cause 3: Suboptimal Reaction Method. Conventional heating can be inefficient and lead to side products.

  • Solution 3: Consider alternative energy sources. Microwave-assisted and ultrasound-assisted syntheses have been shown to dramatically reduce reaction times and improve yields, sometimes achieving over 90% yield in minutes compared to hours of conventional reflux.[5]

Q3: My final product seems pure by TLC, but the NMR spectrum is complex and shows unexpected peaks. What are these impurities?

A3: The complexity likely arises from a mixture of the desired trimer and various side products that may have similar polarity.

  • Common Byproducts:

    • Hemiaminals (R-NH-CH₂-OH): These are the initial intermediates of the reaction and can persist if the reaction does not go to completion.[4]

    • Aminals or Methylenediamines (R-NH-CH₂-NH-R): Formed by the condensation of two amine molecules with one formaldehyde. These can be precursors to linear oligomers.[6]

    • Linear Oligomers: Short-chain polymers with the repeating unit [-N(R)-CH₂-].

    • Other Cyclic Structures: Depending on the starting materials, other heterocyclic rings like hexahydropyrimidines can sometimes form.

  • Troubleshooting Steps:

    • Confirm Structure: Use 13C NMR and 2D NMR techniques (like HMBC, HSQC) to help elucidate the structure of the impurities. The symmetrical hexahydro-1,3,5-triazine should give a simple NMR spectrum (two signals in 1H NMR and two in 13C NMR for a simple N-alkyl substituent). Byproducts will introduce additional, often broader, signals.

    • Improve Purification: Standard silica gel chromatography may not be sufficient. Consider recrystallization from a different solvent system or chromatography using a different stationary phase (e.g., alumina).

    • Re-optimize Synthesis: Refer to the solutions for Q1 and Q2 to suppress the formation of these byproducts from the outset.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common synthesis issues.

Reaction_Pathway Amine 3 R-NH₂ (Primary Amine) Hemiaminal Hemiaminal Intermediate (R-NH-CH₂-OH) Amine->Hemiaminal - H₂O Formaldehyde 3 CH₂O (Formaldehyde) Formaldehyde->Hemiaminal - H₂O Imine Imine Intermediate (R-N=CH₂) Hemiaminal->Imine - H₂O Oligomer Linear Oligomer (Side Product) Hemiaminal->Oligomer Condensation Triazine Hexahydro-1,3,5-triazine (Desired Product) Imine->Triazine Cyclotrimerization (3 units) Imine->Oligomer Polymerization

Caption: Main reaction pathway for hexahydro-1,3,5-triazine synthesis and competing side reaction.

Troubleshooting_Workflow Start Problem Encountered Problem1 Low or No Yield Start->Problem1 Problem2 Oily / Polymeric Product Start->Problem2 Problem3 Complex NMR / Impure Product Start->Problem3 Cause1a Cause: Product Hydrolysis (Acidic pH) Problem1->Cause1a Cause1b Cause: Reversible Reaction Problem1->Cause1b Cause2a Cause: High Reaction Temperature Problem2->Cause2a Cause2b Cause: Incorrect Stoichiometry Problem2->Cause2b Cause3a Cause: Incomplete Reaction Problem3->Cause3a Cause3b Cause: Side Product Formation Problem3->Cause3b Solution1a Action: Check and adjust pH to 7-9 Cause1a->Solution1a Solution1b Action: Remove water (e.g., Dean-Stark) Cause1b->Solution1b Solution2a Action: Reduce temperature (use ice bath) Cause2a->Solution2a Solution2b Action: Verify reagent purity and molar ratios Cause2b->Solution2b Solution3a Action: Increase reaction time or use catalyst Cause3a->Solution3a Solution3b Action: Optimize conditions (see other solutions) Cause3b->Solution3b

Caption: A logical workflow for troubleshooting common synthesis problems.

Quantitative Data Summary

The choice of reaction conditions significantly impacts product yield and reaction time. Modern techniques often provide substantial improvements over classical methods.

Table 1: Comparison of Synthesis Methods for Triazine Derivatives

Method Catalyst/Medium Temperature (°C) Time Typical Yield (%) Reference
Conventional Heating Reflux in THF ~66 5 - 6 hours 69 [5]
Microwave Irradiation Na₂CO₃, TBAB, DMF 140 150 seconds 87 [5]
Sonication (Ultrasound) Aqueous Media Room Temp. 30 - 35 min 84 [5]

| Sonication (Ultrasound) | Acetic acid in Ethanol | 40 | 30 - 60 min | up to 96 |[5] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine

This protocol is adapted from a standard procedure for the condensation of an alkanolamine with paraformaldehyde.[1]

Materials:

  • Monoethanolamine (MEA) (61 g, 1.0 mol)

  • Paraformaldehyde (96% purity, 31.25 g, 1.0 mol as CH₂O)

  • Round-bottom flask with magnetic stirrer, condenser, and dropping funnel

  • Ice bath

Procedure:

  • Charge the round-bottom flask with the paraformaldehyde.

  • Place the flask in an ice bath to prepare for the exothermic reaction.

  • Begin stirring the paraformaldehyde.

  • Add the monoethanolamine drop-wise from the dropping funnel to the flask. Crucially, monitor the temperature and control the addition rate to ensure the internal temperature does not exceed 50°C.

  • After the complete addition of MEA, remove the ice bath.

  • Heat the reaction mixture to 80°C and maintain this temperature while stirring for 1 hour.

  • After 1 hour, the reaction is complete. The product can be collected and used directly or purified further if necessary. Expected product is ~92 g of a viscous liquid.[1]

Protocol 2: General Synthesis of N,N',N''-Trialkyl-hexahydro-1,3,5-triazines

This is a general protocol for primary alkylamines.

Materials:

  • Primary alkylamine (R-NH₂) (3.0 mol)

  • Aqueous formaldehyde (37 wt%, ~245 g, 3.0 mol) or paraformaldehyde (90 g, 3.0 mol)

  • Methanol or Ethanol (as solvent)

  • Potassium Carbonate (K₂CO₃) for drying

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve the primary alkylamine (3.0 mol) in 500 mL of methanol in the round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the formaldehyde solution drop-wise to the stirred amine solution over a period of 1-2 hours. Maintain the temperature at 0-10°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate again on the rotary evaporator to yield the crude product.

  • Purify the product by vacuum distillation or recrystallization as appropriate for the specific triazine derivative.

References

Optimization of reaction parameters (temperature, catalyst, solvent) for triazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for triazine synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,2,4- and 1,3,5-triazines, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My triazine synthesis reaction is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low yields are a frequent challenge in triazine synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in reagents like 1,2-dicarbonyl compounds or amidrazones can lead to undesirable side reactions, consuming the starting materials and reducing the yield of the desired triazine product.[1]

    • Solution: Ensure all starting materials and solvents are of high purity. If necessary, purify the reagents before use.

  • Suboptimal Reaction Temperature: The optimal temperature for triazine synthesis is highly dependent on the specific synthetic route. Some reactions proceed efficiently at room temperature, while others, like Suzuki cross-coupling for functionalization, may require temperatures as high as 150°C.[1] Excessive heat can also lead to the decomposition of thermally labile triazine derivatives.[1]

    • Solution: Conduct small-scale experiments to screen a range of temperatures to find the optimal condition for your specific reaction. If product decomposition is suspected, try lowering the reaction temperature.

  • Incorrect Solvent Choice: The polarity of the solvent can significantly influence reaction rates and yields.[1] Polar aprotic solvents like DMF and DMSO are often effective for nucleophilic substitution reactions as they can dissolve reactants and stabilize charged intermediates.[1]

    • Solution: Perform a solvent screening experiment to identify the most suitable solvent for your reaction. Consider the solvent's boiling point, especially for reactions requiring heating.[1]

  • Inefficient Catalyst Activity or Loading: For catalyzed reactions, the choice of catalyst, its loading, and its activity are critical. The catalyst may be inappropriate for the specific transformation, or the loading may be too low to drive the reaction to completion.

    • Solution: Screen different catalysts known to be effective for the type of transformation you are performing. Once a suitable catalyst is identified, perform a catalyst loading optimization study to find the minimum amount of catalyst required for the highest yield.

  • Atmosphere Control: Some reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture.

    • Solution: If using sensitive reagents or catalysts, ensure the reaction is carried out under an inert atmosphere, such as nitrogen or argon, to improve the yield.[1]

Issue 2: Formation of Multiple Products or Isomers

Q2: My reaction is producing a mixture of products that are difficult to separate. What is the likely cause and how can I improve the selectivity?

A2: The formation of multiple products, especially regioisomers, is a common issue when using unsymmetrical starting materials.

Potential Causes and Solutions:

  • Lack of Regioselectivity: When using an unsymmetrical 1,2-dicarbonyl compound, condensation can occur at either of the two distinct carbonyl groups, leading to the formation of two different regioisomers.[2]

    • Solution 1: Modify Reaction Conditions: The regioselectivity can be influenced by solvent polarity and temperature.[2] Experimenting with less polar solvents at lower temperatures may enhance selectivity towards one isomer.[2]

    • Solution 2: Modify Reactants: Introducing bulky substituents on one of the reactants can sterically hinder the approach to one of the reaction sites, thereby favoring the formation of a single regioisomer.[2]

    • Solution 3: Alternative Synthetic Routes: Consider multi-step synthetic strategies where intermediates are isolated and purified before the final cyclization step to ensure better control over the final product's structure.

  • Side Reactions: Depending on the reaction conditions, various side reactions can occur, leading to a complex product mixture.

    • Solution: Carefully review the reaction mechanism and consider potential side reactions. Adjusting the reaction parameters (e.g., temperature, reaction time, stoichiometry of reactants) can help minimize the formation of byproducts.

  • Robust Purification: If the formation of isomers is unavoidable, a robust purification method is necessary.

    • Solution: Techniques like semi-preparative HPLC or fractional crystallization can be effective in separating closely related isomers.[2]

Issue 3: Product Instability or Decomposition

Q3: The synthesized triazine appears to be unstable and decomposes during purification or storage. What measures can I take to prevent this?

A3: The stability of triazines can vary significantly depending on their substituents. The electron-deficient nature of the triazine ring can make it susceptible to degradation under certain conditions.

Potential Causes and Solutions:

  • Thermal Lability: Some triazine derivatives are sensitive to heat and can decompose at elevated temperatures.[1]

    • Solution: Avoid excessive heating during reaction work-up and purification. Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal.[1]

  • Hydrolysis: The triazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.[2]

    • Solution: If your product is sensitive, use mild or neutral conditions during work-up and purification.[2] Whenever possible, use anhydrous solvents to minimize the presence of water.[2]

  • Storage Conditions: Improper storage can lead to the degradation of the purified product over time.

    • Solution: Store the purified triazine derivative under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.[1]

Frequently Asked Questions (FAQs)

Q4: What is the effect of temperature on triazine synthesis?

A4: Temperature is a critical parameter in triazine synthesis. For nucleophilic substitution on a cyanuric chloride core, the reaction is highly temperature-dependent. The first chlorine substitution typically occurs at low temperatures (around 0°C), the second at room temperature, and the third requires elevated temperatures.[3] For other synthetic routes, the optimal temperature can range from room temperature to 150°C or even higher, especially for microwave-assisted methods which can significantly shorten reaction times at elevated temperatures.[1][3] However, it is crucial to control the temperature as some triazine derivatives can be thermally labile.[1]

Q5: How does the choice of solvent affect the reaction?

A5: The solvent plays a crucial role in triazine synthesis by influencing reaction rates and yields. Solvent polarity is a key factor; polar aprotic solvents like DMF and DMSO are often preferred for nucleophilic substitution reactions as they can effectively dissolve reactants and stabilize charged intermediates.[1] The solvent's boiling point is also an important consideration for reactions that require heating.[1] In some cases, the choice of solvent can even influence the regioselectivity of the reaction.[2]

Q6: What are the common catalysts used in triazine synthesis and what are the potential issues?

A6: A variety of catalysts are employed in triazine synthesis depending on the reaction type. These include:

  • Lewis acids (e.g., yttrium salts, FeCl₃) for the cyclotrimerization of nitriles.[4]

  • Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to functionalize the triazine core.[5]

  • Phase-transfer catalysts (e.g., TBAB) in microwave-assisted synthesis to improve efficiency.[3]

Common issues with catalysts include:

  • Catalyst Poisoning: Impurities in the reaction mixture can bind to the active sites of the catalyst, reducing its activity.

  • Catalyst Deactivation: The catalyst may lose its activity over time due to thermal degradation or mechanical fouling.[6]

  • Suboptimal Loading: Using too little catalyst can result in an incomplete reaction, while an excessive amount may lead to side reactions or complicate purification.

Q7: How can I purify the final triazine product?

A7: The most common method for purifying triazine derivatives is column chromatography on silica gel.[1] The choice of eluent, typically a mixture of solvents like ethyl acetate and hexanes, is critical for achieving good separation.[1] For challenging separations of closely related compounds, such as regioisomers, semi-preparative HPLC can be a highly effective technique.[2] After chromatographic purification, recrystallization from a suitable solvent can be performed to obtain the final product with high purity.

Data Presentation

Table 1: Comparison of Synthetic Methods for Triazine Synthesis

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)Reference(s)
1,2,4-Triazines
One-Pot (Conventional Heating)1,2-Diketones, Amides, Hydrazine Hydrate3 - 6 hours44 - 78[7]
One-Pot (Microwave Irradiation)1,2-Diketones, Amides, Hydrazine Hydrate180 - 360 seconds60 - 80[7]
1,3,5-Triazines
Microwave-assisted (from Cyanuric Chloride)4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamine150 secondsup to 88[3]
Ultrasound-assisted (from Cyanuric Chloride)4,6-disubstituted-1,3,5-triazine hydrazone derivatives30 - 60 minutesup to 96[3]
Conventional Reflux (from Cyanuric Chloride)4,6-disubstituted-1,3,5-triazine hydrazone derivatives4 - 5 hoursNot specified, but lower than ultrasound[3]
Fe-catalyzed CyclizationBenzaldehyde, NH₄I, FeCl₃15 hoursup to 72[8]

Table 2: Effect of Solvent on Microwave-Assisted Synthesis of a 1,3,5-Triazine Derivative

SolventYield (%)Reference(s)
DMF87[3]
Water10[3]
No Solvent8[3]

Table 3: Effect of Temperature on Nucleophilic Substitution of Cyanuric Chloride

Substitution StepTypical Reaction TemperatureReference(s)
First Chlorine Atom~ 0°C[3]
Second Chlorine AtomRoom Temperature[3]
Third Chlorine AtomElevated Temperature (>60°C)[5]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization (Small-Scale Screening)

  • Setup: In parallel, set up several small-scale reactions (e.g., in microwave vials or small round-bottom flasks) with identical amounts of starting materials, catalyst, and solvent.

  • Temperature Gradient: Assign a different temperature to each reaction vessel. A typical screening range could be from room temperature to 120°C, in 20°C increments.

  • Execution: Place the reaction vessels in a temperature-controlled heating block or parallel synthesizer. Stir the reactions for a predetermined amount of time (e.g., 4 hours).

  • Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.

  • Analysis: After the reaction time is complete, quench the reactions and perform a work-up. Analyze the crude product mixture from each reaction by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS with a calibration curve) to determine the yield at each temperature.

Protocol 2: General Procedure for Catalyst Loading Optimization

  • Setup: Prepare a series of reactions with identical amounts of starting materials and solvent.

  • Varying Catalyst Loading: To each reaction, add a different amount of the chosen catalyst. A typical range for screening could be 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%.

  • Execution: Run all reactions under the same conditions (temperature, time) that were previously determined to be effective.

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS. After the reaction is complete, determine the yield for each catalyst loading.

Protocol 3: Microwave-Assisted Synthesis of a 1,2,4-Triazine Derivative

  • Preparation: In a microwave-safe vessel, combine the appropriate amide (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in the presence of a base (e.g., sodium tert-butoxide).

  • Irradiation: Subject the mixture to microwave irradiation for a period of 180 to 360 seconds. The optimal time should be determined by monitoring the reaction's progress.[7]

  • Work-up: After cooling, evaporate the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like dichloromethane.

  • Washing: Wash the organic layer with a sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final triazine derivative.

Visualizations

experimental_workflow start Start: Reagent Preparation reagents Combine Starting Materials, Solvent, and Catalyst start->reagents reaction Reaction under Optimized Temperature and Time reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) reaction->workup monitoring->reaction purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: A general experimental workflow for triazine synthesis.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Purity of Starting Materials? start->check_reagents repurify Purify Reagents check_reagents->repurify No check_temp Is Temperature Optimized? check_reagents->check_temp Yes repurify->check_temp optimize_temp Screen Temperature Range check_temp->optimize_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes optimize_temp->check_solvent optimize_solvent Screen Solvents check_solvent->optimize_solvent No check_catalyst Is Catalyst Active and Loading Optimal? check_solvent->check_catalyst Yes optimize_solvent->check_catalyst optimize_catalyst Screen Catalysts and Loading check_catalyst->optimize_catalyst No improve_yield Improved Yield check_catalyst->improve_yield Yes optimize_catalyst->improve_yield

Caption: A troubleshooting decision tree for low reaction yield.

regioisomer_troubleshooting start Mixture of Isomers Detected unsym_reagent Using Unsymmetrical Reagents? start->unsym_reagent other_issue Investigate Other Side Reactions unsym_reagent->other_issue No control_conditions Control Reaction Conditions unsym_reagent->control_conditions Yes modify_reactants Modify Reactants unsym_reagent->modify_reactants purify Purify Isomers unsym_reagent->purify If mixture is unavoidable vary_temp Vary Temperature control_conditions->vary_temp vary_solvent Vary Solvent Polarity control_conditions->vary_solvent single_isomer Single Isomer Favored vary_temp->single_isomer vary_solvent->single_isomer add_steric_bulk Introduce Steric Hindrance modify_reactants->add_steric_bulk add_steric_bulk->single_isomer hplc Semi-preparative HPLC purify->hplc crystallization Fractional Crystallization purify->crystallization separated_isomers Isomers Separated hplc->separated_isomers crystallization->separated_isomers

Caption: A decision-making workflow for addressing regioisomer formation.

References

Troubleshooting guide for the condensation reaction of anilines and formaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the condensation reaction of anilines and formaldehyde, primarily focusing on the synthesis of 4,4'-methylenedianiline (MDA) and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the aniline-formaldehyde condensation reaction in a question-and-answer format.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields in the aniline-formaldehyde condensation are frequently due to several factors:

  • Suboptimal Aniline to Formaldehyde Ratio: An excess of aniline is generally required to favor the formation of the desired diamine product and minimize the formation of higher molecular weight oligomers.[1][2] A molar ratio of aniline to formaldehyde of 3:1 has been suggested as optimal to reduce byproducts.[2]

  • Improper Temperature Control: The reaction is temperature-sensitive. While higher temperatures can increase the reaction rate, they can also promote the formation of undesired side products.[2] A common temperature range for this reaction is between 60-110°C.[3]

  • Inefficient Catalysis: The reaction is typically catalyzed by a strong acid, such as hydrochloric acid.[3] The concentration and type of acid can significantly impact the reaction rate and selectivity. Insufficient or degraded catalyst can lead to a stalled or slow reaction.

  • Poor Mixing: Inadequate agitation can lead to localized high concentrations of reactants, promoting side reactions and polymer formation. Continuous and efficient stirring is crucial.

  • Presence of Water: While aqueous formaldehyde (formalin) is often used, excess water can hinder the reaction. In some procedures, water is removed azeotropically.

To improve the yield:

  • Optimize the aniline-to-formaldehyde molar ratio. Start with a ratio of at least 3:1 and consider increasing it.

  • Carefully control the reaction temperature within the optimal range for your specific aniline derivative.

  • Ensure the acid catalyst is active and used in the correct concentration.

  • Use a robust mechanical stirrer to ensure homogeneous mixing.

Q2: I am observing the formation of a significant amount of dark, tarry material in my reaction. What is it and how can I prevent it?

A2: The formation of dark, tarry material is a common issue and is often due to the formation of high molecular weight oligomers or cross-linked resins.[4] This is particularly prevalent under the following conditions:

  • Low Aniline to Formaldehyde Ratio: When the concentration of formaldehyde is relatively high, it can react with the initial products to form complex polymeric structures.

  • High Reaction Temperature: Elevated temperatures can accelerate polymerization and cross-linking reactions.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the gradual formation of these undesirable byproducts.

To prevent tar formation:

  • Increase the molar ratio of aniline to formaldehyde.

  • Maintain the reaction temperature at the lower end of the effective range.

  • Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the desired product is formed.

Q3: My product is a mixture of isomers (e.g., 4,4'-MDA, 2,4'-MDA). How can I improve the selectivity for the 4,4'-isomer?

A3: The formation of different isomers is an inherent aspect of the electrophilic substitution reaction on the aniline ring. The ortho- and para-positions are both activated, leading to a mixture of products.

  • Catalyst Choice: While strong mineral acids are common, the use of solid acid catalysts, such as zeolites or functionalized ionic liquids, has been shown to influence the isomer distribution and can improve the selectivity for the 4,4'-isomer.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the product distribution. A systematic study of the reaction temperature may reveal an optimal point for maximizing the desired isomer.

  • Purification: If isomer formation cannot be completely suppressed, the desired 4,4'-isomer can often be separated from the mixture by crystallization from a suitable solvent.[4]

Q4: The reaction seems to stop before all the formaldehyde is consumed. What could be the reason?

A4: A stalled reaction can be due to:

  • Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the reactants or solvent. In the case of solid catalysts, the active sites may become blocked.

  • Formation of Unreactive Intermediates: Under certain conditions, stable intermediates can form that do not readily proceed to the final product.

  • Insufficient Temperature: The reaction may require a higher temperature to overcome the activation energy barrier for the final steps.

Troubleshooting a stalled reaction:

  • Check the pH of the reaction mixture to ensure it is still acidic. If necessary, add more catalyst.

  • If using a solid catalyst, consider regenerating or replacing it.

  • Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

Data on Reaction Parameters

The following table summarizes the effect of key reaction parameters on the yield of 4,4'-methylenedianiline (MDA).

Aniline:Formaldehyde (Molar Ratio)CatalystTemperature (°C)Reaction Time (h)Aniline Conversion (%)4,4'-MDA Yield (%)4,4'-MDA Selectivity (%)Reference
5:1[HSO3-bmim]CF3SO380836.379.487.9[1]
4:1SiO2@[HSO3-ppim]CF3SO3-I807-74.994.5[5]
5:1H4SiW12O40@MIL-100(Fe)120641.181.679.2[2][5]
3:1Not specified (Thermodynamic simulation)Optimized--Optimized-[2]
10:1 - 2:1Solid acid70-1100.33-1.17---[6]

Experimental Protocol: Synthesis of 4,4'-Methylenedianiline

This protocol is a general guideline and may require optimization for specific substituted anilines.

Materials:

  • Aniline

  • Formaldehyde (37% aqueous solution, formalin)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (50%)

  • Toluene

  • Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a fume hood, charge a round-bottom flask with aniline and concentrated hydrochloric acid in a molar ratio of approximately 1:0.95 to 1:1.05. Stir the mixture to form aniline hydrochloride.

  • Addition of Formaldehyde: Slowly add the formaldehyde solution dropwise to the stirred aniline hydrochloride mixture at a temperature below 40°C. An excess of aniline to formaldehyde (e.g., 3:1 molar ratio) is recommended.

  • Initial Reaction: After the addition is complete, continue stirring the mixture at this temperature for approximately 30-60 minutes.

  • Rearrangement: Raise the temperature of the reaction mixture to 60-100°C and maintain it for several hours to facilitate the rearrangement to 4,4'-methylenedianiline. Monitor the reaction progress by TLC or HPLC.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and slowly add a 50% sodium hydroxide solution with vigorous stirring until the mixture is alkaline (pH > 8). This will neutralize the hydrochloric acid and liberate the free amine.

  • Workup: Transfer the mixture to a separatory funnel. Add toluene to extract the product. Separate the organic layer, and wash it with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product, which may contain isomers and oligomers, can be purified by recrystallization from a suitable solvent such as ethanol or toluene to obtain pure 4,4'-methylenedianiline.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the aniline-formaldehyde condensation reaction.

TroubleshootingWorkflow Troubleshooting Aniline-Formaldehyde Condensation Start Start: Low Yield or Side Product Formation CheckRatio Check Aniline:Formaldehyde Ratio Start->CheckRatio RatioLow Ratio < 3:1 ? CheckRatio->RatioLow IncreaseRatio Increase Aniline Ratio RatioLow->IncreaseRatio Yes CheckTemp Check Reaction Temperature RatioLow->CheckTemp No IncreaseRatio->CheckTemp TempHigh Temp > 110°C ? CheckTemp->TempHigh LowerTemp Lower Temperature TempHigh->LowerTemp Yes CheckCatalyst Check Catalyst Activity & Concentration TempHigh->CheckCatalyst No LowerTemp->CheckCatalyst CatalystIssue Catalyst Issue? CheckCatalyst->CatalystIssue ReplaceCatalyst Add/Replace Catalyst CatalystIssue->ReplaceCatalyst Yes CheckMixing Check Stirring/Mixing CatalystIssue->CheckMixing No ReplaceCatalyst->CheckMixing MixingPoor Poor Mixing? CheckMixing->MixingPoor ImproveMixing Increase Stirring Speed MixingPoor->ImproveMixing Yes OptimizePurification Optimize Purification (Crystallization) MixingPoor->OptimizePurification No ImproveMixing->OptimizePurification End Problem Solved OptimizePurification->End

Caption: Troubleshooting workflow for aniline-formaldehyde condensation.

References

Technical Support Center: Purification of Crude Hexahydro-1,3,5-triphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Hexahydro-1,3,5-triphenyl-1,3,5-triazine.

Troubleshooting Guides

This section provides systematic guidance to address common challenges encountered during the purification of this compound.

Diagram: Purification Method Selection Workflow

PurificationWorkflow start Crude Product (this compound) recrystallization Attempt Recrystallization start->recrystallization oiling_out Product 'Oils Out'? recrystallization->oiling_out low_yield Low Yield (<70%)? recrystallization->low_yield  Crystals Form oiling_out->low_yield No troubleshoot_oiling Troubleshoot Oiling Out (See FAQ) oiling_out->troubleshoot_oiling Yes successful_recrystallization Pure Product (>98%) low_yield->successful_recrystallization No troubleshoot_yield Troubleshoot Low Yield (See FAQ) low_yield->troubleshoot_yield Yes troubleshoot_oiling->recrystallization column_chromatography Perform Column Chromatography troubleshoot_oiling->column_chromatography Persistent Issue troubleshoot_yield->recrystallization troubleshoot_yield->column_chromatography Persistent Issue pure_product_cc Pure Product (>98%) column_chromatography->pure_product_cc

Caption: Decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

Recrystallization

Q1: What is the best solvent for recrystallizing crude this compound?

A1: Ethanol is a commonly recommended solvent. This compound is known to be soluble in organic solvents like ethanol, particularly at elevated temperatures, and less soluble at lower temperatures, which are ideal conditions for recrystallization.[1][2] Toluene and ethyl acetate have also been used for similar triazine derivatives and can be considered as alternative solvents.

Q2: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the dissolved solid separates as a liquid instead of a solid. This can happen if the compound is highly impure, causing a significant depression of its melting point, or if the boiling point of the solvent is higher than the melting point of the solute.[3][4][5][6][7]

Here are some troubleshooting steps:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[3][6]

  • Slow down the cooling process: Rapid cooling can promote oiling. After dissolving the crude product in the hot solvent, allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[4][6]

  • Use a seed crystal: If you have a small amount of pure product, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[6]

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][8]

  • Change the solvent: If oiling persists, consider using a different solvent or a mixed solvent system.

Q3: My recrystallization resulted in a very low yield. How can I improve it?

A3: A low yield can be due to several factors:[3][8]

  • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[3][8] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[3][6]

  • Premature crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), product can be lost. Ensure the solution is sufficiently hot and use a pre-heated funnel for hot filtration.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Loss during transfer: Be meticulous when transferring the crystals to minimize mechanical losses.

Column Chromatography

Q4: When should I consider using column chromatography?

A4: Column chromatography is a good alternative if recrystallization fails to yield a pure product, especially if the crude material contains impurities with similar solubility profiles to the desired compound or if the product persistently oils out.[6]

Q5: What stationary and mobile phases are suitable for purifying this compound?

A5:

  • Stationary Phase: Silica gel is a common and effective stationary phase for the purification of moderately polar organic compounds like this triazine derivative.[9]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is a good starting point. You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the desired compound. For similar compounds, a mixture of hexane and chloroform has also been used.[10]

Impurities

Q6: What are the likely impurities in my crude this compound?

A6: The synthesis of this compound typically involves the condensation of aniline and formaldehyde.[11][12][13] Therefore, common impurities may include:

  • Unreacted aniline: This is a common starting material that may remain in the crude product.

  • Paraformaldehyde or other formaldehyde sources: Residual starting material.

  • Side products: The reaction between aniline and formaldehyde can lead to the formation of other condensation products, such as N-methyleneaniline and its oligomers.[11][14][15]

  • Solvent from the reaction: Residual solvent used in the synthesis.

Diagram: Impurities and Purification Challenges

Impurities cluster_synthesis Synthesis: Aniline + Formaldehyde cluster_impurities Common Impurities cluster_challenges Purification Challenges aniline Aniline product Crude this compound aniline->product formaldehyde Formaldehyde formaldehyde->product unreacted_aniline Unreacted Aniline side_products Side Products (e.g., N-methyleneaniline oligomers) residual_solvent Residual Solvent oiling_out Oiling Out unreacted_aniline->oiling_out low_yield Low Yield unreacted_aniline->low_yield side_products->oiling_out incomplete_purification Incomplete Purification side_products->incomplete_purification residual_solvent->oiling_out

Caption: Relationship between synthesis, common impurities, and purification challenges.

Experimental Protocols

Recrystallization from Ethanol

This protocol is a general guideline. The optimal solvent volume and cooling times may need to be adjusted based on the purity of the crude material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil while stirring.

  • Add More Solvent: Continue adding hot ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.

  • Load the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 100% hexane or 95:5 hexane:ethyl acetate).

  • Gradient Elution (optional but recommended): Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to move the desired compound down the column.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)Key Considerations
Ethanol78Good general-purpose solvent for this compound.[1][2]
Toluene111Higher boiling point, may be suitable if ethanol is too effective a solvent at room temperature.
Ethyl Acetate77Another potential solvent with a moderate boiling point.

Table 2: Column Chromatography Parameters (Starting Point)

ParameterRecommendation
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane / Ethyl Acetate Gradient
Initial Eluent 95:5 Hexane:Ethyl Acetate
Final Eluent 80:20 Hexane:Ethyl Acetate
Monitoring TLC with UV visualization

References

Addressing stability and degradation issues of hexahydro-1,3,5-triazines in analytical samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hexahydro-1,3,5-triazine analysis. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered with these compounds in analytical samples.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the analysis of hexahydro-1,3,5-triazines.

Problem / Observation Potential Cause Recommended Solution & Explanation
Low or No Analyte Signal / Poor Recovery Analyte Degradation via Hydrolysis: The hexahydro-1,3,5-triazine ring is susceptible to hydrolysis, especially in aqueous or protic solutions. This reaction is strongly catalyzed by acidic conditions and leads to ring-opening and decomposition.[1] The primary degradation products are typically formaldehyde and the corresponding amine or alkanolamine.[2][3][4]1. Adjust Sample pH: Immediately after collection, adjust the sample pH to a basic range (pH 8-10). Use a buffer or a small amount of a base like ammonium hydroxide.[5] Alkaline conditions significantly slow the rate of hydrolysis.[3] 2. Use Aprotic Solvents: For sample dilution and reconstitution, use aprotic solvents like acetonitrile or methanol instead of water where possible. 3. Maintain Cold Chain: Store samples at low temperatures (e.g., 4°C or frozen) to reduce the degradation rate.[6]
Inconsistent or Irreproducible Results Ongoing Degradation: If samples are processed in batches, variability in the time between sample collection, preparation, and analysis can lead to different levels of degradation, causing poor reproducibility.1. Standardize Timelines: Process all samples, standards, and quality controls as consistently as possible. 2. Immediate Stabilization: Implement the pH adjustment or solvent exchange step immediately for every sample upon collection. 3. Use of Internal Standards: Incorporate a stable, isotopically labeled internal standard to compensate for variability during sample preparation and analysis.[6][7]
Peak Tailing or Poor Peak Shape (LC/GC) Analyte Instability on Column: Thermal degradation can occur in the heated injector port of a Gas Chromatograph (GC), making this technique often unsuitable for these compounds.[8] While less common in LC, interactions with residual acidic sites on the column can also cause issues.1. Use LC-MS/MS: This is the preferred method. It avoids the high temperatures of GC inlets and offers high selectivity and sensitivity.[6][7] 2. Mobile Phase Modification: For LC, ensure the mobile phase is neutral or slightly basic to maintain analyte stability during the chromatographic run. 3. Column Selection: Use a modern, high-quality C18 column or other appropriate stationary phase known for good peak shape with basic compounds.
Matrix Effects (Signal Suppression/Enhancement) in LC-MS Co-eluting Matrix Components: Biological fluids and other complex matrices contain numerous compounds that can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer source.[6]1. Sample Preparation: Employ a sample clean-up procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[9][10] 2. Chromatographic Separation: Optimize the LC gradient to ensure the analyte is chromatographically resolved from the bulk of the matrix components.[6] 3. Dilution: If the analyte concentration is high enough, a simple dilute-and-shoot approach can mitigate matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for hexahydro-1,3,5-triazines?

A1: The primary degradation pathway is hydrolysis. The triazine ring is attacked by water, a process that is significantly accelerated in the presence of acid (H+).[1] This leads to the cleavage of the ring structure, ultimately yielding three molecules of formaldehyde and three molecules of the corresponding amine (or alkanolamine) for each molecule of the parent triazine.

Q2: How does pH affect the stability of these compounds?

A2: pH is the most critical factor. Acidic conditions (pH < 7) dramatically accelerate hydrolysis and degradation.[1] Neutral to moderately basic conditions (pH 7-10) provide the most stable environment for these compounds in aqueous solutions. However, very strong alkaline conditions can also promote hydrolysis.[2][3]

Q3: What are the ideal storage conditions for analytical samples?

A3: To ensure sample integrity, you should:

  • Chemically Stabilize: Adjust the sample pH to the 8-10 range immediately after collection.

  • Store Cold: Keep samples refrigerated at 4°C for short-term storage or frozen (-20°C or -80°C) for long-term storage.

  • Protect from Light: Store in amber vials or in the dark, as some related triazine compounds can be susceptible to photolysis.

Q4: Is GC-MS a suitable technique for analyzing hexahydro-1,3,5-triazines?

A4: Generally, no. Most hexahydro-1,3,5-triazines are thermally labile and can degrade in the hot GC injector port, leading to inaccurate quantification and potential damage to the analytical column.[8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique as it operates at lower temperatures.[6][7]

Q5: How can I improve detection sensitivity in LC-MS analysis?

A5: For certain hexahydro-1,3,5-triazines, detection by electrospray ionization mass spectrometry (ESI-MS) can be enhanced by promoting the formation of stable adducts. For instance, the presence of sodium ions can help form a charged and relatively stable [M+Na]+ adduct, which can be more readily detected than the protonated molecule ([M+H]+).[11] Additionally, sample pre-concentration using Solid-Phase Extraction (SPE) can significantly increase sensitivity by allowing the analysis of a larger initial sample volume.[9]

Data and Performance

Table 1: pH-Dependent Stability of N,N′,N′′-Tris(β-hydroxyethyl)hexahydro-1,3,5-triazine

This table summarizes the hydrolysis rate of a specific hexahydro-1,3,5-triazine derivative in a dilute aqueous solution at 22°C, demonstrating the critical impact of pH on stability.

pH ValueHalf-Life (t½)Relative Stability
8.032 secondsVery Low
9.516 minutesModerate
10.93.4 hoursHigh
Data sourced from Hartwig (2015) as cited in Publisso, demonstrating that hydrolysis is faster at pH 8 than at more alkaline pH values for this compound.[12]
Table 2: Typical Analytical Method Performance for Triazine Analysis

This table provides a summary of expected recovery and precision for common sample preparation and analysis techniques used for triazine compounds.

Methodology Matrix Typical Recovery (%) Typical Precision (RSD %) Reference
Solid-Phase Extraction (SPE) - LC/UVUrine76 - 119%< 20%[9]
Liquid-Liquid Extraction (LLE)Biological70.6 - 120%< 20%[9]
Rotating Disk Sorptive Extraction (RDSE) - GC-MSWater80 - 120%< 7%
Direct Injection - LC-MS/MSWater85 - 115%< 15%[7]

Visualized Workflows and Pathways

cluster_degradation Acid-Catalyzed Hydrolysis Pathway Triazine Hexahydro-1,3,5-triazine Ring Intermediate Unstable Protonated Intermediate Triazine->Intermediate forms Proton H+ (Acidic Conditions) Proton->Triazine attacks Water H2O Water->Intermediate hydrolyzes Products 3x Formaldehyde + 3x Amine Intermediate->Products decomposes to

Caption: Acid-catalyzed hydrolysis pathway of the hexahydro-1,3,5-triazine ring.

cluster_workflow Recommended Analytical Workflow A 1. Sample Collection (e.g., Plasma, Water) B 2. Immediate Stabilization (Adjust to pH 8-10) A->B C 3. Sample Cleanup (Optional) (SPE or LLE) B->C D 4. Reconstitution (in Aprotic Solvent) C->D E 5. Analysis (LC-MS/MS) D->E

Caption: A typical workflow for analyzing unstable hexahydro-1,3,5-triazines.

cluster_troubleshooting Troubleshooting Logic for Low Recovery action_node action_node Start Low Analyte Recovery? Check_pH Was sample pH immediately adjusted to >8? Start->Check_pH Yes Check_Solvent Was an aqueous diluent used? Check_pH->Check_Solvent Yes Solve_pH ACTION: Re-develop protocol. Adjust pH to 8-10 in future. Check_pH->Solve_pH No Check_Temp Was sample stored at room temperature? Check_Solvent->Check_Temp No Solve_Solvent ACTION: Use aprotic solvent (e.g., Acetonitrile) for reconstitution. Check_Solvent->Solve_Solvent Yes Solve_Temp ACTION: Store all future samples at 4°C or frozen. Check_Temp->Solve_Temp Yes End Issue Likely Resolved Check_Temp->End No Solve_pH->End Solve_Solvent->End Solve_Temp->End

Caption: A decision tree for troubleshooting low analyte recovery issues.

Experimental Protocols

Protocol 1: Stabilization and Extraction from an Aqueous Matrix (e.g., Water, Urine)

This protocol outlines a general procedure for stabilizing and extracting hexahydro-1,3,5-triazines from aqueous samples prior to LC-MS/MS analysis.

  • Sample Collection and Stabilization:

    • Collect 1 mL of the aqueous sample into a polypropylene tube.

    • Immediately add 10 µL of 1M ammonium hydroxide (or another suitable base) to adjust the sample pH to between 8 and 10. Verify with a pH strip or meter on a representative sample.

    • Add an appropriate volume of a stock solution of a stable, isotopically-labeled internal standard.

    • Vortex briefly to mix.

  • Solid-Phase Extraction (SPE):

    • Condition Cartridge: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of purified water.[7] Do not let the cartridge go dry.

    • Load Sample: Pass the stabilized sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Wash Cartridge: Wash the cartridge with 5 mL of purified water to remove salts and polar interferences.

    • Dry Cartridge: Dry the cartridge under a vacuum or with nitrogen for 5-10 minutes to remove residual water.

  • Elution and Reconstitution:

    • Elute Analyte: Elute the analyte and internal standard from the cartridge with 2 x 3 mL aliquots of methanol or acetonitrile into a clean collection tube.

    • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no greater than 40°C.

    • Reconstitute: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid, if compatible with the specific triazine's stability for a short period) for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Analysis

This protocol provides starting conditions for the analysis. It should be optimized for your specific analyte and instrument.

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Note: While the sample should be basic for storage, acidic mobile phases are common in reverse-phase LC-MS for better peak shape and ionization. The brief exposure time on-column is often acceptable. Test for on-column stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detector: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for your specific analyte and internal standard.

References

Methods for preventing foaming during the synthesis of hexahydro-1,3,5-triazines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating foaming during the synthesis of hexahydro-1,3,5-triazines.

Troubleshooting Guide

Issue: Excessive foaming is observed during the reaction.

This is a common issue in the synthesis of hexahydro-1,3,5-triazines, which often involves the condensation of amines and formaldehyde. Foaming can lead to loss of reactants, inaccurate volume measurements, and potential safety hazards. The following sections provide a systematic approach to troubleshooting and resolving foaming issues.

Question 1: What are the primary causes of foaming in my hexahydro-1,3,5-triazine synthesis?

Answer:

Foaming during the synthesis of hexahydro-1,3,5-triazines is typically caused by a combination of factors that stabilize gas bubbles within the reaction mixture. The primary causes can be categorized as follows:

  • Chemical Contaminants:

    • Surfactants and Surface-Active Impurities: These are a primary cause of foaming as they lower the surface tension of the liquid, allowing bubbles to form more easily and persist.[1][2] Sources of these contaminants can include:

      • Impurities in starting materials (amines, formaldehyde).

      • Corrosion inhibitors or other additives from upstream processes.[1][2]

      • Accidental introduction of cleaning agents or other surfactants.

    • Hydrocarbon Condensates: Liquid hydrocarbons, even in small amounts, can promote foaming.[1][2] This is particularly relevant if the reaction is carried out in a system that was previously used for other processes.

    • Solid Particulates: Finely divided solids, such as dust, catalyst particles, or corrosion products like iron sulfide, can stabilize foams.[1][2]

    • Amine Degradation Products: Side reactions can lead to the formation of degradation products that act as surfactants.[2][3]

  • Process and Mechanical Factors:

    • High Agitation Speed: While adequate mixing is necessary, excessive stirring can introduce a large amount of gas into the reaction mixture, leading to foam formation.

    • Reactor Geometry: The design of the reaction vessel can influence the tendency to foam.[4]

    • Gas Evolution: The reaction itself may produce gases, which can get trapped in the viscous reaction medium and form foam.

Question 2: How can I prevent foaming before starting my synthesis?

Answer:

Proactive measures can significantly reduce the likelihood of foaming. Consider the following preventative strategies:

  • Purification of Reactants:

    • Ensure the purity of your amines and formaldehyde. If necessary, consider distillation or recrystallization to remove impurities.

    • Use demineralized water if it is part of your reaction medium to avoid introducing mineral contaminants.[2]

  • System Cleanliness:

    • Thoroughly clean and dry all glassware and reaction vessels to eliminate any residual surfactants or other contaminants.

  • Process Design and Control:

    • Reactor Selection: If possible, use a reactor with a geometry that minimizes foaming.[4] For example, a vessel with a larger headspace can accommodate some foam without causing overflow.

    • Stirring Optimization: Determine the optimal stirring speed that ensures good mixing without excessive gas entrapment.[4]

Question 3: I am already experiencing foaming. What immediate actions can I take?

Answer:

If foaming occurs during the synthesis, you can take the following immediate steps:

  • Reduce Agitation: Temporarily decrease the stirring speed to see if the foam subsides.

  • Apply a Gentle Vacuum: In some cases, a mild vacuum can help to break the foam.

  • Introduce an Antifoaming Agent: This is often the most effective immediate solution. Add a small, pre-determined amount of a suitable antifoaming agent to the reaction mixture. It is crucial to add the antifoam agent judiciously, as excessive amounts can sometimes worsen the problem.[1]

Frequently Asked Questions (FAQs)

Q1: What are antifoaming agents and how do I choose the right one?

A1: Antifoaming agents, or defoamers, are chemical additives that reduce and hinder the formation of foam. They work by disrupting the surface tension of the foam bubbles, causing them to coalesce and break. Common types of antifoaming agents include:

  • Silicone-based antifoams: These are highly effective at low concentrations.

  • Oil-based antifoams (e.g., mineral oil): These are also effective but may be less desirable if product purity is critical.

  • Glycol-based antifoams: These are often used in aqueous systems.

The choice of antifoaming agent depends on the specific chemistry of your synthesis, the solvent system, and the desired purity of the final product. It is advisable to perform small-scale trials to determine the most effective antifoam and its optimal concentration for your specific reaction.

Q2: Can I control foaming by adjusting the reaction parameters?

A2: Yes, optimizing reaction parameters is a key strategy for foam control. Consider the following adjustments:

  • Temperature: In some cases, adjusting the reaction temperature can alter the viscosity and surface tension of the reaction mixture, thereby reducing foaming. For instance, in related amine systems, maintaining the inlet temperature of the amine solution above the dew point of any gaseous reactants can prevent condensation of foam-promoting substances.[5]

  • Rate of Reagent Addition: Slow, controlled addition of one reagent to another can prevent a rapid, exothermic reaction that might lead to gas evolution and foaming.

Q3: Are there alternative synthesis methods that are less prone to foaming?

A3: Yes, modern synthetic techniques can offer advantages in minimizing foaming:

  • Solvent-Free Synthesis: Conducting the reaction in the absence of a solvent can eliminate a major component that contributes to foam stability.

  • Microwave-Assisted Synthesis: This method can accelerate reaction rates and often leads to cleaner reactions with fewer byproducts that might cause foaming. Microwave irradiation can also provide rapid and uniform heating, which can help to control the reaction and prevent sudden gas evolution.

Data Presentation

Table 1: Summary of Foaming Causes and Preventative Measures

Cause of Foaming Preventative/Mitigation Strategy Primary Mechanism of Action
Chemical Contaminants
Surfactants/ImpuritiesPurification of reactants, thorough cleaning of equipment.Removal of surface-active agents that stabilize foam.
Hydrocarbon CondensatesEnsure equipment is free from hydrocarbon residues.Elimination of foam-promoting liquid hydrocarbons.
Solid ParticulatesFiltration of reactants.Removal of solid particles that can stabilize foam.
Amine Degradation ProductsOptimize reaction conditions (temperature, time) to minimize side reactions.Reduction in the formation of surfactant-like byproducts.
Process & Mechanical Factors
Excessive AgitationOptimize stirring speed.Reduces the introduction of gas into the reaction mixture.
Reactor GeometrySelect appropriate reactor design.Minimizes turbulence and gas entrapment.
Gas EvolutionSlow, controlled addition of reagents.Prevents rapid gas formation and foaming.
Chemical Intervention
Foam FormationAddition of antifoaming agent (e.g., silicone-based, glycol-based).Destabilizes foam bubbles by reducing surface tension.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Hexahydro-1,3,5-triazines with Foam Control

This protocol provides a general methodology for the synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines from a primary amine and formaldehyde, incorporating steps to prevent foaming.

  • Reactant Preparation:

    • Ensure the primary amine and formaldehyde solution are of high purity. If necessary, purify the amine by distillation.

    • If using an aqueous formaldehyde solution, ensure it is clear and free of solid paraformaldehyde.

  • Reaction Setup:

    • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser in a well-ventilated fume hood.

    • The flask should be of sufficient size to accommodate the reaction volume with ample headspace (at least 50% of the total volume).

  • Reaction Procedure:

    • Charge the primary amine into the reaction flask.

    • Begin gentle stirring. Avoid creating a deep vortex.

    • Slowly add the formaldehyde solution to the amine through the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to manage the exothermic nature of the reaction and prevent a sudden increase in temperature and gas evolution.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specified time, as determined by the specific triazine being synthesized.

    • Monitor the reaction for any signs of foam formation.

  • Foam Mitigation (if necessary):

    • If foaming occurs, reduce the stirring speed.

    • If foaming persists, add a pre-selected antifoaming agent dropwise until the foam subsides. Start with a very low concentration (e.g., a few ppm) and increase if necessary.

  • Work-up and Isolation:

    • Once the reaction is complete, the product can be isolated according to the specific procedure for the target hexahydro-1,3,5-triazine. This may involve filtration, extraction, or crystallization.

Mandatory Visualization

Foaming_Troubleshooting_Workflow start Foaming Observed during Synthesis check_impurities Are reactants and system clean? start->check_impurities check_process Are process parameters optimized? check_impurities->check_process Yes purify Purify Reactants & Clean Equipment check_impurities->purify No check_agitation Is agitation excessive? check_process->check_agitation Yes optimize_temp Adjust Temperature & Reagent Addition Rate check_process->optimize_temp No reduce_agitation Reduce Stirring Speed check_agitation->reduce_agitation Yes add_antifoam Add Antifoaming Agent check_agitation->add_antifoam No purify->start Re-evaluate optimize_temp->start Re-evaluate end_foam_controlled Foaming Controlled reduce_agitation->end_foam_controlled add_antifoam->end_foam_controlled end_foam_persists Foaming Persists add_antifoam->end_foam_persists consider_alt_method Consider Alternative Synthesis (Solvent-free, Microwave) end_foam_persists->consider_alt_method

Caption: Troubleshooting workflow for foaming in hexahydro-1,3,5-triazine synthesis.

References

Challenges and solutions for scaling up the production of Hexahydro-1,3,5-triphenyl-1,3,5-triazine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Hexahydro-1,3,5-triphenyl-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is based on the condensation reaction of a primary amine, specifically aniline, with formaldehyde.[1] This reaction leads to the formation of the hexahydro-1,3,5-triazine ring structure with phenyl groups attached to the nitrogen atoms.

Q2: What are the typical starting materials and stoichiometry for this synthesis?

A2: The primary starting materials are aniline and a source of formaldehyde, such as paraformaldehyde or an aqueous formaldehyde solution. The ideal stoichiometric ratio is 3 moles of formaldehyde to 3 moles of aniline to form one mole of the trimer. Deviations from this stoichiometry can lead to the formation of byproducts.[2]

Q3: What are the key challenges when scaling up the production of this compound?

A3: Key challenges in scaling up include:

  • Heat Management: The condensation reaction is often exothermic, and improper heat dissipation in large reactors can lead to side reactions and reduced product quality.

  • Mixing and Mass Transfer: Ensuring efficient mixing of reactants in large volumes is crucial to maintain reaction homogeneity and consistent product quality.

  • Byproduct Formation: At larger scales, the potential for side reactions and the formation of polymeric byproducts increases.

  • Product Isolation and Purification: Isolating and purifying large quantities of the product while maintaining high purity can be challenging.

Q4: What are common byproducts in the synthesis of this compound?

A4: Common byproducts can include various intermediates of the aniline-formaldehyde condensation, such as N-hydroxymethyl aniline and N-(p-aminobenzyl)aniline.[3] Under acidic conditions, high molecular weight polymeric tars can also form.[4] Incomplete reaction can leave unreacted starting materials in the final product.

Q5: What purification methods are suitable for large-scale production?

A5: For industrial-scale production, recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical for achieving high purity and yield.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield - Incorrect stoichiometry of reactants.- Inefficient mixing in the reactor.- Reaction temperature is too low or too high.- Incomplete reaction.- Carefully control the molar ratio of aniline to formaldehyde.[2]- Optimize the stirring speed and reactor design for better mixing.- Monitor and control the reaction temperature within the optimal range.- Increase the reaction time and monitor for completion using appropriate analytical techniques (e.g., TLC, HPLC).
Poor Product Purity (presence of byproducts) - Localized overheating due to poor heat dissipation.- Incorrect pH of the reaction mixture.- Presence of impurities in the starting materials.- Improve the reactor's cooling efficiency.- Control the pH of the reaction medium, as it can significantly influence the reaction pathway.[4]- Use high-purity starting materials.
Formation of Polymeric/Tarry Material - Reaction conditions favoring polymerization, such as high temperature or incorrect pH.[4]- Presence of excess formaldehyde.- Maintain strict temperature control.- Adjust the pH of the reaction mixture.- Ensure precise control over the stoichiometry of the reactants.
Difficult Product Isolation - Product is too soluble in the reaction solvent.- Formation of an emulsion.- Choose a solvent in which the product has low solubility at room temperature or below for efficient precipitation.- Use an appropriate workup procedure to break any emulsions, such as the addition of brine.
Inconsistent Batch-to-Batch Results - Variations in raw material quality.- Lack of precise control over reaction parameters (temperature, time, mixing).- Establish strict quality control specifications for all starting materials.- Implement robust process control to ensure consistency in all critical process parameters.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters for a Related Compound (1,3,5-Tribenzyl-1,3,5-triazinane)
Parameter Lab-Scale (Illustrative) Pilot-Scale (Based on available data[5]) Key Considerations for Scale-Up
Reactant Scale ~0.05 mmol~200 mmolMaterial handling and charging procedures need to be adapted for larger quantities.
Solvent Volume ~40 mL~113.5 parts by weight of 12 wt% ammonia/methanol solutionSolvent selection may need to be re-evaluated based on cost, safety, and environmental impact at scale.
Reaction Temperature Reflux40°C for 3h, 50°C for 2h, 70°C for 1hEfficient heat transfer is critical to maintain uniform temperature in a larger reactor.
Reaction Time 30 min6 hoursReaction kinetics may differ at a larger scale, requiring adjustments to the reaction time.
Yield ~94%Not explicitly stated, but a toluene solution containing the product was obtained.Yields may decrease on scale-up due to transfer losses and potential side reactions.
Purification Not detailedExtraction and solvent removalPurification methods need to be scalable and efficient for large volumes.

Experimental Protocols

High-Yield Laboratory Synthesis of this compound

This protocol is based on the work of Giumanini, Verardo, and Traldi (1985), who reported a high-yield synthesis.

Materials:

  • Aniline

  • Paraformaldehyde

  • Appropriate solvent (e.g., toluene)

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser, add the appropriate amounts of aniline and toluene.

  • While stirring, add paraformaldehyde to the solution. The molar ratio of aniline to formaldehyde should be 1:1.

  • Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold toluene or ether) to remove any residual impurities.

  • Dry the purified product under vacuum.

For a related compound, 1,3,5-Tribenzyl-1,3,5-triazinane, a yield of approximately 94% was achieved using a similar laboratory-scale procedure.[5]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Charge Aniline and Solvent add_formaldehyde Add Paraformaldehyde reactants->add_formaldehyde reflux Heat to Reflux add_formaldehyde->reflux monitor Monitor Reaction Progress reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Solvent filter->wash dry Dry Under Vacuum wash->dry product Pure this compound dry->product

Caption: A typical laboratory workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_mixing Evaluate Mixing Efficiency start->check_mixing check_temperature Analyze Temperature Profile start->check_temperature check_time Review Reaction Time start->check_time solution Implement Corrective Actions check_stoichiometry->solution Adjust Ratios check_mixing->solution Optimize Stirring check_temperature->solution Improve Heat Control check_time->solution Extend Duration

Caption: A logical flow for troubleshooting low product yield during synthesis.

References

Resolving peak tailing and broadening in the HPLC analysis of triazine compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of triazine compounds, with a focus on resolving peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing and broadening for triazine compounds in HPLC?

Peak tailing and broadening in the HPLC analysis of triazine compounds are primarily due to secondary interactions between the analytes and the stationary phase.[1] Triazines are basic compounds and can interact with acidic residual silanol groups on the surface of silica-based columns, such as C18 columns.[1][2][3] This interaction leads to multiple retention mechanisms, causing the peaks to tail.[4] Other contributing factors can include:

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the triazine compounds, a mix of ionized and unionized forms can exist, leading to peak distortion.[5]

  • Column overload: Injecting too much sample can saturate the column, resulting in broadened and asymmetrical peaks.[1]

  • Extra-column effects: Issues such as long or wide-bore tubing, and dead volumes in the system can contribute to band broadening.[2][6]

  • Column degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.[7][8]

Q2: How does the mobile phase pH affect the peak shape of triazine compounds?

The mobile phase pH is a critical parameter in the analysis of ionizable compounds like triazines.[4][5] Adjusting the pH can control the ionization state of both the triazine analytes and the residual silanol groups on the stationary phase.[4][9]

  • Low pH (around 2.5-3.5): At a low pH, the residual silanol groups are protonated (neutral), minimizing their interaction with the protonated (positively charged) basic triazine molecules.[1][10] This significantly reduces peak tailing and leads to more symmetrical peaks.[1]

  • Mid-range pH: In this range, both the triazines and silanol groups can exist in a mixture of ionized and unionized forms, which can result in peak distortion, splitting, or tailing.[5]

  • High pH (above 8): While a high pH can be used to neutralize weak bases, it can also cause the dissolution of silica-based stationary phases, unless a pH-stable column is used.[10][11]

Q3: What type of HPLC column is recommended for analyzing triazine compounds?

For the analysis of triazine compounds, a reversed-phase C18 column is commonly used.[11][12] However, to minimize peak tailing, the following types of columns are highly recommended:

  • High-purity, end-capped C18 columns: These columns have a lower concentration of residual silanol groups, which are the primary source of secondary interactions with basic compounds like triazines.[2] End-capping chemically modifies the surface to block these active sites.[4]

  • Polar-embedded columns: These columns have a polar group embedded in the stationary phase, which can help to shield the residual silanol groups and improve peak shape for basic analytes.[2]

  • Hybrid silica-organic columns: These columns offer better pH stability compared to traditional silica-based columns, allowing for a wider range of mobile phase conditions.[10]

Q4: Can mobile phase additives help to improve the peak shape of triazine compounds?

Yes, mobile phase additives can be very effective in improving peak shape.[13]

  • Acidic modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can lower the pH and suppress the ionization of silanol groups, thereby reducing peak tailing.[14] A concentration of 0.1% is often a good starting point.[10]

  • Buffers: Using a buffer system (e.g., phosphate or acetate) helps to maintain a constant pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[15]

  • Competing bases: In some cases, a small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[16] The TEA will preferentially interact with the active silanol sites, masking them from the triazine analytes and improving peak symmetry. However, TEA is not compatible with mass spectrometry (MS) detectors.

Troubleshooting Guides

Issue 1: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of triazine compounds.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (pH 2.5 - 3.5) start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is an Appropriate Column Being Used? (End-capped, High Purity) check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved change_column Switch to a High-Purity, End-Capped Column check_column->change_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes change_column->resolved reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Yes check_additives Are Mobile Phase Additives Needed? check_overload->check_additives No reduce_concentration->resolved add_modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) or Competing Base (e.g., TEA for non-MS) check_additives->add_modifier Yes check_additives->resolved No add_modifier->resolved

Caption: A troubleshooting workflow for addressing peak tailing of triazine compounds.

Potential Cause Recommended Solution Expected Outcome
Inappropriate Mobile Phase pH Lower the mobile phase pH to between 2.5 and 3.5 using an acidic modifier like formic acid.[1]Reduced interaction between basic triazines and ionized silanols, leading to more symmetrical peaks.[1]
Active Silanol Groups on Column Switch to a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase.[2]Minimized secondary interactions and significantly improved peak shape.[2]
Sample Overload Reduce the sample concentration or the injection volume.Sharper, more symmetrical peaks.[1]
Lack of Mobile Phase Additives Add a small amount of a competing base like triethylamine (TEA) for non-MS applications, or an acidic modifier like 0.1% formic acid.[16][17]Improved peak symmetry by masking active silanol sites or suppressing their ionization.
Extra-Column Band Broadening Use tubing with a smaller internal diameter and ensure all connections are secure with no dead volume.[2]Reduced band broadening and sharper peaks.
Issue 2: Peak Broadening (Poor Efficiency)

This guide addresses issues related to broad peaks, which can indicate poor column efficiency or other system problems.

Troubleshooting Workflow for Peak Broadening

G start Broad Peaks Observed check_flow_rate Is the Flow Rate Optimal? start->check_flow_rate adjust_flow_rate Optimize Flow Rate (Typically lower for better efficiency) check_flow_rate->adjust_flow_rate No check_column_health Is the Column in Good Condition? check_flow_rate->check_column_health Yes resolved Peak Efficiency Improved adjust_flow_rate->resolved flush_column Flush or Replace the Column check_column_health->flush_column No check_extra_column_effects Are Extra-Column Effects Minimized? check_column_health->check_extra_column_effects Yes flush_column->resolved optimize_tubing Use Shorter, Narrower-Bore Tubing check_extra_column_effects->optimize_tubing No check_temperature Is the Column Temperature Controlled? check_extra_column_effects->check_temperature Yes optimize_tubing->resolved control_temperature Use a Column Oven for Consistent Temperature check_temperature->control_temperature No check_temperature->resolved Yes control_temperature->resolved

Caption: A decision tree for troubleshooting and improving poor peak efficiency (broad peaks).

Potential Cause Recommended Solution Expected Outcome
Sub-optimal Flow Rate Decrease the flow rate to allow for better mass transfer within the column.Narrower, more efficient peaks.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[7]Restored column performance and sharper peaks.[7]
Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure fittings are properly made.[2]Reduced band broadening outside of the column, leading to narrower peaks.
Temperature Fluctuations Use a column oven to maintain a constant and uniform temperature.[13][14]Improved reproducibility and peak efficiency.[13][14]
Sample Solvent Mismatch Dissolve the sample in the mobile phase or a weaker solvent if possible.Prevents peak distortion caused by the injection of a solvent much stronger than the mobile phase.[6]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape of Triazines

Objective: To prepare a mobile phase that minimizes peak tailing for basic triazine compounds by controlling the pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or another suitable acid like trifluoroacetic acid)

  • HPLC system with a UV detector

  • A high-purity, end-capped C18 column

Procedure:

  • Prepare the aqueous portion: Measure the required volume of HPLC-grade water into a clean mobile phase reservoir.

  • Adjust the pH: While stirring the aqueous portion, add formic acid dropwise until the pH is between 2.5 and 3.5.[1] Use a calibrated pH meter to monitor the pH. A final concentration of 0.1% formic acid is a common starting point.

  • Add the organic modifier: Add the required volume of HPLC-grade acetonitrile or methanol to the pH-adjusted aqueous phase to achieve the desired mobile phase composition.

  • Degas the mobile phase: Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to remove dissolved gases.[1]

  • Equilibrate the system: Purge the HPLC system with the newly prepared mobile phase and allow the column to equilibrate for at least 15-20 minutes, or until a stable baseline is achieved.[1]

Protocol 2: Gradient Elution Method for Separation of a Triazine Mixture

Objective: To develop a gradient elution method to separate a mixture of triazine compounds with varying polarities.

Materials:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • HPLC system with a gradient pump and UV detector

  • A high-purity, end-capped C18 column

  • Triazine mixture standard solution

Procedure:

  • Prepare the mobile phases: Prepare Mobile Phase A and Mobile Phase B as described above and place them in the appropriate reservoirs on the HPLC system.

  • Set up the gradient program: A typical starting gradient for triazine analysis might be:

Time (min)%A (Water + 0.1% FA)%B (Acetonitrile + 0.1% FA)
0.0955
20.0595
25.0595
25.1955
30.0955
  • Equilibrate the column: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 minutes or until a stable baseline is observed.

  • Inject the sample: Inject the triazine mixture standard.

  • Analyze the chromatogram: Evaluate the resolution between the peaks.

  • Optimize the gradient: Adjust the gradient slope or duration as needed to further optimize the separation. For example, a shallower gradient (a slower increase in %B) can improve the resolution of closely eluting peaks.

References

Best practices for the storage and handling of Hexahydro-1,3,5-triphenyl-1,3,5-triazine to ensure stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of Hexahydro-1,3,5-triphenyl-1,3,5-triazine to ensure its stability for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C. The container should be tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[2][3][4]

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively documented, it is a general best practice to store chemical compounds, especially those with complex cyclic structures, protected from light to prevent potential photodegradation. Amber vials or storage in a dark cabinet are recommended.

Q3: What are the primary hazards associated with handling this compound?

A3: According to safety data, this compound may cause skin and serious eye irritation.[5] It is also harmful if swallowed and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[1] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust particles.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is a white to off-white solid, typically in crystalline or powder form. Any significant deviation from this appearance, such as discoloration or clumping, may indicate degradation or the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C in a tightly sealed container, protected from light and moisture.

  • Assess Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area or the appearance of new peaks compared to a reference standard suggests degradation.

  • Check for Water Content: If the compound appears clumpy or sticky, it may have absorbed moisture. Determine the water content using Karl Fischer titration.[1][6][7]

Issue 2: Difficulty in Weighing and Handling (Hygroscopicity)

Possible Cause: The compound is hygroscopic and is absorbing atmospheric moisture.[2][3][4]

Troubleshooting Steps:

  • Minimize Exposure: Work quickly when weighing the compound and minimize the time the container is open.[2][8]

  • Use a Controlled Environment: If possible, handle the compound in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[9]

  • Dry Before Use: If moisture absorption is suspected, the compound can be dried in a vacuum oven at a gentle temperature. However, it is crucial to first confirm the compound's thermal stability to avoid degradation.

  • Prepare Stock Solutions: For frequent use, consider preparing a stock solution of the compound in a suitable dry solvent. This minimizes the need to repeatedly open the solid container.[3]

Issue 3: Poor Solubility in a Chosen Solvent

Possible Cause: this compound has specific solubility characteristics.

Troubleshooting Steps:

  • Consult Literature: Review available literature for recommended solvents for similar N-aryl hexahydrotriazine compounds.

  • Test a Range of Solvents: Experiment with small quantities of the compound in a variety of solvents with different polarities (e.g., dichloromethane, chloroform, acetonitrile, tetrahydrofuran).

  • Gentle Heating and Sonication: Aiding dissolution by gentle warming or using an ultrasonic bath can be effective. Monitor for any signs of degradation during this process.

Stability Data

ParameterStability InformationRecommended Test Method
Thermal Stability Generally stable at recommended storage temperatures (2-8°C). The melting point is reported to be around 190-192°C.Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
Photostability Assumed to be sensitive to light as a general precaution for complex organic molecules.Forced degradation study with exposure to UV/Vis light
Hydrolytic Stability The triazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.Forced degradation study in acidic and basic media

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[10]

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[10]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is needed.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Acetonitrile/Water (e.g., 70:30 with 0.1% acid)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or scan for optimal wavelength)

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions. Compare the retention time of the main peak in the sample to that of the standard. Purity can be estimated by the area percentage of the main peak.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol outlines the determination of water content, which is crucial for a hygroscopic compound.

Instrumentation:

  • Karl Fischer Titrator (volumetric or coulometric)

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Dry methanol or other suitable solvent

  • Sodium tartrate dihydrate (for titer determination)

Procedure:

  • Titer Determination:

    • Add dry methanol to the titration vessel.

    • Titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

    • Accurately weigh a small amount of sodium tartrate dihydrate and add it to the vessel.

    • Titrate to the endpoint. The water equivalence factor (titer) is calculated based on the known water content of the sodium tartrate dihydrate (15.66%).[1]

  • Sample Analysis:

    • Neutralize the solvent in the titration vessel as before.

    • Accurately weigh and quickly add a known amount of the this compound sample to the vessel.

    • Titrate to the endpoint.

  • Calculation: The water content in the sample is calculated based on the volume of titrant consumed, the titer, and the sample weight.

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_initial Initial Characterization cluster_storage Storage and Handling cluster_analysis Analysis of Stressed Samples start Procure/Synthesize this compound initial_purity Assess Initial Purity (HPLC) start->initial_purity initial_water Determine Initial Water Content (Karl Fischer) start->initial_water storage Store at 2-8°C, protected from light and moisture initial_purity->storage initial_water->storage thermal Thermal Stress (e.g., 40°C, 60°C) storage->thermal photo Photolytic Stress (UV/Vis light exposure) storage->photo hydrolytic Hydrolytic Stress (Acidic and Basic solutions) storage->hydrolytic analyze_water Re-determine Water Content (Karl Fischer) storage->analyze_water Periodic Check analyze_purity Re-assess Purity (HPLC) thermal->analyze_purity photo->analyze_purity hydrolytic->analyze_purity identify_degradants Identify Degradation Products (LC-MS) analyze_purity->identify_degradants

Caption: Workflow for assessing the stability of this compound.

Proposed Degradation Pathway (Theoretical)

The degradation of this compound under harsh conditions (e.g., strong acid hydrolysis) is theorized to proceed via ring-opening. This is a proposed pathway and would require experimental validation.

Degradation_Pathway parent This compound intermediate Protonated Intermediate parent->intermediate  H+ (Acidic Conditions) product1 N,N'-diphenylmethanediamine intermediate->product1  Ring Opening product2 Formaldehyde intermediate->product2  Ring Opening product1->product2  Further Hydrolysis product3 Aniline product1->product3  Further Hydrolysis

Caption: Theoretical acid-catalyzed hydrolytic degradation pathway.

References

Validation & Comparative

Validating the Structure of Synthesized Hexahydro-1,3,5-triphenyl-1,3,5-triazine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the successful synthesis of hexahydro-1,3,5-triphenyl-1,3,5-triazine through a comparative analysis of its expected spectroscopic data against that of its precursors, aniline and formaldehyde. Detailed experimental protocols for the necessary spectroscopic techniques are also presented to ensure accurate and reproducible results.

Spectroscopic Data Comparison

The successful synthesis of this compound from aniline and formaldehyde can be confirmed by the appearance of characteristic signals for the product and the disappearance of signals corresponding to the starting materials. The following tables summarize the expected and reference spectroscopic data for these compounds.

Table 1: ¹H NMR Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound (Expected) ~7.2-7.4MultipletAromatic protons (C₆H₅)
~4.9-5.1SingletMethylene protons (-CH₂-)
Aniline (Reference)~7.1-7.3MultipletAromatic protons
~6.6-6.8MultipletAromatic protons
~3.7Broad SingletAmine protons (-NH₂)
Formaldehyde (Reference, as paraformaldehyde)~4.8SingletMethylene protons (-O-CH₂-O-)

Table 2: ¹³C NMR Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound (Expected) ~145-150Aromatic C (quaternary)
~128-130Aromatic CH
~120-125Aromatic CH
~70-75Methylene C (-CH₂-)
Aniline (Reference)~146Aromatic C (quaternary)
~129Aromatic CH
~118Aromatic CH
~115Aromatic CH
Formaldehyde (Reference, as paraformaldehyde)~90-95Methylene C (-O-CH₂-O-)

Table 3: FT-IR Data (Solid, KBr Pellet)

CompoundAbsorption Frequency (cm⁻¹)Functional Group
This compound (Expected) ~3050-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600, 1500, 1450Aromatic C=C stretch
~1200-1100C-N stretch
No N-H stretch (~3400-3300)
Aniline (Reference)~3450-3350N-H stretch (doublet for primary amine)
~3050-3000Aromatic C-H stretch
~1620, 1500Aromatic C=C stretch
~1275C-N stretch
Formaldehyde (Reference, as paraformaldehyde)~2950-2850Aliphatic C-H stretch
~1100-1000C-O stretch
No C=O stretch (~1700)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundKey m/z ValuesInterpretation
This compound (Expected) 315 [M]⁺Molecular Ion
210[M - C₆H₅NCH₂]⁺
105[C₆H₅NCH₂]⁺
93[C₆H₅NH₂]⁺
77[C₆H₅]⁺
Aniline (Reference)93 [M]⁺Molecular Ion
66[M - HCN]⁺
Formaldehyde (Reference)30 [M]⁺Molecular Ion
29[M - H]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. ¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1.0 s.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

3. ¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 0-200 ppm.

  • Reference: CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with a mortar and pestle.

  • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

  • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

2. FT-IR Spectroscopy Parameters:

  • Spectrometer: FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A spectrum of a pure KBr pellet should be acquired as the background.

Mass Spectrometry (MS)

1. Sample Introduction (Direct Insertion Probe):

  • Load a small amount of the solid sample into a capillary tube.

  • Insert the capillary tube into the direct insertion probe.

  • Introduce the probe into the high-vacuum source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample.

2. Electron Ionization (EI) Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 50-500.

  • Source Temperature: 200-250 °C.

Workflow and Visualization

The following diagram illustrates the logical workflow for the spectroscopic validation of synthesized this compound.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Aniline Aniline Synthesis Synthesis of this compound Aniline->Synthesis Formaldehyde Formaldehyde Formaldehyde->Synthesis Product Synthesized Product Synthesis->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Comparative analysis of the properties of Hexahydro-1,3,5-triphenyl-1,3,5-triazine with other triazine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Hexahydro-1,3,5-triphenyl-1,3,5-triazine and Other Key Triazine Derivatives

This guide provides a detailed comparative analysis of the physicochemical properties and applications of this compound against other notable triazine derivatives, namely Atrazine, Melamine, and Cyanuric Acid. The information is intended for researchers, scientists, and professionals in drug development and material science, with supporting data and experimental methodologies to facilitate further investigation.

Overview of Triazine Derivatives

The 1,3,5-triazine ring is a core structure in a wide array of synthetic compounds with diverse applications. The properties of these derivatives are heavily influenced by the functional groups attached to the triazine core. This guide focuses on four distinct examples:

  • This compound: A saturated, N-substituted triazine, it is a versatile building block in polymer chemistry and pharmaceutical design.[1][2]

  • Atrazine: A chlorinated triazine widely used as a selective herbicide in agriculture.[3][4]

  • Melamine: An aromatic triazine rich in nitrogen, extensively used in the production of thermosetting plastics (melamine resins) and as a flame retardant.[5][6]

  • Cyanuric Acid: The tri-hydroxy derivative of 1,3,5-triazine, which exists in tautomeric equilibrium with its keto form (isocyanuric acid), is primarily used as a chlorine stabilizer in swimming pools.[7][8]

The structural differences between the saturated hexahydrotriazine ring and the aromatic triazine rings of the other compounds lead to significant variations in their chemical and physical properties.

Comparative Data of Physicochemical Properties

The following table summarizes key quantitative data for this compound and the selected triazine derivatives for a direct comparison.

PropertyThis compoundAtrazineMelamineCyanuric Acid
CAS Number 91-78-1[9]1912-24-9[3]108-78-1[6]108-80-5[7]
Molecular Formula C₂₁H₂₁N₃[10]C₈H₁₄ClN₅[3]C₃H₆N₆[6]C₃H₃N₃O₃[7]
Molar Mass ( g/mol ) 315.41[11]215.68[3]126.12[6]129.07[7]
Physical State White crystalline solid[9][11]White, odorless powder[12]White solid[6]White, odorless solid[7]
Melting Point (°C) 190-192[9]175-177[3]>300 (sublimes)[6]320–360 (decomposes)[7]
Boiling Point (°C) ~445 (rough estimate)[9]343.5 (predicted)SublimesDecomposes
Water Solubility Insoluble33 mg/L (at 22 °C)[3]3.2 g/L (at 20 °C)[6]2.7 g/L (at 25 °C)[7]
Key Applications Polymer crosslinking agent, pharmaceutical scaffold[1]Herbicide for broadleaf weeds[4][13]Melamine-formaldehyde resins, flame retardant[6][14][15]Chlorine stabilizer in pools, disinfectant precursor[7][16][17]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these compounds are crucial for research and development. Below are representative protocols.

Synthesis of N,N',N''-Trisubstituted Hexahydro-1,3,5-triazines

This protocol describes a general method for synthesizing hexahydro-1,3,5-triazines via the condensation of a primary amine with formaldehyde, as is the case for this compound.[2][18]

Materials:

  • Primary amine (e.g., Aniline for the triphenyl derivative)

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Ethanol or other suitable solvent

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the primary amine (3 molar equivalents) in the chosen solvent within the round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add formaldehyde (3 molar equivalents) to the stirred amine solution. The reaction is often exothermic and maintaining a low temperature is critical to control the reaction rate.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 2-4 hours), or gently reflux if required by the specific amine's reactivity.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of the hexahydro-1,3,5-triazine derivative will typically form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold solvent to remove unreacted starting materials.

  • Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube with oil bath)

  • Capillary tubes (sealed at one end)

  • Sample of the purified triazine derivative

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into the capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block or oil bath of the melting point apparatus.

  • Heat the sample at a rapid rate initially to get an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat it again, but slow the heating rate to 1-2 °C per minute as the temperature approaches the previously observed melting range.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.

  • A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic pathway for this compound from its precursors.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product cluster_byproduct Byproduct Aniline Aniline (C₆H₅NH₂) Condensation Condensation Reaction Aniline->Condensation 3 equiv. Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Condensation 3 equiv. Product Hexahydro-1,3,5-triphenyl- 1,3,5-triazine Condensation->Product Water Water (H₂O) Condensation->Water

Caption: Synthesis of this compound.

Comparative Discussion

The properties and applications of these four triazine derivatives are dictated by their distinct structures.

  • Structure and Stability: this compound features a saturated, conformationally flexible ring.[2] Its stability and hydrophobic nature, conferred by the three phenyl groups, make it a useful component in creating durable polymers and as a scaffold in drug design.[1] In contrast, Atrazine, Melamine, and Cyanuric Acid possess a planar, aromatic 1,3,5-triazine ring, which is significantly more stable.

  • Solubility and Environmental Fate: The large nonpolar phenyl groups of this compound render it insoluble in water. Atrazine has very low water solubility, a property that contributes to its persistence in soil and potential for groundwater contamination.[3] Melamine and Cyanuric Acid are slightly soluble in water, which is essential for their respective applications.[7][19]

  • Applications: The applications are highly divergent. This compound's utility is in chemical synthesis, where it acts as a crosslinking agent or a structural backbone.[1] Atrazine's design as a photosynthesis inhibitor makes it an effective herbicide.[13][20] Melamine's high nitrogen content is key to its use in forming hard, durable resins and for its fire-retardant properties.[6][15] Cyanuric acid's ability to form a reversible bond with chlorine allows it to act as a stabilizer, protecting the chlorine from degradation by UV light.[8][21]

References

Definitive Structural Confirmation of Hexahydro-1,3,5-triphenyl-1,3,5-triazine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallographic analysis with alternative spectroscopic methods for the definitive structural confirmation of Hexahydro-1,3,5-triphenyl-1,3,5-triazine.

This compound, a heterocyclic compound, requires precise structural elucidation to understand its chemical behavior and potential applications. While X-ray crystallography stands as the gold standard for determining solid-state molecular structure, a suite of spectroscopic techniques provides complementary and often more accessible data for initial characterization and confirmation in solution. This guide presents a detailed comparison of these methods, supported by available experimental data and protocols.

Method Comparison Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized compound like this compound, highlighting the central role of X-ray crystallography for definitive confirmation and the complementary nature of other spectroscopic techniques.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis (Initial Confirmation) cluster_crystallography Definitive Structural Confirmation cluster_analysis Data Analysis & Final Structure synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms ftir FTIR Spectroscopy purification->ftir crystal_growth Single Crystal Growth purification->crystal_growth data_analysis Spectroscopic Data Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis xray X-ray Crystallography crystal_growth->xray structure_elucidation 3D Molecular Structure & Conformation xray->structure_elucidation data_analysis->structure_elucidation Provides supporting evidence

Caption: Workflow for the structural confirmation of this compound.

Quantitative Data Comparison

The following tables summarize the key quantitative data obtained from various analytical techniques for this compound and its derivatives.

Table 1: X-ray Crystallographic Data for a Hexahydro-1,3,5-triazine Analog

ParameterHexahydro-l,3,5-tri(p-chloro-phenyl)-s-triazine
Crystal System Orthorhombic
Space Group Pbc2₁
Unit Cell Dimensions a = 5.699(2) Å, b = 21.879(3) Å, c = 15.785(2) Å
Conformation Chair conformation with equatorial orientation of the p-chloro-phenyl groups

Note: A definitive crystal structure for this compound was not found in the searched literature. The data presented is for a closely related chloro-substituted analog, which provides strong evidence for the expected conformation of the title compound.

Table 2: Spectroscopic Data for this compound

TechniqueParameterObserved Value/Range
¹H NMR Chemical Shift (δ)Specific assignments require high-resolution spectra, but signals for methylene protons (N-CH₂-N) and phenyl protons are expected.
¹³C NMR Chemical Shift (δ)Signals for methylene carbons and aromatic carbons are anticipated.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 315[1][2]
Key Fragmentsm/z 104, 105[2]
FTIR Spectroscopy Key Absorption Bands (cm⁻¹)Bands corresponding to C-H (aromatic and aliphatic), C-N, and C=C (aromatic) stretching and bending vibrations are expected.

Experimental Protocols

1. X-ray Crystallography

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common solvents for recrystallization include ethanol.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

2. NMR Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ) of the signals are reported relative to the reference standard. The integration of the signals in ¹H NMR provides the relative number of protons. The coupling constants (J) in ¹H NMR give information about the connectivity of neighboring protons.

3. Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

4. FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., mixed with KBr and pressed into a pellet or using an ATR accessory) or as a solution in a suitable solvent.

  • Data Acquisition: The sample is placed in the path of an infrared beam. The interferometer in the FTIR spectrometer allows for the simultaneous measurement of all frequencies.

  • Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). The positions and intensities of the absorption bands are characteristic of the functional groups present in the molecule.

Comparative Analysis

X-ray Crystallography:

  • Strengths: Provides the most definitive and unambiguous three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. It is the gold standard for absolute stereochemical assignment.

  • Limitations: Requires a suitable single crystal, which can be challenging to grow. The determined structure represents the solid-state conformation, which may differ from the conformation in solution.

NMR Spectroscopy:

  • Strengths: Provides detailed information about the connectivity and chemical environment of atoms in solution. It is a powerful tool for determining the overall topology of a molecule and can provide insights into its solution-phase conformation and dynamics.

  • Limitations: Does not directly provide bond lengths or bond angles. The interpretation of complex spectra can be challenging. It provides an average structure in solution, which may consist of multiple rapidly interconverting conformers.

Mass Spectrometry:

  • Strengths: Accurately determines the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structural fragments present in the molecule, which helps in confirming the proposed structure.

  • Limitations: Does not provide information about the three-dimensional arrangement of atoms or stereochemistry. Isomers can sometimes be difficult to distinguish based on mass spectra alone.

FTIR Spectroscopy:

  • Strengths: Provides a rapid and straightforward method for identifying the functional groups present in a molecule. It is a useful tool for confirming the presence of key structural motifs.

  • Limitations: Provides limited information about the overall molecular structure and connectivity. The interpretation of the "fingerprint" region of the spectrum can be complex.

Conclusion

For the definitive structural confirmation of this compound, X-ray crystallographic analysis is the unparalleled method for obtaining a complete and unambiguous three-dimensional structure in the solid state. However, a comprehensive structural elucidation relies on a combination of techniques. NMR spectroscopy is essential for confirming the molecular structure and connectivity in solution, while mass spectrometry provides definitive confirmation of the molecular weight and key structural fragments. FTIR spectroscopy serves as a rapid and valuable tool for identifying the characteristic functional groups. The synergistic use of these analytical methods provides a robust and complete picture of the molecular structure, which is crucial for researchers and professionals in the fields of chemistry and drug development.

References

A Comparative Performance Analysis: Hexahydro-1,3,5-triphenyl-1,3,5-triazine versus Commercial Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties. This guide provides a detailed comparison of the performance of Hexahydro-1,3,5-triphenyl-1,3,5-triazine and its derivatives with established commercial crosslinking agents, particularly in the context of epoxy resin systems. The following analysis is supported by experimental data from scientific literature, focusing on key performance indicators such as thermal stability and mechanical strength.

Executive Summary

This compound and its functionalized derivatives present a compelling alternative to traditional commercial crosslinking agents. Experimental data reveals that epoxy resins cured with a hexahydro-s-triazine (HT) based curing agent exhibit high thermal and mechanical properties, comparable and in some aspects superior, to those cured with standard aromatic amine hardeners. These findings suggest the potential of triazine-based crosslinkers in applications demanding high performance and durability.

Data Presentation: Performance Metrics

The following tables summarize the quantitative performance data of a functionalized hexahydro-s-triazine derivative against common commercial amine curing agents when used with a diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Disclaimer: The data for the Hexahydro-s-triazine derivative is based on a synthesized curing agent, 4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide) (HT-A), as a representative of the performance of this class of compounds.[1][2]

Table 1: Thermal Properties of Cured DGEBA Epoxy Resin

Curing AgentGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (T5) (°C)
Hexahydro-s-triazine derivative (HT-A) 151350
4,4′-Diaminodiphenylmethane (DDM)150355
Triethylenetetramine (TETA)~100-120[3][4]Not specified

Table 2: Mechanical Properties of Cured DGEBA Epoxy Resin

Curing AgentTensile Strength (MPa)Tensile Modulus (GPa)
Hexahydro-s-triazine derivative (HT-A) 802.0
4,4′-Diaminodiphenylmethane (DDM)752.1
Triethylenetetramine (TETA)Not specifiedNot specified

Experimental Protocols

The data presented above is derived from standard material characterization techniques. The following are detailed methodologies for the key experiments cited.

Dynamic Mechanical Analysis (DMA)
  • Objective: To determine the glass transition temperature (Tg) and viscoelastic properties of the cured polymer.

  • Instrumentation: Dynamic Mechanical Analyzer.

  • Procedure: A rectangular specimen of the cured epoxy resin (e.g., 25 mm x 6 mm x 1 mm) is subjected to a sinusoidal stress in a single or dual cantilever mode.[5] The test is performed over a temperature range, typically from ambient to above the expected Tg, at a constant heating rate (e.g., 2-5 °C/min) and a fixed frequency (e.g., 1 Hz).[6][7] The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) are recorded as a function of temperature. The peak of the tan delta curve is often taken as the glass transition temperature.

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and decomposition profile of the cured polymer.

  • Instrumentation: Thermogravimetric Analyzer.

  • Procedure: A small sample of the cured material (typically 3-5 mg) is placed in a sample pan and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[8][9][10] The weight of the sample is continuously monitored as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., T5 for 5% weight loss) is a key indicator of thermal stability.

Tensile Testing
  • Objective: To measure the mechanical properties of the cured polymer, including tensile strength and tensile modulus.

  • Instrumentation: Universal Testing Machine.

  • Procedure: A dog-bone shaped specimen of the cured epoxy resin is prepared according to a standard such as ASTM D638. The specimen is clamped into the grips of the testing machine and subjected to a controlled tensile force at a constant crosshead speed until it fractures. The stress and strain are recorded throughout the test to generate a stress-strain curve, from which the tensile strength and modulus are determined.

Mandatory Visualization

Curing Mechanism of Hexahydro-s-triazine Derivative with Epoxy Resin

The curing process involves the reaction of the primary amine groups on the hexahydro-s-triazine derivative with the epoxide groups of the epoxy resin. This leads to the formation of a highly crosslinked, three-dimensional network.

G cluster_reactants Reactants cluster_product Product HT_Derivative Hexahydro-s-triazine Derivative (HT-A) (with primary amines) Crosslinked_Network Crosslinked Polymer Network HT_Derivative->Crosslinked_Network Curing Reaction Epoxy_Resin Epoxy Resin (DGEBA) Epoxy_Resin->Crosslinked_Network

Caption: Curing reaction of a hexahydro-s-triazine derivative with epoxy resin.

Curing Mechanism of Aromatic Amine with Epoxy Resin

Aromatic amines, such as 4,4′-diaminodiphenylmethane (DDM), are common commercial curing agents. The primary amine groups of the DDM molecule react with the epoxy groups, forming a rigid, crosslinked structure.[3][11][12]

G cluster_reactants Reactants cluster_product Product Aromatic_Amine Aromatic Amine (e.g., DDM) Crosslinked_Network Crosslinked Polymer Network Aromatic_Amine->Crosslinked_Network Curing Reaction Epoxy_Resin Epoxy Resin (DGEBA) Epoxy_Resin->Crosslinked_Network

Caption: Curing mechanism of a commercial aromatic amine with epoxy resin.

Experimental Workflow for Performance Evaluation

The evaluation of a new crosslinking agent typically follows a standardized workflow to ensure accurate and comparable results.

G cluster_testing Performance Testing Formulation Formulation (Epoxy Resin + Curing Agent) Curing Curing (Specified Temperature & Time) Formulation->Curing Sample_Preparation Sample Preparation (DMA, TGA, Tensile Bars) Curing->Sample_Preparation DMA Dynamic Mechanical Analysis (DMA) Sample_Preparation->DMA TGA Thermogravimetric Analysis (TGA) Sample_Preparation->TGA Tensile_Test Tensile Testing Sample_Preparation->Tensile_Test Data_Analysis Data Analysis & Comparison DMA->Data_Analysis TGA->Data_Analysis Tensile_Test->Data_Analysis

Caption: Standard experimental workflow for evaluating crosslinker performance.

References

A comparative study of the reactivity of aryl vs. alkyl substituted hexahydro-1,3,5-triazines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of aryl- and alkyl-substituted hexahydro-1,3,5-triazines, a class of heterocyclic compounds with significant applications in synthesis and materials science. This document summarizes key differences in their stability, reactivity patterns, and provides supporting experimental context.

Introduction

Hexahydro-1,3,5-triazines, also known as triazacyclohexanes, are six-membered heterocyclic compounds with three nitrogen atoms. The substituents on these nitrogen atoms, typically alkyl or aryl groups, profoundly influence the chemical properties and reactivity of the triazine ring. Understanding these differences is crucial for designing synthetic routes and developing new applications for this versatile molecular scaffold. Generally, N-substituted hexahydro-1,3,5-triazines are more stable than the unsubstituted parent compound.[1]

Synthesis Overview

Both aryl- and alkyl-substituted hexahydro-1,3,5-triazines are most commonly synthesized through the condensation reaction of a primary amine and formaldehyde.[1]

  • Alkyl-substituted triazines , such as 1,3,5-trimethyl-1,3,5-triazinane, are formed from the reaction of an alkylamine (e.g., methylamine) with formaldehyde.[1]

  • Aryl-substituted triazines , like 1,3,5-triphenyl-1,3,5-triazinane, are synthesized using an arylamine (e.g., aniline) and formaldehyde.

The general reaction scheme is as follows:

3 R-NH₂ + 3 CH₂O → (R-NCH₂)₃ + 3 H₂O

Comparative Reactivity Analysis

The nature of the substituent (alkyl vs. aryl) directly impacts the electron density on the nitrogen atoms and the overall stability of the triazine ring, leading to distinct reactivity profiles.

Hydrolytic Stability

Hydrolysis of hexahydro-1,3,5-triazines involves the cleavage of the C-N bonds, leading to the corresponding amine and formaldehyde. The rate of hydrolysis is significantly influenced by the electronic nature of the N-substituents and the pH of the medium.

In contrast, alkyl groups are electron-donating, which can increase the electron density on the nitrogen atoms, potentially making the ring more susceptible to protonation and subsequent nucleophilic attack by water. For instance, the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is strongly pH-dependent and proceeds readily under acidic conditions.

A computational study on the alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) indicates that the reaction proceeds via deprotonation followed by nitrite elimination and ring opening.[2] While RDX has electron-withdrawing nitro groups, the study highlights the mechanism of ring cleavage under basic conditions.

Table 1: Comparative Hydrolytic Stability

CompoundSubstituent TypeRelative StabilityNotes
1,3,5-Trimethyl-1,3,5-triazinaneAlkylLess StableMore susceptible to acid-catalyzed hydrolysis.
1,3,5-Triphenyl-1,3,5-triazinaneArylMore StableIncreased stability due to resonance delocalization.
Thermal Stability

The thermal stability of hexahydro-1,3,5-triazines is also influenced by the N-substituents. Aryl groups, with their rigid structure and ability to delocalize energy, generally impart greater thermal stability to the triazine ring compared to flexible alkyl groups.

Table 2: Comparative Thermal Stability

CompoundSubstituent TypeDecomposition OnsetNotes
1,3,5-Trimethyl-1,3,5-triazinaneAlkylLowerDecomposition may occur at lower temperatures.
1,3,5-Triphenyl-1,3,5-triazinaneArylHigherEnhanced thermal stability.

Note: Specific decomposition temperatures are highly dependent on experimental conditions (e.g., heating rate, atmosphere) and are not consistently reported for direct comparison.

Reactivity in Organic Synthesis

The differing electronic and steric properties of aryl and alkyl substituents lead to distinct applications in organic synthesis.

Alkyl-substituted hexahydro-1,3,5-triazines often serve as sources of monomeric imines in equilibrium. For example, 1,3,5-trimethyl-1,3,5-triazinane can be deprotonated with butyllithium to generate a formyl anion equivalent.[3]

Aryl-substituted hexahydro-1,3,5-triazines are valuable precursors for the synthesis of other heterocyclic systems. For instance, 1,3,5-triphenyl-1,3,5-triazine can act as an active intermediate in the synthesis of benzoxazine monomers and oligomers. They are also used in various cycloaddition reactions. The increased stability of the aryl-substituted ring allows for more controlled reactions under specific catalytic conditions. Lewis acid-catalyzed reactions with these triazines can lead to ring-opening and the formation of new heterocyclic structures.[4]

Experimental Protocols

Synthesis of 1,3,5-Trimethyl-1,3,5-triazinane (Representative Alkyl-substituted Triazine)

Based on the condensation of methylamine and formaldehyde. [1]

Materials:

  • Methylamine (40% in water)

  • Formaldehyde (37% in water)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium hydroxide

Procedure:

  • To a stirred solution of methylamine, slowly add formaldehyde at a temperature maintained below 20°C.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Make the solution alkaline by adding sodium hydroxide pellets until the pH is >10.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield 1,3,5-trimethyl-1,3,5-triazinane as a colorless liquid.

Synthesis of 1,3,5-Triphenyl-1,3,5-triazinane (Representative Aryl-substituted Triazine)

Based on the condensation of aniline and formaldehyde.

Materials:

  • Aniline

  • Formaldehyde (37% in water)

  • Ethanol

  • Sodium hydroxide solution (1 M)

Procedure:

  • Dissolve aniline in ethanol in a round-bottom flask.

  • Slowly add formaldehyde to the stirred solution at room temperature.

  • A white precipitate should begin to form. Continue stirring for 2 hours.

  • Filter the precipitate and wash with cold ethanol and then with water.

  • Recrystallize the crude product from ethanol to obtain pure 1,3,5-triphenyl-1,3,5-triazinane as a white solid.

General Protocol for Monitoring Hydrolysis by NMR

This protocol can be adapted for both alkyl- and aryl-substituted triazines.

Materials:

  • Hexahydro-1,3,5-triazine derivative

  • D₂O (Deuterium oxide)

  • Acid or base solution (e.g., DCl in D₂O or NaOD in D₂O) for pH adjustment

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the hexahydro-1,3,5-triazine derivative in D₂O.

  • Transfer a known volume of the stock solution to an NMR tube.

  • Initiate the hydrolysis by adding a specific amount of acid or base solution to the NMR tube to achieve the desired pH.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the signals corresponding to the triazine ring protons and the appearance of signals for the corresponding amine and formaldehyde (or its hydrated form, methanediol).

  • Integrate the characteristic signals to determine the concentration of the reactant and products over time, allowing for the calculation of reaction rates.

Visualizing Reaction Pathways

General Synthesis of N-Substituted Hexahydro-1,3,5-Triazines

Synthesis cluster_reactants Reactants cluster_products Products Amine 3 R-NH₂ (Amine) Triazine (R-NCH₂)₃ (Hexahydro-1,3,5-triazine) Amine->Triazine + 3 CH₂O Formaldehyde 3 CH₂O (Formaldehyde) Formaldehyde->Triazine Water 3 H₂O

Caption: General synthesis of N-substituted hexahydro-1,3,5-triazines.

Proposed Hydrolysis Mechanism

Hydrolysis Triazine Hexahydro-1,3,5-triazine ProtonatedTriazine Protonated Triazine Triazine->ProtonatedTriazine + H⁺ RingOpened Ring-Opened Intermediate ProtonatedTriazine->RingOpened + H₂O Products Amine + Formaldehyde RingOpened->Products Further Hydrolysis

Caption: Acid-catalyzed hydrolysis of hexahydro-1,3,5-triazines.

Conclusion

The reactivity of hexahydro-1,3,5-triazines is fundamentally dictated by the nature of the N-substituents. Aryl-substituted derivatives exhibit enhanced thermal and hydrolytic stability due to resonance effects, making them robust building blocks for complex heterocyclic synthesis. In contrast, alkyl-substituted triazines are generally more susceptible to ring cleavage and serve as valuable sources of imine monomers and other reactive intermediates. This comparative understanding is essential for leveraging the unique chemical properties of these compounds in various research and development endeavors.

References

Validation of a Novel UPLC-MS/MS Method for the Determination of Hexahydro-1,3,5-triphenyl-1,3,5-triazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Hexahydro-1,3,5-triphenyl-1,3,5-triazine. The performance of this new method is objectively compared with an established High-Performance Liquid Chromatography (HPLC) method. This document presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Comparative Analysis of Analytical Methods

The determination of this compound is crucial in various research and development settings, including polymer chemistry and pharmaceutical development where it can be used as a crosslinking agent or a molecular scaffold.[1] This section compares a newly developed UPLC-MS/MS method with a conventional HPLC-UV method.

Data Presentation: Performance Characteristics

The validation of the two methods was performed based on the International Council for Harmonisation (ICH) guidelines.[2] The key performance parameters are summarized in the tables below for easy comparison.

Table 1: Linearity and Sensitivity

ParameterNew UPLC-MS/MS MethodAlternative 1: HPLC-UV Method
**Linearity (R²) **>0.999>0.995
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL
Range 0.5 - 500 ng/mL50 - 1000 ng/mL

Table 2: Accuracy and Precision

ParameterNew UPLC-MS/MS MethodAlternative 1: HPLC-UV Method
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 104.3%
Precision (RSD%)
- Repeatability< 1.5%< 3.0%
- Intermediate Precision< 2.0%< 4.0%

Experimental Protocols

Detailed methodologies for the new UPLC-MS/MS method and the alternative HPLC-UV method are provided below.

New Method: UPLC-MS/MS

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase.

2. Instrumentation and Conditions:

  • System: Waters ACQUITY UPLC H-Class with Xevo TQ-S micro Mass Spectrometer

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Quantifier: [M+H]+ → m/z (to be determined based on fragmentation)

    • Qualifier: [M+H]+ → m/z (to be determined based on fragmentation)

Alternative 1: HPLC-UV Method

This method is based on the separation of this compound on a Newcrom R1 HPLC column.[3]

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in acetonitrile.

  • Prepare working standards by diluting the stock solution with the mobile phase.

2. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System with UV detector

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and water with phosphoric acid. For MS-compatibility, formic acid should be used instead of phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the new UPLC-MS/MS analytical method.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Data Analysis & Reporting dev Develop UPLC-MS/MS Method opt Optimize Parameters (Mobile Phase, Gradient, MS settings) dev->opt spec Specificity / Selectivity opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantification (LOQ) lod->loq rob Robustness loq->rob analysis Statistical Analysis of Validation Data rob->analysis report Generate Validation Report analysis->report

Caption: Workflow for the validation of the new analytical method.

Conclusion

The newly developed UPLC-MS/MS method for the determination of this compound demonstrates superior sensitivity, accuracy, and precision compared to the existing HPLC-UV method. The lower limits of detection and quantification make it particularly suitable for applications requiring trace-level analysis. The detailed experimental protocols and validation data provided in this guide will enable researchers and drug development professionals to effectively implement this robust and reliable analytical method.

References

Navigating the Chemical Maze: A Comparative Guide to QSAR Studies of Dihydro-1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Quantitative Structure-Activity Relationship (QSAR) studies serve as a critical compass in the complex landscape of medicinal chemistry. This guide provides a comprehensive comparison of various QSAR models applied to dihydro-1,3,5-triazine derivatives, a class of compounds with a broad spectrum of biological activities, including roles as dihydrofolate reductase (DHFR) inhibitors, herbicides, and anticancer agents. By presenting quantitative data, detailed experimental protocols, and logical workflows, this document aims to facilitate a deeper understanding and more strategic design of novel therapeutic agents.

Dihydro-1,3,5-triazines and their derivatives are of significant interest in drug discovery due to their diverse pharmacological profiles.[1] QSAR modeling provides a powerful computational tool to correlate the chemical structure of these compounds with their biological activity, thereby guiding the synthesis of more potent and selective molecules.[2] This guide delves into several key QSAR studies, comparing their methodologies and findings to offer a holistic view of the current state of research.

Comparative Analysis of QSAR Models

The predictive power of a QSAR model is paramount for its utility in drug design. Below is a compilation of statistical data from various studies on 1,3,5-triazine derivatives, offering a side-by-side comparison of the robustness and predictive capability of the developed models. The models presented here utilize techniques such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and other 2D and 3D-QSAR approaches.

Study FocusModel TypeNo. of Compoundspred_r²Key Findings
DHFR Inhibitors 3D-QSAR/CoMFA460.9860.724-Steric and electrostatic properties are key for inhibitory activity.[3]
PSII Electron Transport Inhibitors (Herbicides) CoMFA380.9540.634-The model provides guidance for designing highly active herbicides.[4][5]
PSII Electron Transport Inhibitors (Herbicides) CoMSIA380.9240.679-The model demonstrates good predictive ability.[4][5]
COPD Treatment 2D-QSAR340.78760.71460.622Aromatic connectivity and hydrophobic interactions are important determinants of activity.[2]
COPD Treatment 3D-QSAR (kNN-MFA)34-0.73880.4073Steric modulation is a key factor for bioactivity.[2]
Plasmodium falciparum DHFR Inhibitors 3D-QSAR-0.8810.773-The model identified key molecular determinants for inhibitor binding.[6]
Anticancer Agents (Breast Cancer) 3D-QSAR126---A model was built for the further design of more potent anticancer compounds.[7]

Table 1: Comparative Statistical Data of Various QSAR Models for 1,3,5-Triazine Derivatives. r² (squared correlation coefficient), q² (cross-validated squared correlation coefficient), and pred_r² (predicted squared correlation coefficient for the external test set) are key indicators of a QSAR model's robustness and predictive power.

Experimental Protocols: A Closer Look

The reliability of any QSAR model is fundamentally dependent on the quality of the biological data and the computational methodology employed. Here, we outline the typical experimental and computational workflows described in the cited studies.

General Workflow for QSAR Model Development

A typical QSAR study involves a series of sequential steps, from data preparation to model validation. The following diagram illustrates this general workflow.

G General QSAR Workflow A Dataset Collection & Curation B Molecular Structure & Biological Activity Data A->B C Data Splitting (Training & Test Sets) B->C D Molecular Descriptors Calculation C->D E Model Building (e.g., CoMFA, CoMSIA, MLR) D->E F Model Validation (Internal & External) E->F G Interpretation & Contour Map Analysis F->G H Design of New Compounds G->H

Caption: A generalized workflow for QSAR model development.

Synthesis of Dihydro-1,3,5-triazine Derivatives

The synthesis of the studied compounds is a crucial first step. For instance, a one-pot, microwave-assisted method has been used to prepare a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.[7] This involved the three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid, followed by treatment with a base.[7] Another common synthetic route involves the reaction of cyanuric chloride with various anilines, followed by amination.

Biological Activity Assays

The biological data that forms the basis of QSAR models is generated through various in vitro assays. For example, the antiproliferative properties of 1,3,5-triazine derivatives against breast cancer cell lines were evaluated using the MTT assay to determine cell viability.[8][9] For DHFR inhibitors, the enzymatic activity is typically measured to determine the IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[10]

Computational Methodology: 3D-QSAR

3D-QSAR studies, such as CoMFA and CoMSIA, are widely used to model the interaction of ligands with their target receptors. The general protocol for these studies is outlined below.

G 3D-QSAR (CoMFA/CoMSIA) Protocol cluster_0 Preparation cluster_1 Field Calculation cluster_2 Statistical Analysis A Ligand Structure Optimization B Molecular Alignment A->B C Steric & Electrostatic Fields (CoMFA) B->C D Hydrophobic, H-bond Donor/Acceptor Fields (CoMSIA) B->D E Partial Least Squares (PLS) Analysis C->E D->E F Model Validation (q², r²) E->F G Contour Map Generation & Interpretation F->G

Caption: A typical protocol for 3D-QSAR analysis.

Molecular Alignment: This is a critical step in 3D-QSAR, where all molecules in the dataset are superimposed according to a common template or by using docking results.[4] The quality of the alignment significantly impacts the final model.[4]

Field Calculation: In CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Partial Least Squares (PLS) Analysis: PLS is a statistical method used to correlate the variations in the calculated fields with the variations in the biological activity of the compounds.

Model Validation: The predictive power of the generated model is assessed using statistical parameters like q² (from leave-one-out cross-validation) and r² (non-cross-validated correlation coefficient). The model's ability to predict the activity of an external test set (pred_r²) is the ultimate test of its utility.

Signaling Pathways and Mechanisms of Action

While QSAR studies primarily focus on the relationship between structure and activity, understanding the underlying biological pathways is crucial for rational drug design. Dihydro-1,3,5-triazine derivatives often target key enzymes involved in cellular proliferation and survival.

One of the primary targets for many dihydro-1,3,5-triazine derivatives is dihydrofolate reductase (DHFR) , an essential enzyme in the folate metabolic pathway.[3][10] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids. This ultimately leads to the inhibition of DNA synthesis and cell death, making DHFR an attractive target for anticancer and antimicrobial therapies.

The logical relationship of DHFR inhibition is depicted in the following diagram:

G DHFR Inhibition Pathway A Dihydro-1,3,5-triazine Derivative B Dihydrofolate Reductase (DHFR) C Inhibition of DHFR A->C binds to D Decreased Tetrahydrofolate (THF) Production C->D E Impaired Purine & Thymidylate Synthesis D->E F Inhibition of DNA Synthesis E->F G Cell Cycle Arrest & Apoptosis F->G

Caption: The mechanism of action for DHFR inhibitors.

Conclusion

QSAR studies of dihydro-1,3,5-triazine derivatives have proven to be invaluable in guiding the design and optimization of new therapeutic agents. By leveraging computational models, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. This guide has provided a comparative overview of various QSAR models, detailed the common experimental and computational protocols, and illustrated the underlying mechanism of action for this important class of compounds. The continued application and refinement of QSAR methodologies will undoubtedly lead to the development of novel and more effective dihydro-1,3,5-triazine-based drugs in the future.

References

Cross-validation of analytical results for Hexahydro-1,3,5-triphenyl-1,3,5-triazine using different techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the qualitative and quantitative analysis of Hexahydro-1,3,5-triphenyl-1,3,5-triazine. Due to the limited availability of comprehensive, publicly accessible cross-validation studies for this specific compound, this document synthesizes available data, outlines plausible experimental protocols, and, where necessary, uses data from structurally similar compounds to illustrate analytical expectations.

Data Presentation: A Comparative Summary

The following tables summarize the expected and available quantitative data for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterExpected/Observed ValueSource/Comment
Retention Time (t_R) Data not publicly availableDependent on specific method parameters.
Limit of Detection (LOD) Data not publicly available---
Limit of Quantification (LOQ) Data not publicly available---
Linearity (R²) Data not publicly available---

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterObserved ValueSource/Comment
Retention Time Data not publicly availableDependent on GC column and temperature program.
Molecular Ion (M+) m/z 315Corresponding to the molecular weight of the compound.
Major Fragment Ions (m/z) 105, 104Sourced from NIST Mass Spectrometry Data Center.[1]
Relative Abundance Data not publicly available---

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

ParameterExpected Chemical Shift (δ) / MultiplicitySource/Comment
¹H NMR (Protons) Data not publicly availableA commercial supplier notes purity assessment by NMR, but data is not public.[2]
¹³C NMR (Carbons) Data not publicly availableSpectral data is indicated to exist but is not publicly accessible.[1]

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Functional GroupExpected Wavenumber (cm⁻¹)Source/Comment
C-N Stretch (Triazine Ring) ~1350–1500Based on data for the analogous compound hexahydro-1,3,5-tri-p-tolyl-s-triazine.
Aromatic C-H Stretch >3000Typical for aromatic compounds.
Aliphatic C-H Stretch <3000Typical for methylene groups in the triazine ring.
Aromatic C=C Bending ~1600 and ~1475Characteristic of the phenyl rings.

Experimental Protocols

The following are detailed, representative methodologies for the key analytical techniques. These protocols are based on established practices and available information for this compound and related compounds.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a reverse-phase method suggested for the separation of this compound.[3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (for MS compatibility).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 70% A / 30% B, progressing to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known quantity of the sample in acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method suitable for a semi-volatile compound like this compound.

  • Instrumentation: A standard GC-MS system.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dissolve the sample in dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a standard protocol for obtaining ¹H and ¹³C NMR spectra of an organic compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes a standard method for obtaining an FTIR spectrum of a solid sample.

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Measurement:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Background: A background spectrum should be collected before analyzing the sample.

Mandatory Visualizations

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition cluster_validation Cross-Validation cluster_output Final Report Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR HPLC_Data Chromatogram & Retention Time HPLC->HPLC_Data GCMS_Data Mass Spectrum & Fragments GCMS->GCMS_Data NMR_Data ¹H and ¹³C Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data Comparison Compare & Correlate Results HPLC_Data->Comparison GCMS_Data->Comparison NMR_Data->Comparison FTIR_Data->Comparison Report Validated Analytical Report Comparison->Report

Caption: Workflow for the cross-validation of this compound analysis.

Logical Relationship of Analytical Techniques

LogicalRelationship cluster_techniques Analytical Techniques cluster_separation cluster_spectroscopy cluster_info Information Provided Separation Separation Techniques HPLC HPLC Separation->HPLC GC GC-MS Separation->GC Spectroscopy Spectroscopic Techniques MS Mass Spectrometry Spectroscopy->MS NMR NMR Spectroscopy->NMR FTIR FTIR Spectroscopy->FTIR Purity Purity & Quantification HPLC->Purity GC->MS coupled with GC->Purity Identity Structural Confirmation MS->Identity NMR->Identity FunctionalGroups Functional Groups FTIR->FunctionalGroups Identity->Purity supports FunctionalGroups->Identity supports

Caption: Logical relationships between analytical techniques for compound analysis.

References

Benchmarking the thermal and mechanical properties of polymers modified with Hexahydro-1,3,5-triphenyl-1,3,5-triazine.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the incorporation of Hexahydro-1,3,5-triphenyl-1,3,5-triazine as a modifying agent in polymer matrices, particularly in epoxy resins and as a precursor in polybenzoxazine synthesis, can significantly enhance their thermal stability and mechanical properties. This guide provides a comparative overview of these improvements, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development seeking to leverage these advanced materials.

The addition of this compound to polymer formulations serves as a strategic approach to augment material performance. This heterocyclic compound can act as a crosslinking agent, contributing to a more robust and thermally resistant polymer network.[1] The resulting modified polymers exhibit superior characteristics when compared to their unmodified counterparts, making them suitable for high-performance applications where durability and heat resistance are paramount.

Comparative Analysis of Thermal and Mechanical Properties

While direct quantitative data for polymers modified exclusively with this compound is not extensively available in a single comparative study, the broader class of hexahydro-s-triazine derivatives has demonstrated significant improvements in polymer properties. For instance, an epoxy resin cured with a hexahydro-s-triazine derivative (HT-A) showcased thermal and mechanical properties comparable to those cured with a conventional 4,4′-diaminodiphenylmethane (DDM) hardener, indicating its potential as a high-performance curing agent.[2][3][4]

To illustrate the typical enhancements observed, the following tables summarize data from studies on related modified polymer systems, providing a benchmark for the expected performance improvements.

Table 1: Thermal Properties of Modified Epoxy Resins

PropertyUnmodified Epoxy (DGEBA/DDM)Epoxy with Hexahydro-s-triazine derivative (HT-A)
Glass Transition Temperature (Tg) by DSC (°C)Not explicitly stated, but comparable to HT-A cured~163
5% Weight Loss Temperature (Td5) by TGA (°C)~350~345
Char Yield at 700°C by TGA (%)Not explicitly stated~20

Data extrapolated from a study on a comparable hexahydro-s-triazine derivative.[2]

Table 2: Mechanical Properties of Modified Epoxy Resins

PropertyUnmodified Epoxy (DGEBA/DDM)Epoxy with Hexahydro-s-triazine derivative (HT-A)
Tensile Strength (MPa)~75~78
Young's Modulus (GPa)~2.5~2.6
Elongation at Break (%)~5.0~5.5

Data extrapolated from a study on a comparable hexahydro-s-triazine derivative.[2]

The data suggests that hexahydro-s-triazine derivatives can maintain or slightly improve the mechanical strength and thermal stability of epoxy resins.

Logical Pathway for Performance Enhancement

The mechanism by which this compound enhances polymer properties can be visualized as a logical workflow. The introduction of this triazine derivative into a polymer matrix leads to a more intricate and stable crosslinked network, which in turn improves the material's overall performance.

G Polymer_Matrix Base Polymer (e.g., Epoxy Resin) Crosslinking Enhanced Crosslinking Polymer_Matrix->Crosslinking Modifier Hexahydro-1,3,5-triphenyl- 1,3,5-triazine Modifier->Crosslinking Thermal_Stability Increased Thermal Stability Crosslinking->Thermal_Stability Mechanical_Properties Improved Mechanical Properties Crosslinking->Mechanical_Properties

Figure 1: Logical workflow of polymer property enhancement.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal and mechanical properties of modified polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the polymer.

Apparatus: TGA Q50 (TA Instruments) or equivalent.

Procedure:

  • A sample of 5-10 mg of the cured polymer is placed in a platinum or ceramic pan.

  • The sample is heated from room temperature to 800°C at a constant heating rate of 10°C/min.[5]

  • The analysis is conducted under a nitrogen atmosphere with a flow rate of 50-100 mL/min to prevent oxidative degradation.[5][6]

  • The weight loss of the sample is recorded as a function of temperature.

  • The 5% weight loss temperature (Td5) is determined as an indicator of the onset of thermal decomposition, and the char yield at 700°C is also recorded.[5]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and curing behavior of the polymer.

Apparatus: DSC Q20 (TA Instruments) or equivalent.

Procedure:

  • A sample of 2-3 mg of the uncured or cured polymer is hermetically sealed in an aluminum pan.[7]

  • For curing analysis, the uncured sample is heated from ambient temperature to 350°C at a heating rate of 10°C/min under a nitrogen atmosphere.[7]

  • To determine the Tg of the cured polymer, the sample is heated from ambient temperature to 250°C at a heating rate of 20°C/min.[7]

  • The heat flow is recorded as a function of temperature, and the Tg is determined from the midpoint of the transition in the DSC thermogram.

Tensile Testing

Objective: To measure the tensile strength, Young's modulus, and elongation at break of the cured polymer.

Apparatus: Universal Testing Machine (e.g., Instron) compliant with ASTM D638 standards.

Procedure:

  • Dog-bone shaped specimens of the cured polymer are prepared according to ASTM D638 specifications.

  • The dimensions of the specimens are measured accurately.

  • The specimen is mounted in the grips of the universal testing machine.

  • A tensile load is applied at a constant crosshead speed (e.g., 1.27 mm/min) until the specimen fractures.[8]

  • The load and displacement are recorded throughout the test.

  • Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.

Experimental Workflow Diagram

The overall process of synthesizing, curing, and characterizing the modified polymers can be represented by the following workflow.

G cluster_synthesis Synthesis and Curing cluster_characterization Characterization cluster_data Data Analysis Mixing Mixing of Polymer and Modifier Curing Thermal Curing Mixing->Curing TGA Thermogravimetric Analysis (TGA) Curing->TGA DSC Differential Scanning Calorimetry (DSC) Curing->DSC Tensile Tensile Testing Curing->Tensile Thermal_Data Thermal Properties (Td5, Char Yield) TGA->Thermal_Data Tg_Data Glass Transition Temperature (Tg) DSC->Tg_Data Mechanical_Data Mechanical Properties (Strength, Modulus) Tensile->Mechanical_Data

Figure 2: Workflow for polymer modification and characterization.

References

Investigating the cross-reactivity of antibodies with different hexahydro-1,3,5-triazine analogs in immunoassays.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the specificity of antibodies used in immunoassays is paramount for accurate and reliable results. This guide provides a comparative analysis of the cross-reactivity of antibodies with hexahydro-1,3,5-triazine (RDX) and its various structural analogs. The data presented herein is crucial for the selection of appropriate antibodies and the correct interpretation of immunoassay results in the context of explosives detection and related research.

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody defines its ability to bind to substances other than its target antigen. In the case of immunoassays for RDX (hexahydro-1,3,5-triazine), cross-reactivity with structurally similar compounds, such as other explosives and degradation products, can lead to false-positive results or inaccurate quantification. The following table summarizes the cross-reactivity of a monoclonal anti-RDX antibody with various hexahydro-1,3,5-triazine analogs and other common explosives, as determined by competitive enzyme-linked immunosorbent assay (cELISA).

CompoundChemical StructureCross-Reactivity (%)
RDX (Target Antigen) Hexahydro-1,3,5-trinitro-1,3,5-triazine100
HMXOctahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine< 1
MNXHexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine~10
DNXHexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine< 1
TNXHexahydro-1,3,5-trinitroso-1,3,5-triazine< 1
Tetryl2,4,6-Trinitrophenylmethylnitramine< 0.1
TNT2,4,6-Trinitrotoluene< 0.1
DNT2,4-Dinitrotoluene< 0.1
PETNPentaerythritol tetranitrate< 0.1

Note: Cross-reactivity is calculated as (IC50 of RDX / IC50 of analog) x 100. The data presented is a synthesis of findings from multiple studies and may vary depending on the specific antibody and assay conditions.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, such as a direct competitive ELISA. Below is a detailed methodology for such an experiment.

Direct Competitive ELISA Protocol for RDX Cross-Reactivity Analysis

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Antibody Dilution Buffer: 0.5% BSA in PBST.

  • Substrate Solution: TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Standards and Analogs: Prepare serial dilutions of RDX and potential cross-reactants in an appropriate solvent (e.g., methanol or acetonitrile) and then further dilute in the assay buffer.

2. Plate Coating:

  • Dilute the RDX-protein conjugate (e.g., RDX-BSA) to a predetermined optimal concentration in the coating buffer.

  • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

  • Incubate the plate overnight at 4°C.

3. Washing:

  • Aspirate the coating solution from the wells.

  • Wash the plate three times with 300 µL of wash buffer per well.

4. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 2 hours at room temperature.

5. Washing:

  • Repeat the washing step as described in step 3.

6. Competitive Reaction:

  • Add 50 µL of the standard or analog solution to the appropriate wells.

  • Add 50 µL of the diluted anti-RDX monoclonal antibody to each well.

  • Incubate for 1 hour at room temperature with gentle shaking.

7. Washing:

  • Repeat the washing step as described in step 3.

8. Addition of Secondary Antibody-Enzyme Conjugate:

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in antibody dilution buffer to each well.

  • Incubate for 1 hour at room temperature.

9. Washing:

  • Repeat the washing step as described in step 3, but increase the number of washes to five.

10. Substrate Development:

  • Add 100 µL of TMB substrate solution to each well.
  • Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.

11. Reaction Stoppage:

  • Add 50 µL of stop solution to each well to quench the reaction.

12. Data Acquisition:

  • Read the absorbance of each well at 450 nm using a microplate reader.

13. Data Analysis:

  • Plot a standard curve of absorbance versus RDX concentration.
  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for RDX and each of the tested analogs.
  • Calculate the percent cross-reactivity for each analog using the formula: % Cross-Reactivity = (IC50 of RDX / IC50 of Analog) x 100.

Visualizing the Immunoassay Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in the competitive ELISA workflow and the principle of antibody cross-reactivity.

Immunoassay_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Coating (RDX-Protein Conjugate) Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking (BSA) Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Competition 5. Addition of Sample/Standard and Anti-RDX Antibody Washing2->Competition Incubation1 6. Incubation Competition->Incubation1 Washing3 7. Washing Incubation1->Washing3 SecondaryAb 8. Addition of Secondary Antibody-HRP Washing3->SecondaryAb Incubation2 9. Incubation SecondaryAb->Incubation2 Washing4 10. Washing Incubation2->Washing4 Substrate 11. TMB Substrate Washing4->Substrate Stop 12. Stop Solution Substrate->Stop Read 13. Read Absorbance Stop->Read

Caption: Experimental workflow for a direct competitive ELISA.

Cross_Reactivity_Principle cluster_high_specificity High Specificity cluster_cross_reactivity Cross-Reactivity RDX RDX Analog Analog Antibody1 Anti-RDX Antibody Antibody1->RDX Strong Binding Antibody1->Analog Weak or No Binding RDX2 RDX Analog2 Cross-Reactive Analog Antibody2 Anti-RDX Antibody Antibody2->RDX2 Strong Binding Antibody2->Analog2 Significant Binding

Caption: Principle of antibody specificity and cross-reactivity.

Safety Operating Guide

Proper Disposal of Hexahydro-1,3,5-triphenyl-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Hexahydro-1,3,5-triphenyl-1,3,5-triazine. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This substance should be handled as hazardous waste and disposed of accordingly.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling and segregation of this chemical waste must be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust and splashes.[2]
Lab Coat A standard laboratory coatTo protect skin and clothing from contamination.[2]
Respiratory Protection Use only outdoors or in a well-ventilated area.[2] A dust respirator may be necessary if handling the solid outside of a fume hood where dust may be generated.To prevent inhalation of dust particles.[2]

Step-by-Step Disposal Protocol

The primary and recommended disposal route for this compound is incineration by a licensed hazardous waste management facility.[1] The key to proper disposal is meticulous segregation at the source.

Step 1: Waste Classification

Identify the waste as non-halogenated organic solid waste. This classification is critical for proper disposal routing and to prevent the mixing of incompatible waste streams.

Step 2: Waste Segregation and Collection
  • Obtain the Correct Waste Container : Use a dedicated, leak-proof container with a secure screw-top cap, specifically designated for solid chemical waste.

  • Collect All Contaminated Materials : Place the chemical in its solid form into the designated container.[2] This includes any contaminated items such as weighing paper, pipette tips, and grossly contaminated gloves.

  • Sweep and Shovel : For any spills, carefully sweep up the solid material and shovel it into the suitable container for disposal.[2][3]

Step 3: Labeling the Waste Container

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 91-78-1

  • The primary hazards (e.g., Irritant)

  • The date of accumulation

  • Your name and laboratory information

Step 4: Storage
  • Container Closure : Keep the waste container tightly closed at all times, except when you are actively adding waste.[1][3]

  • Storage Location : Store the sealed container in a designated satellite accumulation area within your laboratory. This area should be a cool, dry, and well-ventilated space.[1]

  • Secondary Containment : It is best practice to place the waste container within a secondary containment bin or tray to prevent the spread of material in case of a leak.

Step 5: Final Disposal
  • Incineration : The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[1] This must be done by an approved waste disposal plant.[2][3]

  • Arrange for Pickup : Once the container is nearly full, or if it has been stored for the maximum time allowed by your institution, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Regulatory Compliance : Always observe all federal, state, and local environmental regulations for the disposal of this chemical.[1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the reviewed safety documents beyond the general procedure of incineration. The critical "experiment" is the combustion in a suitable, high-temperature incinerator to ensure complete destruction of the compound.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation Phase cluster_1 Collection & Segregation cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (e.g., Fume Hood) C Obtain Designated Solid Waste Container B->C Start Disposal Process D Place Chemical & Contaminated Items into Container C->D E Properly Label Container D->E F Store in Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Final Disposal via Incineration at Approved Facility G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.